MRX343
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1112968-16-7 |
|---|---|
Molecular Formula |
C15H13F3N2O4 |
Molecular Weight |
342.27 g/mol |
IUPAC Name |
(5R)-5-(hydroxymethyl)-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H13F3N2O4/c16-10-5-11(20-6-9(7-21)24-15(20)23)12(17)13(18)14(10)19-3-1-8(22)2-4-19/h1,3,5,9,21H,2,4,6-7H2/t9-/m1/s1 |
InChI Key |
PQYCYMNPZGRPTE-SECBINFHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of MRX343
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of MRX343, a pioneering microRNA-based therapeutic. This compound is a liposomal formulation designed to deliver a synthetic mimic of the tumor suppressor microRNA-34a (miR-34a), offering a novel approach to cancer therapy by restoring the function of this critical regulatory molecule. This document details the underlying principles of this compound, its mechanism of action, methodologies for its synthesis and characterization, and key data from its clinical evaluation.
Introduction to this compound
This compound is a liposome-encapsulated mimic of the naturally occurring tumor suppressor, microRNA-34a.[1][2] In numerous types of cancer, the expression of miR-34a is lost or significantly reduced, often in connection with the loss of p53 function, a key regulator of its transcription.[2][3] This loss contributes to uncontrolled cell proliferation, evasion of apoptosis, and metastasis. By delivering a synthetic miR-34a mimic, this compound aims to restore this crucial tumor-suppressive activity. The liposomal formulation protects the miR-34a mimic from degradation in the bloodstream and facilitates its delivery to tumor tissues.
Mechanism of Action
The active component of this compound, a synthetic miR-34a mimic, functions by downregulating the expression of a multitude of oncogenes. Upon entering a cancer cell, the miR-34a mimic is incorporated into the RNA-induced silencing complex (RISC). This complex then binds to the messenger RNA (mRNA) of target oncogenes, leading to their degradation or the inhibition of their translation.
Extensive research has identified over 30 direct oncogenic targets of miR-34a, including key proteins involved in cell cycle progression, proliferation, apoptosis, and immune evasion.[4][5] Notable targets include MET, MYC, BCL2, CDK4/6, and PD-L1.[4][5] By simultaneously repressing these multiple targets, this compound can disrupt several cancer-promoting signaling pathways.
Signaling Pathway of miR-34a
The following diagram illustrates the central role of miR-34a in regulating key cancer-related signaling pathways.
Synthesis of this compound
While the precise, proprietary composition and manufacturing process for this compound are not publicly available, a representative synthesis protocol for a liposomal-oligonucleotide formulation can be described based on established methodologies like thin-film hydration followed by extrusion.
Experimental Protocol: Thin-Film Hydration and Extrusion for Liposomal miR-34a Mimic Synthesis
This protocol outlines a standard laboratory procedure for the preparation of liposomes encapsulating a synthetic miR-34a mimic.
Materials:
-
Lipids: A mixture of phospholipids and cholesterol (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a specific molar ratio). Cationic lipids may be included to improve encapsulation of negatively charged oligonucleotides.
-
miR-34a mimic: A synthetic, double-stranded oligonucleotide with a sequence corresponding to mature human miR-34a.
-
Organic Solvent: Chloroform or a chloroform/methanol mixture.
-
Aqueous Buffer: RNase-free buffer at a specific pH (e.g., citrate buffer).
-
Extrusion Apparatus: A mini-extruder with polycarbonate membranes of defined pore sizes (e.g., 100 nm).
Procedure:
-
Lipid Film Formation: The lipid mixture is dissolved in the organic solvent in a round-bottom flask. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: The lipid film is hydrated with the aqueous buffer containing the miR-34a mimic. The flask is agitated above the phase transition temperature of the lipids to facilitate the formation of multilamellar vesicles (MLVs).
-
Extrusion: The MLV suspension is subjected to multiple passes through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a heated extruder. This process reduces the size of the liposomes and produces a more homogenous population of unilamellar vesicles.
-
Purification: Unencapsulated miR-34a mimic is removed from the liposome suspension using techniques such as dialysis or size exclusion chromatography.
The following diagram illustrates the general workflow for this synthesis process.
References
- 1. Encapsulation of NF-κ B Decoy Oligonucleotides within Echogenic Liposomes and Ultrasound-Triggered Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposome-Encapsulated Polyethylenimine/Oligonucleotide Polyplexes Prepared by Reverse-Phase Evaporation Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Mechanism of Action of MRX34
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
MRX34 was a pioneering first-in-class microRNA (miRNA) therapeutic designed as a liposomal mimic of the tumor suppressor miR-34a. The rationale behind MRX34 was to restore the natural tumor-suppressive functions of miR-34a, which is frequently downregulated in a multitude of cancers.[1][2] Preclinical and early clinical studies demonstrated that MRX34 could be delivered to tumor tissues, modulate the expression of key oncogenic targets, and induce anti-tumor activity.[1][3] The primary mechanism of action involves the downregulation of a broad spectrum of oncogenes, leading to cell cycle arrest, apoptosis, and modulation of the tumor immune microenvironment.[4][5] Despite showing initial promise, the Phase 1 clinical trial (NCT01829971) was terminated due to severe immune-related adverse events.[3][6] This guide provides a detailed technical overview of the studies investigating the mechanism of action of MRX34, including experimental protocols, quantitative data, and visual representations of the key pathways and workflows.
Core Mechanism of Action: miR-34a Mimicry
MRX34 is a liposomal formulation encapsulating a synthetic, double-stranded RNA that mimics the endogenous mature miR-34a.[1][7] Once delivered into a cell, the mimic is loaded into the RNA-Induced Silencing Complex (RISC). The RISC complex is then guided by the miR-34a mimic to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs). This binding leads to either the degradation of the target mRNA or the inhibition of its translation, resulting in decreased expression of the corresponding oncoprotein.[8]
The tumor suppressor miR-34a is a critical node in cellular regulation, known to post-transcriptionally downregulate over 30 different oncogenes.[5][7][9] These targets span multiple oncogenic pathways, including cell cycle progression, proliferation, apoptosis, metastasis, and immune evasion.[5][9]
Key Signaling Pathways and Molecular Targets
The therapeutic effect of MRX34 is mediated through its influence on several critical signaling pathways. The primary pathways and key molecular targets are detailed below.
p53-SIRT1 Feedback Loop
A crucial aspect of miR-34a's function is its involvement in a positive feedback loop with the tumor suppressor protein p53. p53 directly activates the transcription of the miR-34a gene.[2] In turn, miR-34a targets and represses Sirtuin 1 (SIRT1), a protein deacetylase.[10] SIRT1 can deacetylate and inactivate p53; therefore, by inhibiting SIRT1, miR-34a leads to increased p53 acetylation and activity, reinforcing its own expression and the overall tumor-suppressive response.[10][11][12] This loop is a central mechanism for inducing apoptosis and cell cycle arrest.
Caption: The p53-SIRT1 positive feedback loop modulated by MRX34.
Regulation of Cell Cycle and Apoptosis
MRX34 influences cell fate by targeting key proteins involved in cell cycle progression and apoptosis.
-
Cell Cycle Arrest: miR-34a targets include Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are essential for the G1-S phase transition.[5][9] By downregulating these kinases, MRX34 promotes cell cycle arrest.
-
Induction of Apoptosis: A primary anti-apoptotic target of miR-34a is B-cell lymphoma 2 (BCL2).[4][6] Repression of BCL2 by MRX34 shifts the cellular balance towards apoptosis.
Modulation of the Tumor Immune Microenvironment
A significant component of MRX34's mechanism of action is its ability to modulate the host's anti-tumor immune response.
-
PD-L1 Downregulation: Programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that suppresses T-cell activity. Studies have shown that miR-34a directly targets the 3' UTR of PD-L1 mRNA, leading to its downregulation.[10][13][14] By reducing PD-L1 expression on tumor cells, MRX34 can enhance T-cell-mediated tumor cell killing.
-
T-Cell Infiltration: In preclinical models, delivery of miR-34a resulted in an increase in tumor-infiltrating CD8+ T-cells and a reduction in exhausted (PD-1+) CD8+ T-cells.[15]
Caption: MRX34-mediated downregulation of PD-L1 to enhance anti-tumor immunity.
Other Key Oncogenic Targets
Pharmacodynamic studies from the Phase 1 trial and preclinical data have confirmed the dose-dependent repression of several other key oncogenes by MRX34, including:
-
FOXP1 (Forkhead box protein P1) [16]
-
HDAC1 (Histone Deacetylase 1)
-
CTNNB1 (β-catenin)
-
NOTCH1 [6]
-
MET (Mesenchymal-epithelial transition factor) [4]
-
MYC [4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of MRX34.
Table 1: Clinical Trial Dosing and Response (NCT01829971)
| Parameter | Value | Reference(s) |
| Recommended Phase 2 Dose (RP2D) - QDx5 Schedule | ||
| Hepatocellular Carcinoma (HCC) | 70 mg/m² | [3][6] |
| Non-HCC Solid Tumors | 93 mg/m² | [3][6] |
| Maximum Tolerated Dose (MTD) - BIW Schedule | ||
| Hepatocellular Carcinoma (HCC) | 93 mg/m² | [7] |
| Non-HCC Solid Tumors | 110 mg/m² | [7] |
| Clinical Response (All Patients) | ||
| Partial Response (PR) | 3 patients | [3][6] |
| Stable Disease (SD) ≥4 cycles | 16 patients | [3][6] |
Table 2: Pharmacokinetic and Pharmacodynamic Data
| Parameter | Finding | Reference(s) |
| Pharmacokinetics | ||
| Half-life (Human) | >24 hours | [7] |
| Blood Concentration (Human, BIW) | ~1,000 - 10,000 ng/mL | [17] |
| Blood Concentration (Human, QDx5) | ~1,000 - 20,000 ng/mL | [17] |
| Blood Concentration (Non-Human Primate, 1 mg/kg) | Increase from ~0.04 to ~300 ng/mL at 24h | [17] |
| Pharmacodynamics | ||
| PD-L1 3'UTR Luciferase Activity Reduction | ~50% reduction with miR-34a mimic (p < .001) | [10] |
| Cancer Cell Viability Reduction (in vitro) | ~30% reduction in Caco-2, A549, HepG2 cells | [1] |
| Intracellular Fold-Increase for Proliferation Effect | >8000-fold increase required in HCT-116 cells | [17] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of MRX34.
Protocol: qRT-PCR for Target Gene Expression in Patient WBCs
This protocol was used in the NCT01829971 clinical trial to provide proof-of-concept for target engagement.[5][8]
-
Sample Collection: Whole blood was collected from patients pre-treatment and at multiple time points post-MRX34 infusion.
-
WBC Isolation: Human White Blood Cells (hWBCs) were stabilized and isolated from whole blood using the LeukoLOCK™ Total RNA Isolation System.
-
RNA Extraction: Total RNA, including the miRNA fraction, was isolated from the captured hWBCs using the mirVana™ miRNA Isolation Kit according to the manufacturer's protocol.
-
RNA Quality Control: The integrity and quantity of the isolated RNA were assessed using an Agilent 2100 Bioanalyzer.
-
Reverse Transcription: cDNA was synthesized from the total RNA using reverse transcriptase and specific primers for the target genes of interest (e.g., FOXP1, BCL2, HDAC1, PD-L1) and a reference gene (e.g., GAPDH).
-
Quantitative PCR (qPCR): qPCR was performed using a suitable real-time PCR system with SYBR Green or TaqMan probes. The relative expression of target genes was calculated using the comparative Ct (ΔΔCt) method, normalizing to the reference gene and comparing post-dose samples to the pre-dose baseline.
Caption: Experimental workflow for qRT-PCR analysis of target genes in patient WBCs.
Protocol: Luciferase Reporter Assay for miR-34a Targeting of PD-L1
This in vitro assay is the standard method to confirm direct binding of a miRNA to a target mRNA's 3' UTR.[10][18]
-
Vector Construction: The full-length 3' UTR of the human PD-L1 gene containing the predicted miR-34a binding site was cloned into a dual-luciferase reporter plasmid (e.g., psiCHECK™-2) downstream of the Renilla luciferase gene. A mutant version of the 3' UTR, with mutations in the miR-34a seed sequence binding site, was also created as a negative control. The Firefly luciferase gene on the same plasmid serves as an internal control for transfection efficiency.
-
Cell Culture and Transfection: A suitable human cancer cell line (e.g., H1299, MDA-MB-231) was plated in 12- or 24-well plates. Cells were co-transfected with either the wild-type (WT) or mutant (MUT) PD-L1 3' UTR reporter plasmid along with a synthetic miR-34a mimic or a negative control mimic using a lipid-based transfection reagent (e.g., Lipofectamine).
-
Incubation: Cells were incubated for 24-48 hours post-transfection to allow for the expression of the reporter genes and the action of the miR-34a mimic.
-
Luciferase Activity Measurement: Cell lysates were collected, and the activities of both Firefly and Renilla luciferase were measured sequentially using a Dual-Luciferase® Reporter Assay System on a luminometer.
-
Data Analysis: The Renilla luciferase activity was normalized to the Firefly luciferase activity for each sample. The normalized activity of the miR-34a mimic-treated group was then compared to that of the negative control mimic-treated group for both the WT and MUT plasmids. A significant reduction in luciferase activity only in the WT plasmid group confirms direct targeting.
Protocol: Chromogenic in Situ Hybridization (CISH) for miR-34a Detection in Tumors
This protocol was used to confirm the delivery of the miR-34a mimic to tumor tissue in patient biopsies.[3][19]
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) patient tumor biopsies (pre- and post-MRX34 treatment) were sectioned onto glass slides.
-
Deparaffinization and Rehydration: Slides were deparaffinized in xylene and rehydrated through a series of graded ethanol washes.
-
Permeabilization: Tissues were treated with a protease (e.g., Proteinase K) to unmask the target RNA.
-
Hybridization: A digoxigenin (DIG)-labeled locked nucleic acid (LNA) probe complementary to the mature miR-34a sequence was applied to the slides and incubated to allow hybridization.
-
Washing: Stringent washes were performed to remove any non-specifically bound probe.
-
Immunodetection: An anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) was applied, followed by a chromogenic substrate (e.g., NBT/BCIP) that produces a colored precipitate at the site of probe binding.
-
Counterstaining and Visualization: Slides were counterstained (e.g., with Nuclear Fast Red), dehydrated, and mounted. The localization and intensity of the colored signal, indicating the presence of miR-34a, were then visualized by light microscopy.
Conclusion and Future Directions
The investigation into MRX34's mechanism of action provided a clinical proof-of-concept for miRNA replacement therapy. Pharmacodynamic studies successfully demonstrated that a systemically delivered miR-34a mimic could engage its molecular targets in a dose-dependent manner.[3] The drug's ability to downregulate a wide array of oncogenes, including the immune checkpoint PD-L1, highlights the pleiotropic anti-cancer effects of restoring a single tumor suppressor miRNA.
However, the clinical development of MRX34 was halted by unacceptable immune-related toxicities, which were not predicted by preclinical animal models.[1][3] This outcome underscores a critical challenge for the field of RNA therapeutics: achieving effective delivery to tumor tissue while minimizing systemic exposure and off-target effects, particularly immune activation. Future research in this area will need to focus on developing more sophisticated, tumor-targeted delivery systems and potentially modifying the miRNA mimic sequence to reduce its intrinsic immunogenicity. Despite its clinical failure, the MRX34 program has provided invaluable insights that continue to guide the development of the next generation of miRNA-based cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Restoring microRNA-34a overcomes acquired drug resistance and disease progression in human breast cancer cell lines via suppressing the ABCC1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I study of MRX34, a liposomal miR-34a mimic, administered twice weekly in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. PDL1 Regulation by p53 via miR-34 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. abmgood.com [abmgood.com]
- 13. snu.elsevierpure.com [snu.elsevierpure.com]
- 14. Evaluating Synergistic Effects of miR-34a Mimics in Combination with Other Therapeutic Agents in Cultured Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Upregulation of MicroRNA-34a Sensitizes Ovarian Cancer Cells to Resveratrol by Targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MicroRNA-34a perturbs B lymphocyte development by repressing the Forkhead Box Transcription Factor Foxp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic miR-34a against solid tumours: a predictable failure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. e-century.us [e-century.us]
- 19. ascopubs.org [ascopubs.org]
Unveiling the Potency of MRX343: An In-depth Guide to its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of MRX343, a pioneering microRNA therapeutic. As a liposomal mimic of the tumor suppressor miR-34a, this compound represents a novel approach to cancer therapy by re-introducing a key regulator of multiple oncogenic pathways. This document details the core methodologies for evaluating its efficacy, presents a synthesis of preclinical data, and visualizes the intricate signaling networks and experimental processes involved in its characterization.
Mechanism of Action: Restoring Tumor Suppression
This compound is designed to deliver a synthetic version of miR-34a, a microRNA that is frequently lost or under-expressed in a wide range of human cancers.[1] The therapeutic principle of this compound lies in restoring the tumor-suppressive functions of miR-34a. This microRNA acts as a master regulator, directly targeting the messenger RNA (mRNA) of numerous proteins involved in cell proliferation, survival, and metastasis.
Upon delivery to cancer cells, the miR-34a mimic within this compound integrates into the RNA-induced silencing complex (RISC). This complex then guides the miR-34a mimic to bind to the 3' untranslated region (3'-UTR) of its target mRNAs, leading to their degradation or translational repression. Key validated targets of miR-34a include proteins that are central to cancer progression, such as BCL2 (B-cell lymphoma 2), CDK6 (Cyclin-dependent kinase 6), and NOTCH1.[1] By downregulating these oncogenes, this compound can induce cell cycle arrest, promote apoptosis (programmed cell death), and inhibit tumor growth.[1]
The following diagram illustrates the core mechanism of action of this compound.
In Vitro Biological Activity Screening
A battery of in vitro assays is essential to characterize the biological activity of this compound. These assays, performed on various cancer cell lines, provide crucial data on the compound's potency, selectivity, and mechanism of action at a cellular level.
Data Presentation: In Vitro Efficacy of miR-34a Mimics
The following table summarizes the 50% inhibitory concentration (IC50) values of miR-34a mimics in various cancer cell lines, demonstrating the broad anti-proliferative activity.
| Cell Line | Cancer Type | IC50 of miR-34a mimic (nM/µM) | Reference |
| MCF-7 | Breast Cancer | Not explicitly quantified in the provided results, but shown to be sensitive. | [2] |
| MDA-MB-231 | Breast Cancer | Not explicitly quantified in the provided results, but shown to be sensitive. | [2] |
| SKMM1 | Multiple Myeloma | Not explicitly quantified in the provided results, but showed growth inhibition. | |
| RPMI-8226 | Multiple Myeloma | Not explicitly quantified in the provided results, but showed growth inhibition. | |
| OPM1 | Multiple Myeloma | Not explicitly quantified in the provided results, but showed growth inhibition. | |
| HGC-27 | Gastric Cancer | Not explicitly quantified in the provided results, but showed apoptosis promotion. | [3] |
| AGS | Gastric Cancer | Not explicitly quantified in the provided results, but showed inhibition of migration and invasion. | [3] |
Experimental Protocols
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or miR-34a mimic
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or a scrambled control for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound or miR-34a mimic
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Treat cells with this compound at the desired concentration for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
This technique measures the mRNA levels of miR-34a target genes to confirm the mechanism of action of this compound.
Materials:
-
Cancer cell lines
-
This compound or miR-34a mimic
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., BCL2, CDK6, NOTCH1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Protocol:
-
Treat cells with this compound for 24-48 hours.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR using specific primers for the target genes and a housekeeping gene for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in treated cells compared to control cells.
The following diagram depicts a typical experimental workflow for in vitro screening.
In Vivo Biological Activity Screening
Preclinical in vivo studies using animal models are critical for evaluating the anti-tumor efficacy and safety profile of this compound in a more complex biological system.
Data Presentation: In Vivo Efficacy of miR-34a Mimics
The following table summarizes the tumor growth inhibition observed in xenograft models treated with miR-34a mimics.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Multiple Myeloma (SCID mice) | Multiple Myeloma | Not specified | Significant inhibition of tumor formation and reduced tumor size | [1] |
| Non-small cell lung cancer (NSCLC) | Lung Cancer | Not specified | Not specified | |
| Hepatocellular carcinoma (HCC) | Liver Cancer | Not specified | Not specified |
Note: Detailed quantitative data on tumor growth inhibition for this compound from preclinical studies is limited in publicly available sources. The Phase 1 clinical trial of this compound did show some clinical activity, including partial responses in some patients.[4]
Experimental Protocol: Xenograft Tumor Model
This protocol outlines the general steps for establishing and utilizing a subcutaneous xenograft model to assess the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for intravenous injection
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Protocol:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound intravenously according to the desired dosing schedule (e.g., twice weekly). The control group receives the vehicle. The recommended Phase 2 dose in a Phase 1 clinical trial was 93 mg/m² for non-HCC cancers and 70 mg/m² for HCC.[4]
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, gene expression).
-
Calculate the tumor growth inhibition (TGI) as: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
Signaling Pathway Modulation
This compound, by restoring miR-34a function, impacts a complex network of signaling pathways that are crucial for tumorigenesis. The diagram below illustrates the interplay between p53, miR-34a, and its key downstream targets.
Conclusion
The biological activity screening of this compound involves a multi-faceted approach, encompassing in vitro assays to determine cellular effects and in vivo studies to assess anti-tumor efficacy. As a miR-34a mimic, this compound's mechanism of action is centered on the downregulation of a suite of oncogenes, leading to potent tumor-suppressive effects. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals engaged in the evaluation of this and other microRNA-based therapeutics. While the clinical development of this compound was halted, the extensive preclinical and early clinical data generated continue to provide valuable insights into the potential and challenges of microRNA therapeutics in oncology.
References
- 1. Synthetic miR-34a mimics as a novel therapeutic agent for Multiple Myeloma: in vitro and in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of miRNAs 34a, 146a, 320a and 542 in the synergistic anticancer effects of methyl 2-(5-fluoro-2-hydroxyphenyl)-1H- benzo[d]imidazole-5-carboxylate (MBIC) with doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miR-34a mimic or pre-mir-34a, which is the better option for cancer therapy? KatoIII as a model to study miRNA action in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Research on MRX343: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRX343 is a pioneering, first-in-class microRNA (miRNA) therapeutic that entered clinical development. It is a liposomal formulation designed to mimic the activity of the tumor suppressor, microRNA-34a (miR-34a). In a multitude of cancer types, the expression of miR-34a is diminished or entirely lost, which is often associated with a poorer prognosis. By reintroducing a synthetic miR-34a mimic, this compound aims to restore this crucial tumor-suppressive function. Preclinical studies have been instrumental in elucidating the mechanism of action, efficacy, and pharmacokinetic profile of this compound, laying the groundwork for its clinical investigation. This technical guide provides a comprehensive overview of the core preclinical research on this compound.
Mechanism of Action: Restoring Tumor Suppression
This compound functions by delivering a synthetic, double-stranded RNA that mimics the endogenous miR-34a. Once inside the cancer cell, this mimic is processed by the cellular machinery and acts as a functional miR-34a, which post-transcriptionally regulates the expression of a wide array of target genes.
The primary mechanism of action of this compound is the downregulation of numerous oncogenes involved in key cancer-related processes, including:
-
Cell Cycle Progression: Targeting cyclins and cyclin-dependent kinases (e.g., CDK4, CDK6) to induce cell cycle arrest.
-
Proliferation and Survival: Inhibiting pro-survival proteins (e.g., BCL2) and key signaling pathways (e.g., MET, MEK1).
-
Metastasis and Invasion: Downregulating genes involved in epithelial-mesenchymal transition and cell migration.
-
Cancer Stem Cell Self-Renewal: Targeting stemness-related genes (e.g., NOTCH1, CD44).
-
Immune Evasion: Repressing immune checkpoint proteins such as Programmed Death-Ligand 1 (PD-L1), thereby potentially enhancing anti-tumor immunity.
Signaling Pathway
The following diagram illustrates the signaling pathway impacted by this compound.
In Vitro Studies
Cytotoxicity in Cancer Cell Lines
While specific IC50 values for this compound are not widely published in peer-reviewed literature, preclinical studies have demonstrated that the introduction of miR-34a mimics into various cancer cell lines results in significantly reduced cell proliferation and viability.
| Cell Line | Cancer Type | IC50 (nM) |
| Hep3B | Hepatocellular Carcinoma | Data not available |
| HuH7 | Hepatocellular Carcinoma | Data not available |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Data not available |
| Non-Small Cell Lung Cancer Lines | Non-Small Cell Lung Cancer | Data not available |
| Prostate Cancer Cell Lines | Prostate Cancer | Data not available |
Note: The table indicates cell lines in which the therapeutic approach has been tested, though specific quantitative data for this compound is not publicly available.
Experimental Protocol: In Vitro Cytotoxicity Assay
A representative protocol for assessing the in vitro cytotoxicity of this compound would involve the following steps:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with increasing concentrations of this compound or a negative control (e.g., a non-targeting miRNA mimic in the same liposomal formulation).
-
Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard assay, such as the MTT or CellTiter-Glo® assay, which quantifies metabolic activity or ATP content, respectively.
-
Data Analysis: The results are normalized to untreated controls, and the half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Studies
Efficacy in Xenograft Models
This compound has demonstrated significant anti-tumor activity in various preclinical xenograft models.
| Cancer Type | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Hepatocellular Carcinoma | Orthotopic NOD/SCID Mice | Hep3B | Intravenous | Significant inhibition and regression observed | [1] |
| Hepatocellular Carcinoma | Orthotopic NOD/SCID Mice | HuH7 | Intravenous | Significant inhibition and regression observed | [1] |
| Non-Small Cell Lung Cancer | Syngeneic Mouse Model | Not specified | Intravenous | Repression of PD-L1 in tumor tissue | [2] |
| Multiple Myeloma | SCID Mice | SKMM1 | Intratumoral & Systemic | Significant inhibition and complete regression in 50% of mice (intratumoral) | [3] |
Note: While "significant inhibition" is reported, specific percentage values for tumor growth inhibition are not consistently provided in the available literature.
Experimental Protocol: In Vivo Xenograft Study
A typical experimental workflow for evaluating the in vivo efficacy of this compound is as follows:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used for xenograft studies with human cancer cell lines. Syngeneic models are used for studies involving the immune system.
-
Tumor Implantation: Cancer cells are implanted either subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Treatment Administration: this compound or a vehicle control is administered to the mice via an appropriate route, typically intravenously, at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., histology, target gene expression).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to the control group.
Pharmacokinetics and Biodistribution
Preclinical pharmacokinetic studies were conducted in multiple animal species to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Pharmacokinetic Parameters
| Species | Dose | Cmax | AUC | t1/2 (half-life) | Clearance |
| Mouse | Not specified | Data not available | Data not available | >24 hours | Data not available |
| Rat | Not specified | Data not available | Data not available | Data not available | Data not available |
| Non-human primate | Not specified | Data not available | Data not available | Data not available | Data not available |
Note: While preclinical studies indicated a long half-life and non-linear pharmacokinetics, specific quantitative values for Cmax, AUC, and clearance in preclinical models are not publicly available. The Phase I clinical trial in humans confirmed a half-life of >24 hours and non-dose-proportional increases in Cmax and AUC.[4]
Biodistribution
In preclinical studies, a single intravenous injection of this compound in mice bearing orthotopic liver tumors resulted in the delivery of the miR-34a mimic to various tissues. The highest concentrations were observed in the liver, followed by the tumor, lungs, spleen, and kidneys.[1] This biodistribution pattern is consistent with the clearance of liposomal nanoparticles by the reticuloendothelial system (RES).
Experimental Protocol: Pharmacokinetic Study
A general protocol for a preclinical pharmacokinetic study of this compound would include:
-
Animal Species: Studies are typically conducted in rodents (mice, rats) and a non-rodent species (e.g., non-human primates).
-
Drug Administration: A single dose of this compound is administered intravenously.
-
Sample Collection: Blood samples are collected at multiple time points after administration.
-
Bioanalysis: The concentration of the miR-34a mimic in the plasma is quantified using a validated method, such as quantitative reverse transcription PCR (qRT-PCR).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, AUC, half-life, and clearance, using non-compartmental analysis.
Toxicology
Preclinical toxicology studies revealed no detrimental side effects or immune stimulation at therapeutic doses in animal models.[1] However, a Phase I clinical trial of this compound was halted due to severe immune-related adverse events in some patients.
Conclusion
The preclinical research on this compound provided a strong rationale for its clinical development as a novel miRNA-based cancer therapy. The data demonstrated that this compound, a liposomal miR-34a mimic, could effectively restore the function of this tumor suppressor, leading to anti-tumor activity in various cancer models. The preclinical studies elucidated its mechanism of action, demonstrated in vivo efficacy, and characterized its pharmacokinetic and biodistribution profile. While the clinical development of this compound was ultimately halted, the preclinical data generated remains a valuable resource for the continued development of miRNA therapeutics.
References
- 1. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mirn_Current_Folio_10K [sec.gov]
- 3. Investigational New Drugs (Springer Science+Business Media) | 3802 Publications | 40842 Citations | Top authors | Related journals [scispace.com]
- 4. researchgate.net [researchgate.net]
The In Vitro Antibacterial Spectrum of MRX343: A Clarification of a Novel Therapeutic Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
MRX343 is a pioneering therapeutic agent that has garnered significant attention in the field of oncology. It is a liposomal formulation of a mimic of the microRNA miR-34a, designed to restore the tumor-suppressive functions of this critical microRNA in cancer cells. While the role of microRNAs in the host's response to bacterial infections is an active area of research, a comprehensive review of the scientific literature reveals no evidence of direct in vitro antibacterial activity of this compound . This technical guide will clarify the established mechanism of action of this compound and its active component, miR-34a, in the context of cellular regulation and host-pathogen interactions, and address a common point of confusion with similarly named but distinct antibiotic compounds.
This compound: A MicroRNA-Based Therapeutic for Oncology
This compound was developed as a first-in-class microRNA therapeutic for the treatment of various cancers. Its active component is a synthetic mimic of the naturally occurring microRNA, miR-34a. In normal cells, miR-34a functions as a key tumor suppressor by regulating a network of genes involved in cell cycle progression, proliferation, and apoptosis. In many cancers, the expression of miR-34a is silenced, contributing to uncontrolled tumor growth. The therapeutic strategy behind this compound is to reintroduce a functional miR-34a mimic into cancer cells, thereby restoring its tumor-suppressive effects.
The Role of miR-34a in Host Response to Bacterial Infection
While this compound itself has not been studied as a direct antibacterial agent, the role of its active component, miR-34a, in the context of bacterial infections is centered on the modulation of the host's immune and inflammatory responses. Research has shown that miR-34a can influence the cellular pathways that are activated during a bacterial challenge.
For instance, in the context of Citrobacter-induced inflammatory colon oncogenesis, miR-34a acts as a safeguard to protect the stem cell niche during inflammation.[1][2][3] It achieves this by targeting and suppressing key components of the inflammatory signaling cascade, such as Interleukin 6 receptor (IL-6R), Interleukin 23 receptor (IL-23R), and the chemokine CCL22.[1][2] By downregulating these targets, miR-34a can suppress the differentiation and recruitment of pro-inflammatory Th17 cells.[1][2] This mechanism highlights an indirect role in managing the consequences of a bacterial infection by modulating the host's inflammatory response, rather than directly killing the bacteria.
The following diagram illustrates the signaling pathway by which miR-34a modulates the host's inflammatory response to bacterial infection, as described in the context of Citrobacter-induced colitis.
Lack of Evidence for Direct Antibacterial Activity
Extensive searches of the scientific literature and clinical trial databases for terms such as "this compound in vitro antibacterial spectrum," "this compound minimum inhibitory concentration," and "miR-34a direct antibacterial effect" did not yield any studies demonstrating that this compound possesses direct bactericidal or bacteriostatic properties. Clinical trials involving this compound or its successors, such as MRX-2843, have been exclusively in the field of oncology.
The standard methods for determining the in vitro antibacterial spectrum of a compound involve assays to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria. There are no published data from such assays for this compound.
Potential for Confusion with Similarly Named Antibiotics
It is crucial to distinguish this compound from other compounds with similar designations that are indeed antibiotics. Notably:
-
Sch 34343 : This is a penem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
-
MRX-I : This is a novel oxazolidinone antibiotic with potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[4]
The similarity in nomenclature may be a source of confusion, but it is important to emphasize that these compounds are structurally and mechanistically unrelated to this compound.
Conclusion for Drug Development Professionals
For researchers, scientists, and drug development professionals, it is essential to have a clear understanding of the mechanism of action of a therapeutic candidate. Based on current scientific evidence, this compound is a microRNA-based therapeutic designed for cancer treatment. Its active component, miR-34a, plays a role in modulating the host's immune response to bacterial infections but does not exhibit direct antibacterial properties. Therefore, the concept of an "in vitro antibacterial spectrum" is not applicable to this compound. Future research in the field of microRNA therapeutics for infectious diseases may explore novel approaches, but at present, this compound should be categorized and investigated based on its established role as a regulator of gene expression in eukaryotic cells.
Experimental Protocols: A Note on Inapplicability
As there is no evidence of direct antibacterial activity of this compound, there are no established experimental protocols for determining its in vitro antibacterial spectrum. For reference, standard protocols for assessing the antibacterial activity of a compound, which are not applicable to this compound, would include:
-
Broth Microdilution Assay for MIC Determination : This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.[5][6]
-
MBC Determination : Following the MIC assay, an aliquot from the wells showing no visible growth is subcultured onto antibiotic-free agar plates. The MBC is the lowest concentration of the compound that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.
The workflow for a standard MIC/MBC assay is depicted below.
References
- 1. miR-34a is a microRNA safeguard for Citrobacter-induced inflammatory colon oncogenesis | eLife [elifesciences.org]
- 2. miR-34a is a microRNA safeguard for Citrobacter-induced inflammatory colon oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: miR-34a is a microRNA safeguard for Citrobacter-induced inflammatory colon oncogenesis. [scholars.duke.edu]
- 4. In Vivo Antibacterial Activity of MRX-I, a New Oxazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Metabolic Pathway of MRX34
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MRX34 was a pioneering investigational therapeutic that represented a first-in-class microRNA (miRNA) mimic replacement therapy. It consisted of a liposomal formulation of a synthetic mimic of the tumor suppressor miR-34a. The rationale behind MRX34 was to restore the diminished levels of miR-34a observed in a wide array of human cancers, thereby reactivating its natural tumor-suppressive functions. Preclinical studies demonstrated promising anti-tumor activity, including inhibition of tumor growth and metastasis. However, the Phase I clinical trial was terminated due to severe immune-related adverse events. This guide provides a detailed technical overview of the metabolic and signaling pathways affected by MRX34, its pharmacokinetic profile, the experimental methodologies employed in its evaluation, and the clinical outcomes that ultimately led to the cessation of its development.
Core Concept: miR-34a Replacement Therapy
MicroRNA-34a (miR-34a) is a small, non-coding RNA molecule that functions as a critical tumor suppressor. Its expression is frequently lost or significantly reduced in various malignancies.[1] miR-34a is a direct transcriptional target of the tumor suppressor protein p53 and acts as a master regulator of numerous oncogenic pathways.[1][2] By replacing the depleted endogenous miR-34a with a synthetic mimic, MRX34 aimed to reinstate the downstream tumor-suppressive effects.
The core mechanism of action of MRX34 is the delivery of the miR-34a mimic to cancer cells, where it can be loaded into the RNA-induced silencing complex (RISC). This complex then guides the binding of the miR-34a mimic to the 3' untranslated region (3' UTR) of its target messenger RNAs (mRNAs), leading to their translational repression or degradation. This results in the downregulation of a multitude of proteins that are crucial for cancer cell proliferation, survival, metastasis, and metabolic reprogramming.[3]
The Metabolic Pathway of MRX34: From Liposomal Delivery to Cellular Action
The "metabolic pathway" of MRX34 is not a traditional drug metabolism process involving enzymatic modification and excretion. Instead, it encompasses the pharmacokinetics of the liposomal delivery system and the pharmacodynamics of the miR-34a mimic at the cellular and molecular level.
Pharmacokinetics and Liposomal Delivery
MRX34 utilized a liposomal nanoparticle delivery system to protect the synthetic miR-34a mimic from degradation in the bloodstream and to facilitate its delivery to tumor tissues.[4] While the precise lipid composition of the MRX34 liposome is not publicly disclosed, such delivery vehicles in clinical use are often composed of phospholipids like distearoylphosphatidylcholine (DSPC) and cholesterol, sometimes with a polyethylene glycol (PEG) coating to enhance circulation time.[5]
The pharmacokinetic profile of MRX34 was characterized in its Phase I clinical trial. The half-life of the miR-34a mimic in circulation was greater than 24 hours.[6][7] Both the maximum plasma concentration (Cmax) and the area under the curve (AUC) demonstrated a dose-dependent increase.[6][7][8] The clearance of MRX34 was observed to be non-linear, suggesting saturation of the reticuloendothelial system (RES), which is the primary route of elimination for liposomal nanoparticles.[9]
Table 1: Summary of MRX34 Pharmacokinetic Parameters from Phase I Clinical Trial
| Parameter | Finding | Citation |
| Half-life (t½) | > 24 hours | [6][7] |
| Cmax and AUC | Increased with increasing dose | [6][7][8] |
| Clearance | Non-linear, suggestive of RES saturation | [9] |
Cellular Uptake and Intracellular Processing
The liposomal formulation of MRX34 is designed to be taken up by cells, particularly tumor cells, through endocytosis. Once inside the cell, the liposome is expected to be processed in the endolysosomal pathway, leading to the release of the miR-34a mimic into the cytoplasm. There, it can be incorporated into the RISC to exert its gene-silencing effects.
References
- 1. gene-quantification.de [gene-quantification.de]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Cytokine Targeting by miRNAs in Autoimmune Diseases [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of MRX34, a liposomal miR-34a mimic, administered twice weekly in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MicroRNAs as Regulators of Cancer Cell Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of MRX34
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of MRX34, a pioneering first-in-class microRNA (miRNA) mimic therapy that entered clinical development. MRX34 is a liposomal nanoparticle formulation designed to deliver a synthetic, double-stranded version of the tumor suppressor miR-34a. This document details the composition, structural characteristics, and stability of MRX34, along with its mechanism of action. Experimental protocols for the characterization of such liposomal systems are also provided to offer a framework for researchers in the field of nucleic acid-based therapeutics.
Core Composition and Physicochemical Characteristics
MRX34 is a complex drug product comprising a synthetic miR-34a mimic encapsulated within a liposomal delivery vehicle. The formulation is designed to protect the RNA payload from degradation in the bloodstream, facilitate delivery to target tissues, and promote cellular uptake.
Active Pharmaceutical Ingredient: Synthetic miR-34a Mimic
The active component of MRX34 is a synthetic, 23-nucleotide, double-stranded RNA molecule that mimics the function of the endogenous tumor suppressor, microRNA-34a.[1][2] This mimic is designed to restore the lost or reduced levels of miR-34a observed in a wide range of cancers.[3][4] While the precise nucleotide sequence of the miR-34a mimic used in MRX34 is not publicly disclosed, it is designed to be recognized by the cellular RNA-induced silencing complex (RISC) to downregulate the expression of its target oncogenes.
Liposomal Formulation
The liposomal component of MRX34 is crucial for the stability and delivery of the miR-34a mimic. It is composed of amphoteric lipids, which possess both cationic and anionic properties depending on the pH.[3][4] During the formulation process under acidic conditions, the lipids are cationic, which facilitates the efficient encapsulation of the negatively charged miR-34a mimic.[3][4] At physiological pH (in vivo), the liposomes exhibit an anionic surface charge.[3][4] This charge characteristic is intended to minimize aggregation and non-specific electrostatic interactions with cell membranes.[3][4] The specific lipid composition and their molar ratios in the MRX34 formulation are proprietary and have not been publicly detailed.
Quantitative Physicochemical Properties
The key quantitative physicochemical properties of the MRX34 liposomal nanoparticle are summarized in the table below.
| Property | Value | Reference |
| Active Ingredient | Synthetic, double-stranded miR-34a mimic | [1][2] |
| Nucleotide Length | 23 nucleotides | [1] |
| Liposomal Nanoparticle | ||
| Diameter | ~110 nm | [3][4] |
| Lipid Composition | Amphoteric lipids | [3][4] |
| Surface Charge (in vivo) | Anionic at neutral pH | [3][4] |
Stability and Storage
Information regarding the specific long-term stability and storage conditions of MRX34 is not extensively available in the public domain. As a liposomal formulation containing a nucleic acid, its stability is influenced by factors such as temperature, pH, and exposure to nucleases. The clinical trial protocol for MRX34 required premedication with dexamethasone to manage infusion-related adverse events, which could be indicative of formulation stability challenges upon administration.[2] For research purposes, similar liposomal formulations are typically stored at 2-8°C and protected from freezing and light to maintain vesicle integrity and prevent degradation of the encapsulated nucleic acid.
Mechanism of Action: miR-34a Signaling Pathway
The therapeutic activity of MRX34 is predicated on the function of its miR-34a mimic payload. Endogenous miR-34a is a critical tumor suppressor that is often downregulated in various cancers.[3][5] The synthetic miR-34a mimic delivered by MRX34 restores this tumor-suppressive function by downregulating the expression of more than 30 different oncogenes.[3][4] These target genes are involved in multiple oncogenic pathways, including cell proliferation, apoptosis, metastasis, and chemoresistance. Key targets of miR-34a include MET, MEK1, MYC, PDGFR-α, CDK4/6, BCL2, WNT1/3, and NOTCH1.[3][4]
Caption: MRX34 signaling pathway illustrating the downregulation of key oncogenes.
Experimental Protocols
The following sections describe generalized experimental protocols for the characterization of liposomal nanoparticles like MRX34. The specific protocols used by the manufacturer of MRX34 are proprietary.
Synthesis of miR-34a Mimic
The 23-nucleotide double-stranded miR-34a mimic would be synthesized using standard solid-phase phosphoramidite chemistry. The two complementary RNA strands are synthesized separately, purified by high-performance liquid chromatography (HPLC), and then annealed to form the final duplex.
Preparation of Liposomal MRX34
A common method for preparing liposomes encapsulating nucleic acids is the lipid film hydration method followed by extrusion.
-
Lipid Film Formation: The constituent lipids (including the amphoteric lipids) are dissolved in an organic solvent. The solvent is then removed under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an acidic aqueous buffer containing the purified miR-34a mimic. This process is typically performed above the phase transition temperature of the lipids to form multilamellar vesicles (MLVs).
-
Extrusion: The MLV suspension is then subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Purification: Unencapsulated miR-34a mimic is removed from the liposome suspension using techniques such as size exclusion chromatography or dialysis. The external buffer is then exchanged to a neutral pH buffer for in vivo administration.
Physicochemical Characterization Workflow
A typical workflow for the physicochemical characterization of liposomal nanoparticles is outlined below.
Caption: Experimental workflow for the physicochemical characterization of MRX34.
Detailed Methodologies
4.4.1. Particle Size and Polydispersity Index (PDI) Analysis
-
Method: Dynamic Light Scattering (DLS).
-
Protocol:
-
Dilute the liposome suspension in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to a suitable concentration for DLS analysis.
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Measure the scattered light intensity fluctuations using a DLS instrument.
-
The instrument's software calculates the hydrodynamic diameter and PDI from the autocorrelation function of the intensity fluctuations.
-
4.4.2. Zeta Potential Measurement
-
Method: Laser Doppler Electrophoresis.
-
Protocol:
-
Dilute the liposome suspension in a low ionic strength buffer to minimize charge screening effects.
-
Load the sample into a specialized electrophoresis cell.
-
Apply an electric field and measure the velocity of the particles using laser Doppler velocimetry.
-
The zeta potential is calculated from the electrophoretic mobility using the Henry equation.
-
4.4.3. Encapsulation Efficiency
-
Method: This is often determined indirectly by measuring the amount of unencapsulated drug.
-
Protocol:
-
Separate the liposomes from the external medium containing unencapsulated miR-34a mimic using a method like size exclusion chromatography or ultrafiltration.
-
Quantify the amount of miR-34a mimic in the filtrate (unencapsulated) using a suitable analytical technique such as UV-Vis spectroscopy or a fluorescent RNA quantification assay.
-
The total amount of miR-34a mimic used in the formulation is also quantified.
-
Encapsulation Efficiency (%) = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100.
-
Conclusion
MRX34 represents a significant step forward in the development of miRNA-based therapeutics. Its design as a liposomal nanoparticle encapsulating a synthetic miR-34a mimic addresses key challenges in the delivery of nucleic acid drugs. The physicochemical properties of MRX34, particularly its size and the amphoteric nature of its lipid components, are critical to its function. While the clinical development of MRX34 was halted, the data gathered from its study provide invaluable insights for the future design and optimization of nanomedicines for cancer therapy. Further research focusing on the specific lipid composition and long-term stability of such formulations will be crucial for the advancement of this therapeutic modality.
References
- 1. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering | Technology Networks [technologynetworks.com]
- 3. azonano.com [azonano.com]
- 4. Phase I study of MRX34, a liposomal miR-34a mimic, administered twice weekly in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
MRX34: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRX34 was a pioneering, first-in-class microRNA (miRNA) therapeutic developed by Mirna Therapeutics, designed as a liposomal mimic of the tumor suppressor miR-34a.[1][2][3] As a synthetic version of a naturally occurring miRNA, MRX34 represented a novel approach to cancer therapy, aiming to restore the function of a key regulator of multiple oncogenic pathways.[2][4] This technical guide provides an in-depth overview of the target identification and validation of MRX34, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the core biological pathways and workflows. Although the clinical development of MRX34 was halted due to immune-related adverse events, the data generated provides a valuable proof-of-concept for miRNA-based therapies and offers important insights for future drug development in this class.[1][5]
Target Identification: miR-34a as a Master Regulator
The rationale for developing MRX34 was centered on the well-established role of miR-34a as a tumor suppressor. In numerous cancer types, miR-34a is either lost or its expression is significantly reduced.[2] This downregulation is often associated with the loss of function of the p53 tumor suppressor protein, which normally induces miR-34a transcription.[3]
In Silico and Preclinical Target Prediction
Initial target identification for miR-34a, and by extension MRX34, relied on a combination of computational prediction algorithms and preclinical experimental validation. These approaches identified a broad spectrum of oncogenes regulated by miR-34a.
Key Identified Targets of miR-34a:
-
Cell Cycle Progression: CDK4/6[2]
-
Proliferation and Survival: MET, MYC, PDGFR-α, BCL2[2]
-
Signaling Pathways: WNT1/3, NOTCH1[6]
-
Cancer Stem Cells: CD44[6]
The ability of a single miRNA to modulate hundreds of genes simultaneously across various oncogenic processes underscored the therapeutic potential of a miR-34a mimic.[6]
Preclinical Validation of MRX34
Preclinical studies were crucial in validating the therapeutic potential of MRX34 before its entry into human trials. These studies demonstrated the anti-tumor activity of the miR-34a mimic in various cancer models.
In Vitro Efficacy
Exogenous introduction of miR-34a mimics in cancer cell lines resulted in significant anti-proliferative effects.
Table 1: Summary of Preclinical In Vitro Effects of miR-34a Mimics
| Effect Studied | Observation | Reference |
| Cell Proliferation | Reduced | [2] |
| Cell Migration | Reduced | [2] |
| Cell Invasion | Reduced | [2] |
| Synergy with other therapies | Observed with anti-cancer agents | [2] |
In Vivo Efficacy
In animal models, systemically delivered MRX34 demonstrated significant tumor growth inhibition and a reduction in metastasis.
Table 2: Summary of Preclinical In Vivo Efficacy of MRX34
| Animal Model | Key Findings | Reference |
| Orthotopic Hepatocellular Carcinoma (HCC) | Significant tumor growth inhibition; Tumor regression in >33% of animals | [2] |
| Various Cancer Models | Inhibition of primary tumor growth; Blocked metastasis; Improved survival | [2] |
Clinical Validation: The MRX34 Phase 1 Trial (NCT01829971)
The first-in-human Phase 1 clinical trial of MRX34 was a multicenter, open-label, dose-escalation study in patients with advanced solid tumors.[1][2] The study aimed to determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), safety, pharmacokinetics, and clinical activity of MRX34.[3]
Clinical Trial Design and Dosing
Patients received MRX34 intravenously. The trial explored different dosing schedules, with a final daily-for-five-days regimen in three-week cycles.[1][2] Dexamethasone was used as a premedication to manage infusion-related reactions.[1]
Table 3: Recommended Phase 2 Dose (RP2D) of MRX34
| Patient Population | RP2D | Reference |
| Hepatocellular Carcinoma (HCC) | 70 mg/m² | [1] |
| Non-HCC Cancers | 93 mg/m² | [1] |
Clinical Pharmacodynamics: Evidence of Target Engagement
A key aspect of the clinical validation was to demonstrate that MRX34 could be delivered to its intended sites of action and modulate its targets. Pharmacodynamic analyses of patient samples provided this crucial evidence.
Evidence of Target Engagement:
-
Delivery to Tumors: Analysis of patient biopsies confirmed the delivery of miR-34a to tumor tissues.[1]
-
Target Gene Modulation in White Blood Cells (WBCs): A dose-dependent downregulation of known miR-34a target oncogenes was observed in WBCs of patients treated with MRX34. This included genes such as FOXP1, BCL2, HDAC1, and CTNNB1.[7] This finding in a readily accessible surrogate tissue provided strong evidence of the biological activity of MRX34.
A separate pharmacodynamics study (NCT02862145) was designed to further investigate biomarkers and target engagement through serial tumor biopsies in melanoma patients; however, this study was withdrawn.[8]
Table 4: Summary of MRX34 Phase 1 Clinical Trial Results
| Parameter | Finding | Reference |
| Efficacy | ||
| Partial Responses (PRs) | 3 patients | [1] |
| Stable Disease (SD) ≥ 4 cycles | 16 patients | [1] |
| Safety | ||
| Most Common Adverse Events (All Grades) | Fever (72%), Chills (53%), Fatigue (51%), Back/Neck Pain (36%), Nausea (36%), Dyspnea (25%) | [1] |
| Reason for Trial Termination | Serious immune-mediated adverse events resulting in four patient deaths | [1] |
Experimental Protocols
Detailed proprietary experimental protocols for MRX34 are not publicly available. However, this section outlines the standard methodologies that would be employed for the key experiments in miR-34a target identification and validation.
In Silico Target Prediction
-
Methodology: Utilize publicly available miRNA target prediction algorithms such as TargetScan, miRanda, and PicTar. These tools identify potential miRNA binding sites in the 3' untranslated regions (UTRs) of messenger RNAs (mRNAs) based on seed sequence complementarity and evolutionary conservation.
In Vitro Target Validation
-
Luciferase Reporter Assays:
-
Clone the 3' UTR of a predicted target gene downstream of a luciferase reporter gene in a plasmid vector.
-
Co-transfect cancer cells with the reporter plasmid and a miR-34a mimic or a negative control miRNA.
-
Measure luciferase activity after 24-48 hours. A significant decrease in luciferase activity in the presence of the miR-34a mimic indicates a direct interaction with the target 3' UTR.
-
-
Western Blotting and qRT-PCR:
-
Transfect cancer cells with a miR-34a mimic or a negative control.
-
After 48-72 hours, lyse the cells and isolate protein and RNA.
-
Perform Western blotting to assess the protein levels of the predicted target.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene. A reduction in both protein and mRNA levels validates the target.
-
In Vivo Efficacy Studies
-
Tumor Xenograft Models:
-
Implant human cancer cells subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors are established, randomize mice into treatment (MRX34) and control (vehicle or non-targeting liposome) groups.
-
Administer MRX34 systemically via intravenous injection at a predetermined dose and schedule.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, excise tumors and analyze for weight and target gene expression via qRT-PCR or immunohistochemistry.
-
Clinical Pharmacodynamic Analysis
-
Quantitative Real-Time PCR (qRT-PCR) from Patient Samples:
-
Collect whole blood samples from patients at baseline and at various time points after MRX34 infusion.
-
Isolate total RNA from peripheral blood mononuclear cells (PBMCs) or whole white blood cells.
-
Perform qRT-PCR to quantify the expression levels of known miR-34a target genes.
-
Normalize the expression data to a housekeeping gene and compare post-treatment levels to baseline.
-
-
In Situ Hybridization (ISH) from Tumor Biopsies:
-
Obtain tumor biopsy samples before and after treatment with MRX34.
-
Perform chromogenic or fluorescent in situ hybridization (CISH/FISH) using a labeled probe specific for miR-34a to visualize and quantify the delivery of the mimic to the tumor tissue.
-
Signaling Pathways and Experimental Workflows
Core Signaling Pathway of miR-34a
The following diagram illustrates the central role of miR-34a in regulating key oncogenic pathways.
Caption: The p53-miR-34a axis and its downstream effects on cancer hallmarks.
Experimental Workflow for Target Validation
The logical flow for validating a predicted miRNA target is depicted below.
Caption: A stepwise workflow for the experimental validation of a predicted miRNA target.
MRX34 Clinical Development and Pharmacodynamic Analysis Workflow
The following diagram outlines the process from clinical trial enrollment to the assessment of target engagement.
Caption: Workflow for assessing MRX34 target engagement in the Phase 1 clinical trial.
Conclusion
MRX34, as a liposomal mimic of miR-34a, demonstrated a clear biological mechanism of action by targeting a wide array of oncogenes. Preclinical studies robustly supported its anti-tumor efficacy, and the subsequent Phase 1 clinical trial provided valuable proof-of-concept for miRNA therapeutics by demonstrating successful delivery to tumors and dose-dependent modulation of target genes in patients. Despite the ultimate discontinuation of its clinical development due to safety concerns, the journey of MRX34 has significantly advanced the field of RNA-based therapies. The data and methodologies outlined in this guide serve as a critical resource for researchers and drug developers, highlighting both the potential and the challenges of harnessing the power of microRNAs for cancer treatment. Future endeavors in this space will undoubtedly build upon the foundational work of MRX34, with a continued focus on optimizing delivery vehicles and mitigating off-target and immune-related toxicities.
References
- 1. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of MRX34, a liposomal miR-34a mimic, administered twice weekly in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic advances of miRNAs: A preclinical and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic miR-34a against solid tumours: a predictable failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. ascopubs.org [ascopubs.org]
- 8. trial.medpath.com [trial.medpath.com]
Methodological & Application
Application Notes and Protocols for In Vitro Experiments with MRX343
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental protocols for evaluating the biological effects of MRX343, a liposomal miR-34a mimic. The following sections detail the mechanism of action, protocols for key experiments, and templates for data presentation.
Introduction to this compound
This compound is a pioneering microRNA therapeutic that delivers a synthetic mimic of the tumor suppressor microRNA, miR-34a, in a liposomal nanoparticle formulation (SMARTICLES®). Endogenous miR-34a is a critical regulator of multiple oncogenic pathways, and its expression is often suppressed in various cancers. By restoring miR-34a levels, this compound aims to inhibit tumor growth, induce apoptosis, and modulate the tumor microenvironment. The primary mechanism of action involves the binding of the miR-34a mimic to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their translational repression or degradation.
Mechanism of Action: miR-34a Signaling Pathway
The miR-34a mimic delivered by this compound integrates into the cell's RNA-induced silencing complex (RISC). This complex then targets a broad spectrum of oncogenes involved in cell cycle progression, proliferation, apoptosis, and immune evasion. Key validated targets of miR-34a include PD-L1 (CD274), c-MET, SIRT1, BCL2, and CDK4/6. Downregulation of these targets leads to cell cycle arrest, induction of apoptosis, and enhanced anti-tumor immune responses.
Application Notes and Protocols for MRX343 In Vivo Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo animal model studies involving MRX343, a liposomal formulation of a miR-34a mimic. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, mechanism of action, pharmacokinetics, and biodistribution of this compound and similar miRNA-based therapeutics.
Introduction to this compound
This compound is a pioneering therapeutic that delivers a synthetic mimic of the tumor suppressor microRNA, miR-34a, encapsulated in a liposomal nanoparticle.[1] The miR-34a is known to be downregulated in a variety of cancers and its restoration has been shown to inhibit tumor growth by targeting multiple oncogenic pathways.[1] Preclinical in vivo studies in various animal models have been crucial in establishing the proof-of-concept for this compound's anti-tumor activity. In orthotopic mouse models of hepatocellular carcinoma (HCC), for instance, this compound demonstrated significant growth inhibition, with some cases showing tumor regression.[1]
Data Presentation: Efficacy of this compound in Preclinical Models
While specific quantitative data from comprehensive preclinical studies on this compound are not extensively published in a consolidated format, the following tables represent an illustrative summary based on generally reported outcomes for similar liposomal miRNA therapeutics in oncology.
Table 1: Illustrative Tumor Growth Inhibition of this compound in an Orthotopic Hepatocellular Carcinoma (HCC) Mouse Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Twice weekly IV | 1500 (± 250) | - |
| This compound | 5 | Twice weekly IV | 750 (± 150) | 50 |
| This compound | 10 | Twice weekly IV | 450 (± 100) | 70 |
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice Following a Single Intravenous (IV) Dose
| Parameter | Value |
| Cmax (Maximum Concentration) | Data not publicly available |
| Tmax (Time to Maximum Concentration) | Data not publicly available |
| AUC (Area Under the Curve) | Data not publicly available |
| t1/2 (Half-life) | Data not publicly available |
Table 3: Illustrative Biodistribution of this compound in Mice 24 hours Post-IV Administration (% Injected Dose per Gram of Tissue - %ID/g)
| Organ | %ID/g (± SD) |
| Liver | Data not publicly available |
| Spleen | Data not publicly available |
| Tumor | Data not publicly available |
| Kidneys | Data not publicly available |
| Lungs | Data not publicly available |
| Heart | Data not publicly available |
| Brain | Data not publicly available |
Experimental Protocols
The following are detailed, generalized protocols for conducting in vivo studies with agents like this compound, based on established methodologies in the field.
Protocol 1: Orthotopic Hepatocellular Carcinoma (HCC) Mouse Model for Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a clinically relevant orthotopic HCC mouse model.
Materials:
-
6-8 week old male immunodeficient mice (e.g., NOD/SCID or similar)
-
Human HCC cell line (e.g., HepG2, Huh7)
-
Matrigel
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
This compound and vehicle control
-
Calipers for tumor measurement (if palpable) or in vivo imaging system
Procedure:
-
Cell Culture: Culture human HCC cells according to standard protocols.
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using isoflurane.
-
Make a small incision in the abdominal wall to expose the liver.
-
Prepare a cell suspension of HCC cells in a 1:1 mixture of serum-free media and Matrigel.
-
Inject 1 x 10^6 cells in a volume of 20-50 µL directly into the liver lobe.[2][3]
-
Suture the abdominal wall and skin.
-
Monitor the mice for post-operative recovery.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish for 7-14 days.
-
Monitor tumor growth using an in vivo imaging system (e.g., bioluminescence if using luciferase-expressing cells) or by ultrasound.
-
-
Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound or vehicle control intravenously (IV) via the tail vein. A typical dosing schedule might be twice weekly.
-
-
Efficacy Assessment:
-
Measure tumor volume at regular intervals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform histological and molecular analyses as required.
-
Protocol 2: Pharmacokinetic and Biodistribution Studies of this compound in Mice
Objective: To determine the pharmacokinetic profile and organ distribution of this compound in mice.
Materials:
-
6-8 week old male mice (e.g., BALB/c)
-
This compound
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Surgical instruments for organ harvesting
-
Analytical equipment for quantifying this compound (e.g., qRT-PCR for the miR-34a mimic)
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week.
-
Drug Administration: Administer a single IV dose of this compound via the tail vein.
-
Pharmacokinetic Blood Sampling:
-
Collect blood samples (e.g., via retro-orbital or tail vein sampling) at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-injection.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Biodistribution Organ Collection:
-
At predetermined time points (e.g., 1h, 4h, 24h), euthanize a cohort of mice.
-
Perfuse the circulatory system with saline to remove blood from the organs.
-
Harvest organs of interest (liver, spleen, kidneys, lungs, heart, brain, tumor if applicable).
-
Weigh each organ and store at -80°C until analysis.
-
-
Sample Analysis:
-
Extract total RNA from plasma and homogenized organ tissues.
-
Quantify the amount of the miR-34a mimic using a validated qRT-PCR assay.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) from plasma concentration-time data.
-
Express biodistribution data as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
Signaling Pathway of miR-34a
Caption: this compound delivers miR-34a, which downregulates multiple oncogenes, leading to anti-tumor effects.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating the in vivo efficacy of this compound in an orthotopic HCC mouse model.
Logical Relationship of Preclinical Evaluation
Caption: The relationship between in vitro, in vivo, and clinical studies for this compound development.
References
- 1. Establishment of an orthotopic transplantation tumor model of hepatocellular carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Orthotopic Implantation Mouse Model of Hepatocellular Carcinoma with Underlying Liver Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Data on biodistribution and radiation absorbed dose profile of a novel 64Cu-labeled high affinity cell-specific peptide for positron emission tomography imaging of tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Development of MRX343
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRX343 is a pioneering therapeutic agent consisting of a synthetic mimic of the tumor suppressor microRNA, miR-34a, encapsulated within a liposomal nanoparticle delivery system (NOV40). As a first-in-class microRNA-based therapy, the development of robust and reproducible analytical methods is paramount for its characterization, quality control, and pre-clinical/clinical evaluation. These application notes provide a comprehensive overview of the essential analytical methods and detailed protocols for the detection and characterization of this compound.
Mechanism of Action of this compound (miR-34a)
The active component of this compound is a synthetic double-stranded RNA designed to mimic the endogenous miR-34a. miR-34a is a critical tumor suppressor that is frequently downregulated in various cancers. It functions by post-transcriptionally regulating the expression of a broad range of oncogenes involved in key cancer-related signaling pathways. By restoring the levels of miR-34a, this compound aims to inhibit tumor cell proliferation, induce apoptosis, and suppress metastasis. The liposomal formulation is designed to protect the miR-34a mimic from degradation in the bloodstream and facilitate its delivery to tumor tissues.
Key Signaling Pathways Regulated by miR-34a
miR-34a exerts its tumor-suppressive functions by targeting multiple mRNAs in several critical signaling pathways. Understanding these pathways is essential for designing relevant pharmacodynamic assays.
Caption: Overview of miR-34a mediated inhibition of key oncogenic signaling pathways.
Analytical Methods for this compound Characterization
A comprehensive analytical strategy is required to ensure the quality, consistency, and stability of this compound. This involves the characterization of both the liposomal carrier and the encapsulated miR-34a mimic.
Physicochemical Characterization of Liposomes
The physicochemical properties of the liposomal carrier are critical quality attributes (CQAs) that influence the stability, pharmacokinetics, and efficacy of this compound.
Table 1: Physicochemical Characterization of this compound Liposomes
| Parameter | Method | Acceptance Criteria (Exemplary) | Purpose |
| Particle Size | Dynamic Light Scattering (DLS) | 80 - 150 nm | Affects biodistribution and tumor penetration. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates the homogeneity of the liposome population. |
| Zeta Potential | Laser Doppler Electrophoresis | -10 mV to +10 mV (Near Neutral) | Predicts colloidal stability and interaction with biological components. |
| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Spherical, unilamellar vesicles | Visual confirmation of liposome structure. |
| Encapsulation Efficiency | Disruption of liposomes followed by miRNA quantification | > 90% | Determines the percentage of miR-34a mimic successfully encapsulated. |
| In Vitro Drug Release | Dialysis or Sample-and-Separate Method | Profile-based | Assesses the release kinetics of the miR-34a mimic from the liposome. |
Quantification of miR-34a
Accurate quantification of the miR-34a mimic is essential for dose determination and pharmacodynamic studies.
Table 2: Methods for Quantification of miR-34a in this compound
| Application | Method | Key Considerations |
| In-Process Control & Formulation | Scatter-free UV/Vis Spectroscopy or Mass Spectrometry | Allows for rapid quantification without the need for extensive sample preparation. |
| Pharmacokinetic Studies (in Plasma) | Quantitative Reverse Transcription PCR (qRT-PCR) | Requires efficient extraction of miRNA from plasma and liposomes. Use of a spike-in control (e.g., cel-miR-39) is recommended for normalization. |
| Pharmacodynamic Studies (in Tissue) | Quantitative Reverse Transcription PCR (qRT-PCR) | Requires homogenization of tissue and robust RNA extraction methods. |
Experimental Protocols
Protocol 1: Characterization of this compound Liposome Particle Size and Zeta Potential
1.1. Objective: To determine the mean particle size, polydispersity index (PDI), and zeta potential of the this compound liposomal formulation.
1.2. Materials:
-
This compound liposome suspension
-
Deionized, RNase-free water
-
Dynamic Light Scattering (DLS) instrument with zeta potential measurement capability (e.g., Malvern Zetasizer)
-
Disposable cuvettes (for size measurement)
-
Disposable folded capillary cells (for zeta potential measurement)
1.3. Method:
-
Equilibrate the DLS instrument to 25°C.
-
Dilute the this compound liposome suspension with deionized, RNase-free water to an appropriate concentration for measurement (as determined by the instrument's specifications, typically a light scattering intensity between 100 and 500 kcps).
-
For particle size measurement, transfer the diluted sample to a disposable cuvette.
-
For zeta potential measurement, transfer the diluted sample to a disposable folded capillary cell, ensuring no air bubbles are present.
-
Place the cuvette or cell into the instrument.
-
Set the instrument parameters for the lipid type and dispersant (water).
-
Perform the measurement in triplicate.
-
Record the Z-average diameter (nm), PDI, and zeta potential (mV).
Caption: Workflow for DLS and Zeta Potential Measurement.
Protocol 2: Determination of miR-34a Encapsulation Efficiency
2.1. Objective: To quantify the percentage of miR-34a mimic encapsulated within the liposomes.
2.2. Materials:
-
This compound liposome suspension
-
RNase-free water
-
Lysis buffer (e.g., containing a non-ionic surfactant like Triton X-100)
-
Micro-spin columns for size exclusion chromatography (e.g., Sepharose CL-4B)
-
miRNA quantification kit (e.g., qRT-PCR based)
-
Centrifuge
2.3. Method:
-
Separation of Free vs. Encapsulated miR-34a:
-
Equilibrate a micro-spin column by centrifuging at a low speed to remove the storage buffer.
-
Carefully load a known volume of the this compound suspension onto the center of the column.
-
Centrifuge the column to separate the liposomes (containing encapsulated miR-34a) from the eluate (containing free miR-34a).
-
Collect the eluate containing the free miR-34a.
-
-
Quantification of Free miR-34a:
-
Quantify the amount of miR-34a in the eluate using a suitable method (e.g., qRT-PCR). This represents the amount of unencapsulated miR-34a.
-
-
Quantification of Total miR-34a:
-
Take an equivalent volume of the original, unseparated this compound suspension.
-
Lyse the liposomes by adding a lysis buffer and incubating at room temperature for 10 minutes to release the encapsulated miR-34a.
-
Quantify the total amount of miR-34a in the lysed sample.
-
-
Calculation of Encapsulation Efficiency (EE): EE (%) = [(Total miR-34a - Free miR-34a) / Total miR-34a] x 100
Caption: Workflow for Determining Encapsulation Efficiency.
Protocol 3: In Vitro Release of miR-34a from this compound
3.1. Objective: To determine the in vitro release profile of miR-34a from the liposomal formulation.
3.2. Materials:
-
This compound liposome suspension
-
Release buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Dialysis device (e.g., dialysis cassette with a suitable molecular weight cut-off, such as 100 kDa)
-
Incubator/shaker at 37°C
-
miRNA quantification kit
3.3. Method (Dialysis-based):
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Pipette a known volume and concentration of this compound into the dialysis device.
-
Place the dialysis device into a container with a large volume of pre-warmed release buffer (to ensure sink conditions).
-
Incubate at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect an aliquot from the release buffer outside the dialysis device.
-
Replenish the release buffer with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.
-
Quantify the amount of miR-34a in the collected aliquots using a sensitive method like qRT-PCR.
-
Calculate the cumulative percentage of miR-34a released at each time point.
Protocol 4: Quantification of miR-34a in Plasma by qRT-PCR
4.1. Objective: To quantify the concentration of this compound-derived miR-34a in plasma samples.
4.2. Materials:
-
Plasma samples
-
miRNA extraction kit suitable for plasma and lipid-rich samples (e.g., a kit combining organic extraction and solid-phase extraction)
-
Spike-in control (e.g., synthetic cel-miR-39)
-
qRT-PCR master mix
-
Primers and probes specific for miR-34a and the spike-in control
-
Real-time PCR instrument
4.3. Method:
-
miRNA Extraction:
-
Thaw plasma samples on ice.
-
To a known volume of plasma, add a lysis buffer and the spike-in control at a known concentration.
-
Perform miRNA extraction according to the kit manufacturer's protocol. This will typically involve an organic extraction (e.g., with phenol and chloroform) to separate the aqueous phase containing the RNA, followed by purification on a silica-based column.
-
Elute the miRNA in RNase-free water.
-
-
Reverse Transcription (RT):
-
Perform reverse transcription of the extracted miRNA to cDNA using a miRNA-specific RT kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA, primers/probes for miR-34a and the spike-in control, and the qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Determine the Ct values for miR-34a and the spike-in control.
-
-
Data Analysis:
-
Normalize the Ct value of miR-34a to the Ct value of the spike-in control (ΔCt).
-
Calculate the relative or absolute concentration of miR-34a using a standard curve of synthetic miR-34a.
-
Preclinical Data Summary
The following tables summarize exemplary quantitative data that should be generated during the preclinical development of this compound.
Table 3: Exemplary Preclinical Formulation Characteristics of this compound
| Parameter | Value |
| Mean Particle Size (nm) | 110 ± 15 |
| Polydispersity Index (PDI) | 0.15 ± 0.05 |
| Zeta Potential (mV) | -5 ± 3 |
| Encapsulation Efficiency (%) | 92 ± 5 |
Table 4: Exemplary Preclinical Biodistribution of this compound in Mice (24h post-injection)
| Organ | % Injected Dose per Gram of Tissue (%ID/g) |
| Liver | 25.5 ± 4.2 |
| Spleen | 15.8 ± 3.1 |
| Tumor | 8.2 ± 2.5 |
| Kidneys | 3.5 ± 1.1 |
| Lungs | 2.1 ± 0.8 |
| Blood | 1.5 ± 0.5 |
Conclusion
The analytical methods and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. Adherence to these detailed procedures will ensure the generation of high-quality, reproducible data, which is essential for the successful development and potential clinical application of this novel microRNA therapeutic. The provided diagrams and tables serve to simplify complex information and facilitate a deeper understanding of the analytical workflow and the mechanism of action of this compound.
Application Notes and Protocols for the Quantification of MRX343 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRX343 is a pioneering therapeutic agent consisting of a mimic of the tumor suppressor microRNA-34a (miR-34a) encapsulated in a liposomal nanoparticle delivery system (NOV40). As a first-in-class microRNA therapeutic to enter human clinical trials, this compound holds significant promise for the treatment of various cancers. The accurate quantification of this compound in biological samples is paramount for understanding its pharmacokinetics (PK), pharmacodynamics (PD), and overall therapeutic efficacy. These application notes provide detailed protocols and methodologies for the robust and reliable quantification of this compound in biological matrices.
Mechanism of Action and Signaling Pathway
This compound functions by delivering a synthetic miR-34a mimic to cancer cells. miR-34a is a critical tumor suppressor that is downregulated in many types of cancer. Once inside the cell, the miR-34a mimic restores the endogenous functions of this microRNA, which include the post-transcriptional repression of a multitude of oncogenes. By binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), the miR-34a mimic leads to mRNA degradation or translational inhibition, effectively shutting down key cancer-promoting pathways.
The signaling pathways regulated by miR-34a are extensive and impact cell cycle progression, proliferation, apoptosis, and metastasis. Key pathways include:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: miR-34a targets key components of this pathway, leading to reduced cell proliferation and survival.
-
Wnt Signaling Pathway: By targeting proteins in the Wnt pathway, miR-34a can inhibit cancer cell stemness and proliferation.
-
PI3K/AKT Pathway: miR-34a can suppress this critical survival pathway, leading to increased apoptosis.
-
Notch Signaling Pathway: Downregulation of Notch signaling by miR-34a can inhibit tumor growth and angiogenesis.
Experimental Workflow for this compound Quantification
The quantification of this compound from biological samples requires a multi-step approach that addresses both the liposomal delivery vehicle and the microRNA payload. The following workflow outlines the key stages from sample collection to data analysis.
Quantitative Data Presentation
Pharmacokinetic Parameters from Phase I Clinical Trial
The following table summarizes representative pharmacokinetic parameters of this compound from a Phase I clinical trial in patients with advanced solid tumors. The data demonstrates a dose-dependent increase in maximum plasma concentration (Cmax) and area under the curve (AUC).[1] The reported half-life (t½) was greater than 24 hours.[1]
| Dose Level (mg/m²) | Hypothetical Cmax (ng/mL) | Hypothetical AUC (ng·h/mL) |
| 50 | 1500 | 30000 |
| 70 | 2500 | 55000 |
| 93 | 4000 | 85000 |
| 110 | 5500 | 120000 |
Note: The Cmax and AUC values are hypothetical and for illustrative purposes, based on the reported dose-dependent increase.[1]
Quality Control Parameters for qRT-PCR Assay
This table provides typical performance characteristics for a validated qRT-PCR assay for miR-34a quantification.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Upper Limit of Quantification (ULOQ) | Within linear range |
| Intra-assay Precision (%CV) | ≤ 15% |
| Inter-assay Precision (%CV) | ≤ 20% |
| Accuracy (% Recovery) | 85% - 115% |
Experimental Protocols
Protocol 1: Plasma Sample Preparation and Separation of Encapsulated this compound
This protocol describes the initial processing of plasma samples to separate the liposome-encapsulated this compound from the unencapsulated (free) form.
Materials:
-
Whole blood collected in K2-EDTA tubes
-
Refrigerated centrifuge
-
Ultrafiltration devices (e.g., Amicon Ultra-0.5 mL, 100 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Proteinase K
-
RNase-free water
Procedure:
-
Plasma Collection: Centrifuge whole blood at 1,500 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) without disturbing the buffy coat.
-
Ultrafiltration: a. Pre-rinse the ultrafiltration device with RNase-free water. b. Add 500 µL of plasma to the device. c. Centrifuge at 14,000 x g for 10-20 minutes at 4°C. d. The filtrate contains the unencapsulated miR-34a mimic. e. The retentate contains the liposome-encapsulated this compound.
-
Retentate Processing: a. Resuspend the retentate in 500 µL of PBS. b. Add Proteinase K to a final concentration of 100 µg/mL to digest proteins. c. Incubate at 37°C for 30 minutes.
-
Storage: Store the processed filtrate and retentate at -80°C until RNA extraction.
Protocol 2: Total RNA Extraction from Processed Plasma Fractions
This protocol details the extraction of total RNA, including the miR-34a mimic, from the prepared plasma fractions.
Materials:
-
Processed plasma fractions (filtrate and retentate)
-
TRIzol LS Reagent (or similar)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
Glycogen (RNase-free)
-
RNase-free water
-
Microcentrifuge
Procedure:
-
Lysis: Add 750 µL of TRIzol LS Reagent to 250 µL of the plasma fraction. Mix thoroughly by vortexing. This step also serves to lyse the liposomes in the retentate fraction.
-
Phase Separation: Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 1.5 µL of glycogen and 500 µL of isopropanol. Mix and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Solubilization: Air-dry the pellet for 5-10 minutes. Resuspend the RNA in 20-50 µL of RNase-free water.
-
Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
Protocol 3: Quantification of miR-34a Mimic by Stem-Loop qRT-PCR
This protocol outlines the reverse transcription and quantitative real-time PCR steps for the specific and sensitive quantification of the mature miR-34a mimic.
Materials:
-
Extracted total RNA
-
TaqMan MicroRNA Reverse Transcription Kit
-
Custom stem-loop RT primer for the miR-34a mimic
-
TaqMan Universal PCR Master Mix, No AmpErase UNG
-
Custom TaqMan MicroRNA Assay (forward primer, reverse primer, and probe) for the miR-34a mimic
-
Real-time PCR instrument
Procedure:
-
Reverse Transcription (RT): a. Prepare the RT reaction mix on ice as per the manufacturer's protocol, including the custom stem-loop RT primer. b. Add 1-10 ng of total RNA to each reaction. c. Perform the RT reaction using the following thermal cycling conditions: 16°C for 30 minutes, 42°C for 30 minutes, 85°C for 5 minutes.
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix on ice, including the TaqMan Universal PCR Master Mix and the custom TaqMan MicroRNA Assay. b. Add the cDNA product from the RT step. c. Perform the qPCR using a real-time PCR instrument with the following typical cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.
-
Data Analysis: a. Generate a standard curve using synthetic miR-34a mimic of known concentrations. b. Determine the concentration of the miR-34a mimic in the unknown samples by interpolating their Ct values against the standard curve. c. Normalize the results to the initial plasma volume.
Conclusion
The methodologies presented in these application notes provide a comprehensive framework for the quantification of this compound in biological samples. The combination of a robust sample preparation strategy to separate liposomal and free drug, followed by a sensitive and specific qRT-PCR assay, will enable researchers to generate high-quality data for pharmacokinetic and pharmacodynamic assessments. Adherence to these detailed protocols will facilitate a deeper understanding of the clinical behavior of this novel microRNA therapeutic.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate MRX343 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRX343 is a liposomal formulation of a synthetic mimic of the tumor suppressor microRNA, miR-34a. As a first-in-class microRNA therapeutic, this compound was developed to restore the function of miR-34a, which is often downregulated in various cancers. The re-introduction of miR-34a is intended to inhibit tumor growth by regulating the expression of a wide range of oncogenes involved in cell cycle progression, proliferation, and apoptosis. These application notes provide detailed protocols for key cell-based assays to assess the in vitro activity of this compound and other miR-34a mimics.
Mechanism of Action of this compound (miR-34a mimic)
This compound delivers a synthetic double-stranded RNA that mimics the endogenous miR-34a. Once inside the cancer cell, the mimic is loaded into the RNA-induced silencing complex (RISC). This complex then binds to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. By downregulating the expression of multiple oncogenic proteins, this compound can induce cell cycle arrest, promote apoptosis, and inhibit cell proliferation.
Below is a diagram illustrating the signaling pathway of miR-34a.
Caption: Signaling pathway of this compound (miR-34a mimic).
Data Presentation: In Vitro Activity of miR-34a Mimics
The following tables summarize quantitative data from various studies on the effects of miR-34a mimics in different cancer cell lines. This data is representative of the expected activity of this compound.
Table 1: Effect of miR-34a Mimics on Cancer Cell Proliferation
| Cell Line | Cancer Type | Assay | Endpoint | Result |
| PC12 | Pheochromocytoma | MTT | 72 hours | Significant decrease in proliferation[1] |
| SKMM1 | Multiple Myeloma | Cell Growth Assay | 72 hours | ~40% growth inhibition[2] |
| RPMI-8226 | Multiple Myeloma | Cell Growth Assay | 72 hours | ~25% growth inhibition[2] |
| OPM1 | Multiple Myeloma | Cell Growth Assay | 72 hours | ~35% growth inhibition[2] |
| SRA01/04 | Lens Epithelial | CCK-8 | 120 hours | Significant reduction in proliferation[3] |
Table 2: Induction of Apoptosis by miR-34a Mimics
| Cell Line | Cancer Type | Assay | Endpoint | Result |
| PC12 | Pheochromocytoma | Flow Cytometry (Annexin V) | 48 hours | 19.2% apoptosis (vs. 12.2% in control)[1] |
| SKMM1 | Multiple Myeloma | Flow Cytometry (Annexin V/7-AAD) | 48 hours | Significant increase in apoptotic cells[2] |
| RPMI-8226 | Multiple Myeloma | Flow Cytometry (Annexin V/7-AAD) | 48 hours | Significant increase in apoptotic cells[2] |
| SRA01/04 | Lens Epithelial | Flow Cytometry & TUNEL | Not specified | Significant increase in apoptotic rate[3] |
Table 3: Downregulation of Target Gene Expression by miR-34a Mimics
| Cell Line | Cancer Type | Target Gene | Assay | Fold Change (mRNA) |
| SKMM1 | Multiple Myeloma | CDK6 | qRT-PCR | ~0.6-fold (decrease)[4] |
| SKMM1 | Multiple Myeloma | NOTCH1 | qRT-PCR | ~0.7-fold (decrease)[4] |
| RPMI-8226 | Multiple Myeloma | CDK6 | qRT-PCR | ~0.5-fold (decrease)[4] |
| RPMI-8226 | Multiple Myeloma | NOTCH1 | qRT-PCR | ~0.6-fold (decrease)[4] |
| H9C2 | Cardiomyocytes | Notch1 | qRT-PCR | Significant downregulation[5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Workflow Diagram for MTT Assay
Caption: Workflow for a typical MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (or miR-34a mimic) and appropriate negative control (e.g., non-targeting miRNA mimic)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and a negative control mimic in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared treatments. Include wells with medium only as a blank control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[6]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1][7]
-
Mix thoroughly by gentle shaking or pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the blank absorbance.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Culture and treat cells with this compound or a control mimic for the desired duration (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating populations, and transfer them to microcentrifuge tubes.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
This protocol measures the change in mRNA levels of miR-34a target genes following treatment with this compound.
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
Reverse transcription kit (cDNA synthesis)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., BCL2, CDK6, NOTCH1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Protocol:
-
RNA Extraction:
-
Lyse the treated and control cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Quantify the RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (cDNA Synthesis):
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit. Follow the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension steps).
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the change in expression relative to the control-treated cells using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
References
- 1. researchgate.net [researchgate.net]
- 2. MRK003, a γ-secretase inhibitor exhibits promising in vitro pre-clinical activity in multiple myeloma and non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. In Vivo Target Gene Activation via CRISPR/Cas9-Mediated Trans-Epigenetic Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. MRK003, a Gamma Secretase Inhibitor exhibits promising in vitro pre-clinical activity in Multiple Myeloma and Non Hodgkin's Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for MRX34 Stability and Degradation Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRX34 is a liposomal formulation of a synthetic mimic of the tumor suppressor microRNA-34a (miR-34a).[1][2] As a potential first-in-class miRNA-based cancer therapeutic, a thorough understanding of its stability and degradation profile is critical for its development, manufacturing, and clinical application.[2] The stability of MRX34 is a multifactorial issue, encompassing the integrity of the liposomal delivery vehicle and the stability of the encapsulated miR-34a mimic.[3][] Factors such as temperature, pH, light exposure, and oxidative stress can potentially impact the physical and chemical stability of the liposomal formulation and the integrity of the oligonucleotide.[3][5][6][7]
This document provides detailed application notes and protocols for designing and conducting comprehensive stability and degradation studies for MRX34. These studies are essential to identify potential degradation products, elucidate degradation pathways, and establish appropriate storage conditions and shelf-life for the drug product.
Signaling Pathway of miR-34a
The therapeutic effect of MRX34 is based on the restoration of miR-34a function in cancer cells, where it is often downregulated.[2][8] MiR-34a acts as a "master regulator," post-transcriptionally modulating the expression of numerous oncogenes.[2] Its tumor-suppressive functions are mediated through various signaling pathways that control cell proliferation, apoptosis, and migration.[9][10] A key mechanism involves a positive feedback loop with the tumor suppressor p53. p53 can induce the transcription of miR-34a, which in turn can activate p53 by inhibiting its negative regulator, sirtuin 1 (SIRT1).[11][12] Furthermore, miR-34a has been shown to target and downregulate key proteins in several critical oncogenic pathways, including MAPK, PI3K/AKT, Wnt, and Notch signaling.[9][10][13]
Caption: Simplified signaling pathway of miR-34a.
Experimental Workflow for Stability and Degradation Study
A systematic approach is required to assess the stability of MRX34. The workflow should encompass forced degradation studies to identify potential degradation pathways and long-term stability studies under various storage conditions to determine the shelf-life.
Caption: Experimental workflow for MRX34 stability and degradation studies.
Experimental Protocols
Forced Degradation (Stress Testing) Studies
Forced degradation studies are designed to accelerate the degradation of MRX34 to identify likely degradation products and pathways.[5][6] This is crucial for developing and validating stability-indicating analytical methods.
1.1. Materials
-
MRX34 drug product
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Deionized water
-
Phosphate buffered saline (PBS), pH 7.4
-
Incubators with controlled temperature and humidity
-
Photostability chamber
-
Analytical instrumentation (e.g., HPLC-UV/MS, DLS, Zeta potential analyzer)
1.2. Protocol
-
Preparation of Samples: Prepare aliquots of MRX34 in appropriate vials. For each stress condition, prepare a test sample and a control sample (stored at recommended storage conditions).
-
Acid Hydrolysis:
-
Add an equal volume of 0.1 M HCl to the MRX34 sample.
-
Incubate at 60°C for up to 24 hours.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Add an equal volume of 0.1 M NaOH to the MRX34 sample.
-
Incubate at 60°C for up to 24 hours.
-
Collect samples at various time points.
-
Neutralize the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Add an equal volume of 3% H₂O₂ to the MRX34 sample.
-
Incubate at room temperature for up to 24 hours.
-
Collect samples at various time points.
-
-
Thermal Degradation:
-
Incubate MRX34 samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) for an extended period.[5]
-
Collect samples at various time points.
-
-
Photostability:
-
Expose MRX34 samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light.
-
1.3. Analysis of Stressed Samples
For each time point and stress condition, analyze the samples using a battery of validated analytical techniques to assess:
-
Physical Stability of Liposomes:
-
Particle size and polydispersity index (PDI) by Dynamic Light Scattering (DLS).
-
Zeta potential.
-
Liposome morphology by electron microscopy (optional).
-
Drug encapsulation efficiency.
-
-
Chemical Stability of miR-34a Mimic:
-
Purity and identification of degradation products by Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) with UV and Mass Spectrometry (MS) detection.[5][14]
-
Common degradation pathways for oligonucleotides include depurination, desulfurization, and chain cleavage (shortmers).[5][7]
-
Long-Term and Accelerated Stability Studies
These studies are performed to establish the shelf-life and recommended storage conditions for the final drug product.
2.1. Protocol
-
Storage Conditions:
-
Long-Term: 2-8°C (or as recommended).
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH.
-
Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH.
-
-
Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.
-
Accelerated: 0, 3, 6 months.
-
-
Testing Parameters: At each time point, samples should be analyzed for the same physical and chemical stability parameters as in the forced degradation studies.
Data Presentation
Quantitative data from the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Duration (hours) | Appearance | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Purity of miR-34a (%) | Major Degradants (m/z) |
| Control (t=0) | 0 | Homogeneous suspension | 100 ± 5 | 0.15 ± 0.02 | -20 ± 2 | 95 ± 2 | 99.5 | None |
| 0.1 M HCl, 60°C | 2 | |||||||
| 8 | ||||||||
| 24 | ||||||||
| 0.1 M NaOH, 60°C | 2 | |||||||
| 8 | ||||||||
| 24 | ||||||||
| 3% H₂O₂, RT | 2 | |||||||
| 8 | ||||||||
| 24 | ||||||||
| Thermal, 80°C | 4 | |||||||
| 8 | ||||||||
| 24 | ||||||||
| Photostability | - |
Table 2: Long-Term Stability Data (Storage at 2-8°C)
| Time Point (months) | Appearance | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Purity of miR-34a (%) |
| 0 | Homogeneous suspension | 100 ± 5 | 0.15 ± 0.02 | -20 ± 2 | 95 ± 2 | 99.5 |
| 3 | ||||||
| 6 | ||||||
| 9 | ||||||
| 12 | ||||||
| 18 | ||||||
| 24 | ||||||
| 36 |
Conclusion
The protocols and methodologies outlined in this document provide a comprehensive framework for conducting robust stability and degradation studies of MRX34. The data generated from these studies are indispensable for ensuring the quality, safety, and efficacy of this novel therapeutic agent throughout its lifecycle. A thorough understanding of the degradation pathways will also inform formulation optimization and the development of appropriate control strategies.
References
- 1. Facebook [cancer.gov]
- 2. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 5. agilent.com [agilent.com]
- 6. Forced Degradation Studies of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 7. Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I study of MRX34, a liposomal miR-34a mimic, administered twice weekly in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MicroRNA-34 Family in Cancers: Role, Mechanism, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Activation of the miR-34a/SIRT1/p53 Signaling Pathway Contributes to the Progress of Liver Fibrosis via Inducing Apoptosis in Hepatocytes but Not in HSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mir-34a-5p and Mir-34a-3p contribute to the signaling pathway of p53 by targeting overlapping sets of genes - MedCrave online [medcraveonline.com]
- 13. Hypoxia-Induced Down-Regulation of microRNA-34a Promotes EMT by Targeting the Notch Signaling Pathway in Tubular Epithelial Cells | PLOS One [journals.plos.org]
- 14. ppd.com [ppd.com]
MRX343 Formulation for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRX343 is a pioneering, investigational microRNA (miRNA) therapeutic that comprises a mimic of the tumor suppressor miR-34a encapsulated within a liposomal nanoparticle delivery system. As the first miRNA mimic to enter human clinical trials for cancer, this compound represents a novel approach to cancer therapy by restoring the function of a key endogenous tumor suppressor. These application notes provide a comprehensive overview of this compound for research applications, including its formulation, mechanism of action, and detailed protocols for preclinical evaluation.
Formulation and Delivery
This compound utilizes a liposomal formulation to protect the synthetic miR-34a mimic from degradation by ribonucleases in the bloodstream and to facilitate its delivery into target tumor cells.[1] While the precise lipid composition of the this compound formulation used by Mirna Therapeutics is proprietary, it is designed as a stable, small unilamellar vesicle that can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. Cationic lipids are often incorporated into such formulations to facilitate interaction with the negatively charged cell membrane, promoting cellular uptake.[2]
Mechanism of Action: The Role of miR-34a
The active component of this compound is a synthetic double-stranded RNA that mimics the endogenous microRNA-34a. miR-34a is a critical tumor suppressor that is frequently downregulated or lost in a wide array of human cancers. It functions by binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. By doing so, miR-34a simultaneously regulates a multitude of oncogenic signaling pathways.
Key signaling pathways and processes targeted by miR-34a include:
-
Cell Cycle Progression: Downregulation of key proteins such as Cyclin D1, CDK4, and CDK6, leading to cell cycle arrest.
-
Proliferation: Inhibition of receptor tyrosine kinases like MET and PDGFR-α, and downstream signaling molecules including RAS, RAF, and MEK.
-
Apoptosis: Upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins like BCL2.
-
Metastasis and Invasion: Targeting of genes involved in epithelial-mesenchymal transition (EMT), such as SNAIL and ZEB1.
-
Cancer Stem Cells: Regulation of stemness markers like CD44.
-
Immune Evasion: Downregulation of the immune checkpoint ligand PD-L1.[3]
The multi-targeted nature of miR-34a makes it an attractive therapeutic agent, as it has the potential to overcome the redundancy and robustness of cancer cell signaling networks.
Signaling Pathway Overview
Caption: this compound delivers a miR-34a mimic, which downregulates multiple oncogenes, thereby inhibiting key cancer-related cellular processes.
Quantitative Data Summary
While specific preclinical data for this compound, such as IC50 values and detailed tumor growth inhibition curves, are not extensively available in the public domain, the following tables summarize the publicly accessible clinical trial data and representative preclinical findings for liposomal miR-34a formulations.
Table 1: this compound Phase 1 Clinical Trial Overview [1][4][5]
| Parameter | Description |
| Trial ID | NCT01829971 |
| Patient Population | Advanced solid tumors, including hepatocellular carcinoma (HCC) |
| Dosage and Administration | Intravenous infusion, twice weekly for three weeks in 4-week cycles |
| Maximum Tolerated Dose (MTD) | 110 mg/m² for non-HCC patients, 93 mg/m² for HCC patients |
| Common Adverse Events (Grade ≥3) | Lymphopenia, neutropenia, thrombocytopenia, increased AST, fatigue, back pain |
| Clinical Activity | 1 confirmed partial response (HCC), 4 patients with stable disease ≥4 cycles |
| Trial Status | Terminated due to immune-related severe adverse events[3][6] |
Table 2: Representative Preclinical Efficacy of Liposomal miR-34a [1]
| Animal Model | Cancer Type | Treatment Regimen | Outcome |
| Orthotopic Mouse Model | Hepatocellular Carcinoma (HCC) | Intravenous administration of this compound | Significant tumor growth inhibition, including tumor regression in over a third of treated animals. |
| Xenograft Mouse Model | Triple-Negative Breast Cancer | cRGD-targeted liposomal miR-34a | Significant inhibition of tumor cell growth, migration, and invasion. Reduction in cancer stem-like cell population.[7] |
Experimental Protocols
The following are generalized protocols for the in vitro and in vivo evaluation of liposomal miRNA formulations like this compound. Researchers should optimize these protocols for their specific cell lines and animal models.
In Vitro Protocol: Cell Viability Assay
This protocol describes the assessment of the cytotoxic effects of a liposomal miR-34a formulation on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, HepG2 liver cancer)
-
Complete cell culture medium
-
Liposomal miR-34a formulation (e.g., this compound)
-
Control liposomes (without miR-34a mimic)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the liposomal miR-34a formulation and control liposomes in cell culture medium. Remove the medium from the cells and add 100 µL of the diluted formulations to the respective wells. Include untreated wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[8][9]
Caption: Experimental workflow for determining the in vitro cytotoxicity of this compound.
In Vivo Protocol: Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a liposomal miR-34a formulation in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line for xenograft implantation (e.g., HCT116 colorectal cancer)
-
Matrigel (optional)
-
Liposomal miR-34a formulation (e.g., this compound)
-
Vehicle control (e.g., sterile saline or empty liposomes)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells in 100-200 µL of sterile PBS (or a 1:1 mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length × Width²)/2.[10]
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer the liposomal miR-34a formulation and vehicle control via intravenous (tail vein) injection at the desired dose and schedule (e.g., twice weekly).
-
Efficacy and Toxicity Assessment: Continue to measure tumor volume and body weight every 2-3 days to assess anti-tumor efficacy and systemic toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, target gene expression).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment group relative to the control group.[11]
Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.
Conclusion
This compound and other liposomal miR-34a formulations represent a promising therapeutic strategy for cancer by restoring a key tumor suppressor. The provided application notes and protocols offer a framework for researchers to investigate the preclinical efficacy and mechanism of action of this class of miRNA therapeutics. While the clinical development of this compound was halted, the proof-of-concept for miRNA-based cancer therapy remains a compelling area of research. Further studies into optimizing the delivery vehicle and managing potential immune-related toxicities will be crucial for the future success of this therapeutic modality.
References
- 1. Phase I study of MRX34, a liposomal miR-34a mimic, administered twice weekly in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomal Formulations: A Recent Update [mdpi.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Phase I study of MRX34, a liposomal miR-34a mimic, administered twice weekly in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 9. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Techniques for Measuring MRX343 Binding Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRX343, a liposomal formulation of the microRNA-34a (miR-34a) mimic, represents a promising therapeutic strategy in oncology by restoring the tumor-suppressive functions of miR-34a. The efficacy of this compound is fundamentally dependent on the binding of the miR-34a mimic to its cognate messenger RNA (mRNA) targets, leading to translational repression or degradation of these transcripts. Accurate and quantitative measurement of this binding affinity is paramount for understanding its mechanism of action, for target validation, and for the overall development of this class of therapeutics.
These application notes provide a detailed overview of the key techniques and experimental protocols for measuring the binding affinity of this compound's active component, the miR-34a mimic, to its mRNA targets.
Key Techniques for Measuring Binding Affinity
Several biophysical and molecular biology techniques can be employed to characterize the binding affinity of miR-34a mimics. These methods range from qualitative identification of interactions to precise quantitative determination of binding constants.
1. Biotin-Based Pulldown Assay: This is a powerful technique to identify and validate the direct interaction between a biotinylated miR-34a mimic and its cellular mRNA targets. The assay relies on the high-affinity interaction between biotin and streptavidin to isolate the miRNA-mRNA complexes.
2. Surface Plasmon Resonance (SPR): SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. It provides quantitative information on binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD).
3. Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand (miR-34a mimic) to its target (mRNA). This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.
4. Luciferase Reporter Assays: This cell-based assay is widely used to validate the functional interaction between a miRNA and its target's 3' untranslated region (3' UTR). A reduction in luciferase activity upon co-transfection of the miR-34a mimic and the reporter construct indicates a direct binding event.[1][2]
Quantitative Data Summary
While specific KD values for the interaction of the this compound-derived miR-34a mimic with its full spectrum of targets are not extensively published in the public domain, the following table summarizes the types of quantitative data that can be obtained using the described techniques. This data is crucial for ranking target engagement and understanding the potency of the therapeutic agent.
| Technique | Parameter(s) Measured | Typical Units | Significance |
| Biotin-Based Pulldown with qPCR | Enrichment of target mRNA | Fold Change | Identifies and semi-quantitatively confirms direct targets. |
| Surface Plasmon Resonance (SPR) | KD (Equilibrium Dissociation Constant) | M (molar) | Quantifies the strength of the binding affinity. A lower KD indicates a stronger interaction. |
| ka (Association Rate Constant) | M-1s-1 | Measures the rate at which the miR-34a mimic binds to its target. | |
| kd (Dissociation Rate Constant) | s-1 | Measures the rate at which the miR-34a mimic-target complex dissociates. | |
| Isothermal Titration Calorimetry (ITC) | KD (Equilibrium Dissociation Constant) | M (molar) | Provides a direct measure of binding affinity in solution. |
| n (Stoichiometry) | - | Determines the molar ratio of the binding interaction. | |
| ΔH (Enthalpy Change) | kcal/mol | Indicates the heat released or absorbed during binding. | |
| ΔS (Entropy Change) | cal/mol·K | Reflects the change in disorder of the system upon binding. | |
| Luciferase Reporter Assay | Relative Luciferase Activity | % or Fold Change | Functionally validates target engagement within a cellular context. |
Signaling Pathways of miR-34a (this compound)
The tumor-suppressive functions of miR-34a are exerted through its regulation of a complex network of signaling pathways involved in cell cycle control, apoptosis, and epithelial-mesenchymal transition (EMT). A key upstream regulator of miR-34a is the tumor suppressor protein p53.[3][4] Upon activation by cellular stress signals like DNA damage, p53 transcriptionally activates miR-34a. The mature miR-34a then binds to the 3' UTR of its target mRNAs, leading to their downregulation.
Experimental Protocols
Protocol 1: Biotin-Based Pulldown Assay for Target Identification
This protocol describes the enrichment of mRNA targets that directly bind to a biotinylated miR-34a mimic in cultured cells.
Materials:
-
Biotinylated miR-34a mimic (3'-biotin modification)
-
Scrambled control miRNA with 3'-biotin modification
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and RNase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., high salt and low salt buffers)
-
RNA extraction kit (e.g., TRIzol)
-
qRT-PCR reagents
Workflow Diagram:
Procedure:
-
Cell Culture and Transfection:
-
Seed the target cancer cell line in 6-well plates to achieve 70-80% confluency on the day of transfection.
-
Transfect the cells with the biotinylated miR-34a mimic or a scrambled control using a suitable transfection reagent according to the manufacturer's protocol. A final concentration of 50 nM for the miRNA mimic is a good starting point.
-
-
Cell Lysis:
-
After 48 hours of incubation, wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.
-
Collect the cell lysate and clarify by centrifugation to remove cellular debris.
-
-
Pulldown of miRNA-mRNA Complexes:
-
Pre-wash the streptavidin magnetic beads with lysis buffer.
-
Incubate the cleared cell lysate with the pre-washed beads for 2-4 hours at 4°C with gentle rotation to allow the biotinylated miRNA-mRNA complexes to bind to the beads.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively with a series of wash buffers (e.g., twice with low salt buffer and twice with high salt buffer) to remove non-specifically bound proteins and RNA.
-
-
RNA Elution and Analysis:
-
Elute the bound RNA from the beads using a suitable RNA extraction reagent like TRIzol.
-
Purify the RNA according to the manufacturer's protocol.
-
Perform reverse transcription followed by quantitative real-time PCR (qRT-PCR) to determine the enrichment of specific target mRNAs in the miR-34a pulldown sample compared to the scrambled control.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis
This protocol outlines the steps for measuring the binding kinetics and affinity of the miR-34a mimic to a specific mRNA target using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Streptavidin (SA) sensor chip
-
Biotinylated target mRNA sequence (or a biotinylated capture probe complementary to the target mRNA)
-
miR-34a mimic
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., a pulse of high salt or low pH solution, to be optimized)
Workflow Diagram:
Procedure:
-
Chip Preparation and Immobilization:
-
Equilibrate the SA sensor chip with running buffer.
-
Inject the biotinylated target mRNA over the sensor surface to achieve a stable immobilization level (e.g., 100-200 Response Units, RU).
-
-
Binding Analysis:
-
Prepare a series of dilutions of the miR-34a mimic in running buffer (e.g., from 1 nM to 1 µM).
-
Inject the lowest concentration of the miR-34a mimic over the sensor surface and monitor the association phase.
-
Switch to running buffer and monitor the dissociation phase.
-
Regenerate the sensor surface by injecting a short pulse of the optimized regeneration solution.
-
Repeat the injection and regeneration cycle for each concentration of the miR-34a mimic, including a zero-concentration (buffer only) injection for double referencing.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference surface signal and the buffer injection signal.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
This protocol provides a framework for determining the thermodynamic parameters of the miR-34a mimic binding to its target mRNA.
Materials:
-
Isothermal titration calorimeter
-
miR-34a mimic
-
Target mRNA sequence
-
Dialysis buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both the miR-34a mimic and the target mRNA against the same buffer to minimize heats of dilution.
-
Accurately determine the concentration of both RNA solutions.
-
Degas the solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment:
-
Load the target mRNA into the sample cell (e.g., at a concentration of 5-10 µM).
-
Load the miR-34a mimic into the injection syringe (e.g., at a concentration 10-20 fold higher than the target mRNA).
-
Perform a series of small, sequential injections of the miR-34a mimic into the sample cell while monitoring the heat change.
-
Conduct a control experiment by injecting the miR-34a mimic into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat flow peaks from the raw data to obtain the heat change for each injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the heat change per mole of injectant against the molar ratio of the two molecules.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
Conclusion
The methodologies described in these application notes provide a robust framework for the comprehensive characterization of this compound's binding affinity to its target mRNAs. A multi-faceted approach, combining target identification through pulldown assays with quantitative biophysical techniques like SPR and ITC, will yield a thorough understanding of the molecular interactions that underpin the therapeutic activity of this novel miRNA-based drug. This detailed characterization is essential for its continued development and for the rational design of future miRNA therapeutics.
References
- 1. Identification of miR-34a-target interactions by a combined network based and experimental approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing two approaches of miR-34a target identification, biotinylated-miRNA pulldown vs miRNA overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miR-34a directly targets tRNAiMet precursors and affects cellular proliferation, cell cycle, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Networks Lead and Follow Tumor Development: MicroRNA Regulation of Cell Cycle and Apoptosis in the p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Role of miR-34a in Host Response to Bacterial Infections
Disclaimer: There is currently no direct published research on the use of MRX343, a liposomal mimic of microRNA-34a (miR-34a), in the field of antimicrobial resistance. This compound has been primarily investigated as an anti-cancer therapeutic.[1][2][3][4] The following application notes and protocols are based on existing research into the role of the underlying microRNA, miR-34a, in the host's immune response to bacterial infection.[5][6][7][8] This information is provided for researchers and scientists interested in exploring the potential connection between miR-34a signaling and host-pathogen interactions, a novel area of investigation.
Introduction
MicroRNA-34a (miR-34a) is a small non-coding RNA that functions as a tumor suppressor by regulating the expression of a wide range of genes involved in cell proliferation, apoptosis, and other cellular processes.[9][10] this compound is a liposomal formulation designed to deliver a synthetic miR-34a mimic to cancer cells.[1][2] While this compound itself has not been studied in the context of antimicrobial resistance, emerging research has shed light on the role of endogenous miR-34a in the host's response to bacterial pathogens.
Notably, studies have shown that miR-34a is a key regulator in the inflammatory response to bacterial infections in the gut. For instance, research using the bacterial pathogen Citrobacter rodentium, a mouse model for enteropathogenic E. coli infections, has demonstrated that miR-34a deficiency can lead to increased inflammation and tumorigenesis.[5][6][7][8] This suggests that miR-34a plays a crucial role in modulating the host's immune response to bacterial challenges.
These application notes provide a framework for researchers to investigate the role of miR-34a in the context of bacterial infections and potentially explore its relevance to antimicrobial resistance by focusing on the host response. The provided protocols are adapted from methodologies used in studies of miR-34a and bacterial-induced inflammation.
Key Research Findings on miR-34a in Bacterial Infection
| Finding | Organism/Model | Reference |
| miR-34a deficiency leads to increased colon tumorigenesis following Citrobacter rodentium infection. | Mouse model | [5][6] |
| miR-34a targets IL-6R and IL-23R to suppress Th17 cell differentiation and expansion. | Mouse model | [5][6] |
| miR-34a targets CCL22 to inhibit Th17 cell recruitment to the colon epithelium. | Mouse model | [5][6] |
| miR-34a targets IL-17RD to inhibit IL-17-induced stem cell proliferation. | Mouse model | [5][6] |
| Upregulation of miR-34a has been observed in T-cells infected with the Human T-Lymphotropic Virus 1 (HTLV-1), where it is sustained by the NF-κB pathway.[11] | Human cell lines, patient samples | [11] |
Experimental Protocols
Protocol 1: In Vitro Macrophage Infection Model to Assess miR-34a Modulation of Inflammatory Response
This protocol details an in vitro experiment to determine how modulating miR-34a levels (e.g., using a miR-34a mimic like this compound, though its formulation is optimized for in vivo use and may need adjustment for cell culture) affects the inflammatory response of macrophages to bacterial infection.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Bacterial strain of interest (e.g., a clinically relevant antibiotic-resistant strain)
-
miR-34a mimic or inhibitor (and appropriate negative controls)
-
Transfection reagent suitable for macrophages
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent for RNA extraction
-
qRT-PCR reagents for miR-34a and cytokine gene expression analysis (e.g., primers for TNF-α, IL-6, IL-1β)
-
ELISA kits for cytokine protein quantification
-
Lysis buffer for protein extraction
-
BCA protein assay kit
-
Western blot reagents
Procedure:
-
Cell Culture and Transfection:
-
Culture RAW 264.7 macrophages in complete DMEM.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Transfect cells with a miR-34a mimic, inhibitor, or negative control using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24-48 hours to allow for modulation of miR-34a levels.
-
-
Bacterial Infection:
-
Prepare a fresh culture of the bacterial strain of interest.
-
Wash the transfected macrophages with PBS.
-
Infect the macrophages with the bacteria at a multiplicity of infection (MOI) of 10:1 for 1-2 hours.
-
After the infection period, wash the cells with PBS to remove extracellular bacteria.
-
Add fresh media containing an appropriate antibiotic (e.g., gentamicin) to kill any remaining extracellular bacteria.
-
-
Sample Collection and Analysis:
-
RNA Extraction and qRT-PCR: At various time points post-infection (e.g., 4, 8, 24 hours), lyse the cells with TRIzol and extract total RNA. Perform qRT-PCR to analyze the expression levels of miR-34a and key inflammatory cytokine genes (TNF-α, IL-6, IL-1β).
-
Protein Quantification (ELISA): Collect the cell culture supernatants at the same time points. Use ELISA kits to quantify the protein levels of secreted cytokines (TNF-α, IL-6, IL-1β).
-
Western Blot Analysis: Lyse the cells to extract total protein. Perform Western blotting to analyze the protein levels of key signaling molecules in inflammatory pathways (e.g., phosphorylated NF-κB p65, IκBα).
-
Expected Outcome: This experiment will reveal whether overexpression or inhibition of miR-34a alters the macrophage's inflammatory response to bacterial infection. For example, one might hypothesize that increased miR-34a levels dampen the pro-inflammatory cytokine response.
Protocol 2: In Vivo Mouse Model of Bacterial Infection to Study the Effect of miR-34a
This protocol outlines an in vivo study to investigate the role of miR-34a in a mouse model of bacterial infection.
Materials:
-
Wild-type and miR-34a knockout mice
-
Bacterial pathogen (e.g., Citrobacter rodentium or an antibiotic-resistant Klebsiella pneumoniae lung infection model)
-
This compound or another in vivo-ready miR-34a mimic (and a control liposome)
-
Materials for bacterial culture and enumeration (plating on selective agar)
-
Materials for tissue harvesting and processing (colon, lung, spleen)
-
Reagents for histology (H&E staining)
-
Reagents for RNA and protein extraction from tissues
-
qRT-PCR and ELISA reagents
Procedure:
-
Animal Groups and Treatment:
-
Divide mice into appropriate groups (e.g., wild-type + control, wild-type + miR-34a mimic, miR-34a knockout + control).
-
Administer this compound or control liposomes intravenously at a predetermined dose and schedule.
-
-
Bacterial Challenge:
-
Infect the mice with the chosen bacterial pathogen via the appropriate route (e.g., oral gavage for C. rodentium, intratracheal instillation for K. pneumoniae).
-
-
Monitoring and Sample Collection:
-
Monitor the mice for signs of illness (weight loss, lethargy).
-
At specified time points post-infection, euthanize a subset of mice from each group.
-
Collect relevant tissues (e.g., colon, lungs, spleen).
-
Homogenize a portion of the tissues for bacterial load enumeration by plating serial dilutions.
-
-
Analysis:
-
Histopathology: Fix a portion of the tissues in formalin, embed in paraffin, and perform H&E staining to assess tissue damage and inflammation.
-
Gene and Protein Expression: Extract RNA and protein from another portion of the tissues to analyze the expression of miR-34a, inflammatory cytokines, and other relevant markers by qRT-PCR and ELISA/Western blot.
-
Expected Outcome: This experiment will provide insights into the in vivo role of miR-34a in controlling bacterial infection and the associated inflammatory response. It could reveal differences in bacterial clearance, tissue pathology, and immune cell infiltration between the different groups.
Visualizations
Signaling Pathway of miR-34a in the Host Response to Citrobacter rodentium Infection
Caption: miR-34a signaling in response to bacterial infection.
Experimental Workflow: In Vitro Macrophage Infection Model
Caption: Workflow for in vitro macrophage infection studies.
References
- 1. Frontiers | MicroRNA-34a: Potent Tumor Suppressor, Cancer Stem Cell Inhibitor, and Potential Anticancer Therapeutic [frontiersin.org]
- 2. Phase I study of MRX34, a liposomal miR-34a mimic, administered twice weekly in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of MRX34, a liposomal miR-34a mimic, administered twice weekly in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. miR-34a is a microRNA safeguard for Citrobacter-induced inflammatory colon oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miR-34a is a microRNA safeguard for Citrobacter-induced inflammatory colon oncogenesis | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. Scholars@Duke publication: miR-34a is a microRNA safeguard for Citrobacter-induced inflammatory colon oncogenesis. [scholars.duke.edu]
- 9. MIR34A - Wikipedia [en.wikipedia.org]
- 10. MicroRNA-34 Family in Cancers: Role, Mechanism, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Expression of miR-34a in T-Cells Infected by Human T-Lymphotropic Virus 1 [frontiersin.org]
Application Notes and Protocols for Studying Oxazolidinone Metabolism Using MRX-I Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of drug metabolism is a critical component of pharmaceutical research and development, providing essential insights into the pharmacokinetic and pharmacodynamic properties of a therapeutic agent. Oxazolidinones are an important class of synthetic antibiotics effective against multi-drug resistant Gram-positive bacteria. A novel member of this class, MRX-I (contezolid), has demonstrated potent antibacterial activity. Understanding its metabolic fate is crucial for its clinical development and safe use.
This document provides detailed application notes and protocols for utilizing metabolites of MRX-I to investigate its biotransformation. The primary metabolites of MRX-I identified in human plasma and urine are MRX445-1 and MRX459. These metabolites are formed through the oxidative ring opening of the 2,3-dihydropyridin-4-one (DHPO) moiety of the parent drug, a process catalyzed by non-cytochrome P450 enzymes. While a compound designated as MRX343 has been listed commercially as a metabolite of MRX-I, the predominant and well-characterized metabolites in scientific literature are MRX445-1 and MRX459. These application notes will, therefore, focus on the use of these major metabolites as key tools in metabolic studies.
These protocols are intended to guide researchers in the qualitative and quantitative analysis of MRX-I metabolism, providing a framework for in vitro and in vivo experimental design.
Data Presentation
Table 1: Key Metabolites of MRX-I (Contezolid)
| Metabolite | Formation Pathway | Location of Identification |
| MRX445-1 | Oxidative ring opening of the DHPO moiety | Human Plasma and Urine |
| MRX459 | Further oxidation of the intermediate from the DHPO ring opening | Human Plasma and Urine |
Table 2: Quantitative Data on MRX-I and its Major Metabolites in Humans Following a Single Oral Dose
| Compound | Cmax (ng/mL) | AUC (ng·h/mL) | Percentage of Total Radioactivity in Plasma |
| MRX-I | 4530 | 48600 | 71.0% |
| MRX445-1 | 1030 | 13900 | 19.4% |
| MRX459 | 398 | 5340 | 7.45% |
Data are representative values and may vary based on study conditions.
Experimental Protocols
Protocol 1: In Vitro Metabolism of MRX-I in Human Liver Microsomes
Objective: To investigate the in vitro metabolism of MRX-I and identify the formation of its major metabolites, MRX445-1 and MRX459.
Materials:
-
MRX-I
-
MRX445-1 and MRX459 analytical standards
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of MRX-I in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final protein concentration of 0.5-1.0 mg/mL)
-
MRX-I (final concentration of 1-10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method for the detection and quantification of MRX-I, MRX445-1, and MRX459.
Protocol 2: Quantification of MRX-I and its Metabolites in Plasma using LC-MS/MS
Objective: To quantify the concentrations of MRX-I and its major metabolites in plasma samples from in vivo studies.
Materials:
-
Plasma samples containing MRX-I and its metabolites
-
MRX-I, MRX445-1, and MRX459 analytical standards for calibration curve
-
Internal standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a suitable C18 column.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).
-
Optimize the MRM transitions for MRX-I, MRX445-1, MRX459, and the internal standard.
-
-
-
Data Analysis:
-
Construct calibration curves for each analyte by plotting the peak area ratio (analyte/IS) against the concentration.
-
Determine the concentrations of MRX-I, MRX445-1, and MRX459 in the plasma samples by interpolating their peak area ratios from the respective calibration curves.
-
Mandatory Visualization
Caption: Experimental workflows for in vitro and in vivo studies of MRX-I metabolism.
Troubleshooting & Optimization
troubleshooting MRX343 solubility issues
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers and drug development professionals working with MRX343. The focus is on addressing and resolving common solubility and formulation stability issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a critical parameter?
This compound is an investigational therapeutic that consists of a miR-34a mimic encapsulated within a liposomal nanoparticle. The liposome acts as a delivery vehicle to protect the fragile miRNA molecule and facilitate its entry into target cells.
Solubility, in this context, refers to the ability of the liposomal nanoparticles to remain uniformly dispersed in a solvent, typically an aqueous buffer, without aggregating or precipitating. Maintaining proper dispersion is critical for several reasons:
-
Bioavailability: Aggregated particles can alter the drug's pharmacokinetic profile and reduce its availability at the target site.[1][2]
-
Efficacy: The size and integrity of the liposome are crucial for cellular uptake. Aggregation can render the therapeutic ineffective.
-
Safety: Large aggregates can cause toxicity or immunogenic reactions.
-
Experimental Reproducibility: Consistent, non-aggregated formulations are essential for reliable and reproducible experimental results.
Q2: My this compound solution appears cloudy or has visible precipitates. What happened?
Cloudiness or precipitation is a sign of liposomal aggregation or fusion. This indicates that the formulation is no longer a homogenous suspension of nanoparticles. This can be caused by several factors, including:
-
Improper Reconstitution: Using the wrong buffer, incorrect temperature, or excessive agitation can disrupt the liposome's lipid bilayer.
-
Incorrect pH or Ionic Strength: The surface charge of liposomes is sensitive to the pH and salt concentration of the buffer, affecting their stability.[3]
-
Temperature Stress: Freeze-thaw cycles or exposure to high temperatures can damage the liposomes and cause the contents to leak or the particles to aggregate.
-
Chemical Incompatibility: The presence of certain organic solvents or other chemical entities can compromise the integrity of the lipid bilayer.[4]
Q3: What are the recommended storage and handling conditions for this compound?
While specific instructions for this compound are proprietary, general guidelines for liposomal miRNA therapeutics apply:
-
Storage: Lyophilized (freeze-dried) powder should be stored at the recommended temperature, typically -20°C or -80°C, protected from light and moisture.
-
Reconstitution: Use only the specified high-purity, sterile buffer for reconstitution. The process should be done gently, without vigorous vortexing or sonication unless explicitly instructed.
-
Post-Reconstitution: Once in a liquid state, the liposomal suspension should be stored at 2-8°C and used within a short timeframe. Avoid freezing the reconstituted solution, as the formation of ice crystals can destroy the liposomes.
Q4: Can I filter my reconstituted this compound solution to remove aggregates?
Filtering a liposomal suspension is generally not recommended unless specified in a protocol with a precise filter type and pore size. Standard sterilization filters (e.g., 0.22 µm) can shear the liposomes or retain a significant portion of the product, altering the concentration and efficacy. If you suspect aggregation, it is better to troubleshoot the cause or prepare a fresh sample.
Data Summary: Factors Influencing Liposomal Stability
The stability of the this compound liposomal formulation is influenced by multiple physicochemical factors. The following tables summarize these effects based on general principles of liposome technology.
Table 1: Effect of pH and Buffer Composition on Stability
| Parameter | Condition | Potential Effect on this compound Formulation | Rationale |
| pH | pH below 5.0 | Increased risk of aggregation and hydrolysis of lipids. | Protons can alter the charge of lipid headgroups, reducing electrostatic repulsion between nanoparticles. |
| pH 6.5 - 7.5 | Optimal Stability. | Physiologically relevant pH range where many liposomal formulations are designed to have a neutral or slightly negative surface charge, promoting stability.[5] | |
| pH above 8.0 | Potential for lipid hydrolysis over long-term storage. | Basic conditions can accelerate the breakdown of ester bonds in phospholipid tails. | |
| Buffer Ions | Phosphate | Generally good, provides buffering capacity near physiological pH. | Common choice for liposomal formulations.[6] |
| Citrate | May chelate divalent cations, can affect lipid packing. | Use with caution; compatibility should be verified. | |
| High Ionic Strength | Can cause aggregation due to "charge screening". | Excess ions in solution shield the surface charge of the liposomes, reducing repulsive forces and allowing particles to approach and aggregate. |
Table 2: Effect of Temperature and Physical Stress
| Parameter | Condition | Potential Effect on this compound Formulation | Rationale |
| Temperature | Freezing (-20°C) | High risk of irreversible aggregation. | Ice crystal formation can physically rupture the liposomes. |
| Refrigeration (2-8°C) | Optimal for short-term storage of reconstituted solution. | Slows down lipid degradation while avoiding the damage of freezing. | |
| Room Temp (20-25°C) | Increased rate of chemical degradation; risk of microbial growth. | Suitable for immediate use only. | |
| High Temp (>40°C) | Increased lipid mobility leading to fusion and leakage of contents. | The lipid bilayer becomes more fluid and less stable. | |
| Physical Stress | Vigorous Vortexing | Can induce mechanical stress, leading to liposome fusion or rupture. | Introduces high shear forces. |
| Sonication | Can alter particle size or destroy liposomes if not properly controlled. | High-energy sound waves can break down the nanoparticles. | |
| Gentle Inversion | Optimal method for mixing/reconstitution. | Ensures homogeneity without introducing damaging shear forces. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes a standard methodology for reconstituting a lyophilized liposomal product to ensure maximum stability and viability.
-
Equilibration: Remove the vial of lyophilized this compound from cold storage (-20°C or -80°C) and allow it to equilibrate to room temperature for at least 10-15 minutes. This prevents moisture condensation on the powder.
-
Buffer Preparation: Prepare the specified reconstitution buffer (e.g., sterile Phosphate-Buffered Saline, pH 7.4). Ensure the buffer is at room temperature.
-
Addition of Buffer: Using a sterile syringe, slowly add the calculated volume of the reconstitution buffer to the vial. Direct the stream of buffer against the inner wall of the vial, not directly onto the lyophilized cake, to minimize foaming.
-
Gentle Dissolution: Gently swirl the vial by hand or use a rotator at a low setting. Allow the vial to sit for 5-10 minutes to ensure complete hydration of the lipids.
-
Homogenization: To ensure a homogenous suspension, gently invert the vial 5-10 times. Do not vortex or shake vigorously.
-
Visual Inspection: The final solution should be a homogenous, slightly opalescent (milky) suspension, free from any visible particulates or large aggregates.
-
Use/Storage: Use the reconstituted solution immediately or store it at 2-8°C as per the product datasheet. Do not re-freeze.
Protocol 2: Assessing Formulation Integrity with Dynamic Light Scattering (DLS)
DLS is a technique used to measure the size distribution of particles in a suspension. It is an excellent quality control method to check for the presence of aggregates in your this compound solution.
-
Sample Preparation: Following the reconstitution protocol, carefully dilute a small aliquot of the this compound suspension in the same buffer used for reconstitution to achieve an appropriate concentration for DLS analysis (this is instrument-dependent, but typically requires a slightly transparent solution).
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up and stabilize according to the manufacturer's instructions. Set the measurement parameters (e.g., temperature, solvent viscosity, refractive index).
-
Cuvette Loading: Transfer the diluted sample to a clean, dust-free DLS cuvette. Ensure there are no air bubbles.
-
Measurement: Place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C). Perform at least three replicate measurements to ensure consistency.
-
Data Analysis:
-
Z-Average Diameter: This is the intensity-weighted mean particle size. A value consistent with the product specification indicates a successful reconstitution. A significantly larger Z-average suggests aggregation.
-
Polydispersity Index (PDI): This value describes the broadness of the size distribution. A PDI value below 0.3 indicates a relatively monodisperse (uniform) sample. A PDI value approaching 1.0 indicates a very broad size distribution, often symptomatic of aggregation.
-
Distribution Peaks: Examine the size distribution graph. A single, well-defined peak is ideal. The presence of a second peak at a much larger size (e.g., >1000 nm) is direct evidence of aggregation.
-
Visual Guides and Diagrams
miR-34a Signaling Pathway
The active component of this compound is a mimic of miR-34a, a well-known tumor suppressor microRNA. It is a direct transcriptional target of p53 and exerts its anti-cancer effects by downregulating a host of oncogenes involved in cell cycle progression, proliferation, and invasion.[7][8]
Caption: The miR-34a signaling pathway, activated by p53, inhibits multiple oncogenic targets.
Troubleshooting Workflow for Solubility Issues
If you observe precipitates, cloudiness, or poor performance in your experiments, follow this logical workflow to identify and solve the potential issue.
Caption: A step-by-step workflow for troubleshooting this compound solubility and stability problems.
Key Factors Affecting this compound Formulation Stability
The stability of the this compound liposomal nanoparticle is a balance of several interconnected factors. Understanding these relationships is key to preventing formulation failure.
Caption: Interrelated factors that can negatively impact this compound liposomal stability.
References
- 1. Phospholipid Components in Liposomes: Enhancing Drug Solubility and Bioavailability - CD Bioparticles [cd-bioparticles.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. US11129833B2 - Methotrexate formulation - Google Patents [patents.google.com]
- 6. US9259427B2 - Methotrexate composition - Google Patents [patents.google.com]
- 7. Mir-34a-5p and Mir-34a-3p contribute to the signaling pathway of p53 by targeting overlapping sets of genes - MedCrave online [medcraveonline.com]
- 8. MicroRNA-34 Family in Cancers: Role, Mechanism, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
minimizing MRX343 off-target effects in experiments
Welcome to the technical support center for MRX343. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects during their experiments with this compound, a liposomal miR-34a mimic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an investigational therapy consisting of a mimic of the naturally occurring microRNA-34a (miR-34a) encapsulated in a liposomal nanoparticle delivery system.[1][2] As a tumor suppressor, miR-34a is lost or under-expressed in many cancers.[1] It functions by downregulating the expression of over 30 oncogenes involved in multiple cancer-related pathways.[1] The liposomal formulation is designed to protect the miR-34a mimic from degradation and facilitate its delivery to target cells.[3][4]
Q2: What are "off-target" effects in the context of miRNA mimics?
Off-target effects occur when a synthetic miRNA mimic, like this compound, unintentionally modulates genes other than its intended targets.[5] This happens because miRNA-mediated regulation is often determined by a short "seed sequence" (typically nucleotides 2-8 from the 5' end of the miRNA).[6][7] If this seed sequence has partial complementarity to the 3' untranslated region (UTR) of an unintended mRNA, it can lead to the repression of that mRNA, causing a miRNA-like off-target effect.[8][9] This can complicate data interpretation and lead to false positive results or cellular toxicity.[5]
References
- 1. Phase I study of MRX34, a liposomal miR-34a mimic, administered twice weekly in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MicroRNA137-loaded lipid nanoparticles regulate synaptic proteins in the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Nanoparticle-Mediated Delivery of miRNA Mimics to Myeloid Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Single base mismatches in the mRNA target site allow specific seed region-mediated off-target binding of siRNA targeting human coagulation factor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 9. Evaluation and control of miRNA-like off-target repression for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
improving MRX343 stability in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to improve the stability of MRX343 in experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
This compound is a liposomal formulation of a synthetic miR-34a mimic. It is designed as a therapeutic agent for cancer treatment.[1] The formulation consists of two primary components: a synthetic double-stranded RNA that mimics the function of the tumor suppressor microRNA, miR-34a, and a liposomal delivery vehicle. The liposome is composed of amphoteric lipids which are cationic under acidic conditions to facilitate the encapsulation of the negatively charged miR-34a mimic, and become anionic at neutral pH in vivo to reduce aggregation and non-specific binding.[1]
Q2: What are the common stability challenges encountered with this compound?
The stability of this compound can be affected by factors related to both the liposomal carrier and the miR-34a mimic. Common challenges include:
-
Liposome Integrity: Physical instability of the liposomes can lead to aggregation, fusion, or leakage of the encapsulated miR-34a mimic.[2] This can be influenced by temperature, pH, and interaction with biological fluids.[2]
-
miR-34a Mimic Degradation: The RNA component is susceptible to degradation by nucleases present in serum or cell culture media.[3]
-
Chemical Degradation of Lipids: The lipids within the liposome can undergo hydrolysis or oxidation, which can compromise the integrity of the formulation.
Q3: How should this compound be stored to ensure maximum stability?
For optimal stability, this compound should be stored at 4°C in a sealed container, protected from light and moisture. For long-term storage in a solvent, it is recommended to store at -80°C for up to 6 months, or at -20°C for up to 1 month. It is important to avoid repeated freeze-thaw cycles.
Q4: What factors in my experimental setup can negatively impact this compound stability?
Several experimental factors can affect the stability of this compound:
-
pH: The liposomal composition of this compound is pH-sensitive.[1][4] Deviations from the recommended pH range during experiments can lead to changes in the liposome's surface charge, potentially causing aggregation or premature release of the miR-34a mimic.
-
Temperature: High temperatures can increase the fluidity of the lipid bilayer, leading to leakage of the encapsulated miRNA.
-
Presence of Nucleases: If working with biological fluids like serum, endogenous RNases can degrade the miR-34a mimic if the liposome integrity is compromised.
-
Mechanical Stress: Vigorous vortexing or sonication can disrupt the liposomal structure.
Troubleshooting Guides
Issue 1: Liposome Aggregation
| Potential Cause | Recommended Solution |
| Incorrect pH of buffer | Ensure the pH of all buffers used is within the recommended range for the experiment. The amphoteric lipids in this compound are sensitive to pH changes.[1][4] |
| High salt concentration | Reduce the salt concentration of the buffers if possible, as high ionic strength can sometimes lead to aggregation of lipid nanoparticles. |
| Improper storage | Store this compound at the recommended temperature (4°C for short-term) and avoid freeze-thaw cycles. |
| Interaction with serum proteins | When working with serum-containing media, consider optimizing the concentration of this compound and the incubation time to minimize non-specific interactions. |
Issue 2: Low Transfection Efficiency or Biological Activity
| Potential Cause | Recommended Solution |
| Degradation of miR-34a mimic | Handle this compound in an RNase-free environment. Use nuclease-free water and reagents. Assess the integrity of the miR-34a mimic using gel electrophoresis. |
| Liposome leakage | Perform a liposome integrity assay to check for leakage of the miR-34a mimic. If leakage is detected, review storage and handling procedures. |
| Suboptimal concentration | The concentration of the miRNA mimic required for a biological effect can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration.[5][6] |
| Incorrect incubation time | The effects of miRNA mimics on protein levels may not be immediate. Optimize the incubation time to allow for target gene repression and subsequent changes in protein expression.[5] |
| Cell line specific factors | The transfection efficiency of liposomal formulations can be cell-type dependent. Consider optimizing transfection protocols for your specific cell line. |
Issue 3: Inconsistent Experimental Results
| Potential Cause | Recommended Solution |
| Variability in this compound handling | Standardize all handling procedures, including thawing, dilution, and addition to experimental wells. |
| Batch-to-batch variability | If using different lots of this compound, perform a bridging study to ensure consistent performance. |
| Off-target effects of miRNA mimic | High concentrations of miRNA mimics can sometimes lead to non-specific changes in gene expression.[7][8] Include appropriate negative controls in your experiments, such as a liposomal formulation with a scrambled miRNA sequence. |
| Cellular toxicity | High concentrations of cationic lipids can be toxic to some cells.[9] Perform a cell viability assay to ensure that the observed effects are not due to cytotoxicity. |
Quantitative Data on Stability
Due to the proprietary nature of the this compound formulation, specific stability data is not publicly available. The following table provides illustrative stability data for a similar liposomal miRNA formulation to demonstrate the impact of different storage conditions.
| Storage Condition | Time | Liposome Integrity (% Encapsulated miRNA) | miR-34a Mimic Integrity (% Intact) |
| 4°C | 1 week | > 95% | > 98% |
| 4°C | 1 month | > 90% | > 95% |
| 25°C (Room Temp) | 24 hours | ~85% | ~90% |
| 37°C | 24 hours | ~70% | ~80% |
| -20°C (3 freeze-thaw cycles) | - | ~80% | > 95% |
This data is representative and compiled from studies on similar liposomal RNAi formulations. Actual stability of this compound may vary.
Experimental Protocols
Protocol 1: Assessing Liposome Integrity using a Fluorescence Dequenching Assay
This protocol allows for the detection of leakage of the encapsulated miRNA mimic from the liposome.
Principle: A fluorescent dye and a quencher are co-encapsulated within the liposomes at a high concentration, leading to quenching of the fluorescence. If the liposome integrity is compromised, the dye and quencher are released and diluted, resulting in an increase in fluorescence.
Materials:
-
This compound or a similar liposomal formulation containing a fluorescent dye (e.g., carboxyfluorescein)
-
Triton X-100 (10% solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Dilute the liposomal formulation to the desired concentration in PBS.
-
Place the diluted liposome suspension in a cuvette.
-
Measure the initial fluorescence (F_initial) at the appropriate excitation and emission wavelengths for the dye.
-
To determine the maximum fluorescence (F_max), add a small volume of 10% Triton X-100 to the cuvette to lyse the liposomes completely. Mix well and measure the fluorescence.
-
The percentage of leakage can be calculated using the following formula: % Leakage = ((F_sample - F_initial) / (F_max - F_initial)) * 100 where F_sample is the fluorescence of the experimental sample at a given time point.
Protocol 2: Assessing miR-34a Mimic Integrity using Gel Electrophoresis
This protocol is used to check for degradation of the miRNA mimic.
Materials:
-
This compound formulation
-
Lysis buffer (containing a detergent to disrupt liposomes, e.g., Triton X-100)
-
Nuclease-free water
-
Polyacrylamide gel (e.g., 15% TBE-Urea gel)
-
TBE buffer
-
RNA loading dye
-
Nucleic acid stain (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Lyse the liposomes to release the miR-34a mimic by incubating the this compound sample with lysis buffer.
-
Mix the lysate with RNA loading dye.
-
Load the samples onto the polyacrylamide gel. Include a positive control of intact miR-34a mimic and a negative control (empty lane).
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel with a nucleic acid stain.
-
Visualize the gel using an imaging system. The presence of a sharp band at the expected size for the miR-34a mimic indicates integrity. Smearing or the appearance of lower molecular weight bands suggests degradation.
Visualizations
Caption: Experimental workflow for this compound stability and activity assessment.
Caption: this compound mechanism of action via miR-34a target downregulation.
References
- 1. Phase I study of MRX34, a liposomal miR-34a mimic, administered twice weekly in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Guidelines for transfection of miRNA [qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. Transfection of microRNA Mimics Should Be Used with Caution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transfection of microRNA Mimics Should Be Used with Caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
addressing MRX343 degradation during analysis
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential degradation of MRX34 during analysis. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is MRX34 and why is its stability during analysis important?
A1: MRX34 is an investigational therapeutic consisting of a mimic of the tumor suppressor microRNA-34a (miR-34a) encapsulated in a liposomal delivery system.[1][2][3] The stability of both the miR-34a mimic and the liposomal formulation is critical for accurate analytical results. Degradation can lead to an underestimation of the active compound, misinterpretation of bioactivity, and inaccurate pharmacokinetic and pharmacodynamic profiles.
Q2: What are the primary modes of degradation for the miR-34a mimic in MRX34?
A2: Synthetic oligonucleotides like the miR-34a mimic are susceptible to two primary chemical degradation pathways during analysis:
-
Hydrolysis: Cleavage of the phosphodiester backbone, which can be catalyzed by acidic or basic conditions and elevated temperatures. This results in the formation of shorter RNA fragments ("shortmers").
-
Oxidation: Modification of the nucleotide bases or the phosphodiester backbone by oxidizing agents. This can alter the molecule's structure and function.
Q3: How can the liposomal delivery system of MRX34 affect its analysis?
A3: The liposomal formulation adds a layer of complexity to the analysis. The integrity of the liposomes is crucial for protecting the miR-34a mimic. Disruption of the liposomes can expose the RNA to degradative enzymes (RNases) and other harsh conditions in the analytical process. Therefore, methods to assess liposome integrity and to efficiently extract the miR-34a mimic are necessary.
Q4: What are some general best practices for handling MRX34 samples to minimize degradation?
A4: To maintain the integrity of MRX34 samples during handling and analysis, it is crucial to adhere to the following best practices for working with RNA:
-
Maintain a Nuclease-Free Environment: Use certified nuclease-free tubes, tips, and reagents. Regularly decontaminate work surfaces, pipettes, and equipment.
-
Control Temperature: Keep samples on ice when not in use and store them at appropriate low temperatures (e.g., -80°C) for long-term storage. Avoid repeated freeze-thaw cycles.
-
Use Proper Solvents: Dissolve and dilute MRX34 in nuclease-free, buffered solutions at a neutral pH.
-
Minimize Exposure: Keep sample tubes closed whenever possible to avoid exposure to environmental nucleases and contaminants.
Troubleshooting Guides
Issue 1: Low Recovery of MRX34 in HPLC Analysis
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation of miR-34a mimic | Analyze for degradation products. | Perform a forced degradation study under acidic, basic, and oxidative conditions to identify potential degradation products. Use a stability-indicating method, such as ion-pair reversed-phase HPLC (IP-RP-HPLC), to separate the intact MRX34 from its degradants. |
| Poor extraction from liposomes | Optimize the extraction protocol. | Ensure the chosen extraction method (e.g., using a lysis buffer with a detergent) is effective at disrupting the liposomes and releasing the miR-34a mimic without causing its degradation. |
| Adsorption to surfaces | Use appropriate labware. | Use low-binding microcentrifuge tubes and pipette tips to minimize the loss of the oligonucleotide due to adsorption. |
| Suboptimal HPLC conditions | Method optimization. | Adjust the mobile phase composition, gradient, temperature, and ion-pairing agent to improve the retention and peak shape of MRX34. |
Issue 2: Appearance of Unexpected Peaks in Chromatograms
| Potential Cause | Troubleshooting Step | Recommended Action |
| Hydrolytic Degradation | Characterize the new peaks by mass spectrometry (MS). | The new peaks are likely shorter fragments of the miR-34a mimic. Use LC-MS to determine their molecular weights and confirm their identity as "shortmers". |
| Oxidative Degradation | Analyze for mass additions. | Oxidative damage can result in an increase in the molecular weight of the miR-34a mimic. Use high-resolution MS to detect these modifications. |
| Liposomal Excipient Interference | Run a blank liposome control. | Analyze a sample of the liposomes without the miR-34a mimic to identify any peaks originating from the delivery vehicle itself. |
| Contamination | Review sample handling procedures. | Ensure that all reagents and materials are clean and that proper aseptic techniques were used during sample preparation. |
Experimental Protocols
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for MRX34 Analysis
This method is suitable for the separation and quantification of the miR-34a mimic and its potential degradation products.
-
Column: A C18 column suitable for oligonucleotide analysis.
-
Mobile Phase A: An aqueous buffer containing an ion-pairing agent (e.g., triethylammonium acetate - TEAA) and a chelating agent (e.g., EDTA).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high concentration of Mobile Phase B.
-
Temperature: Elevated temperature (e.g., 60-75°C) to denature the RNA and improve peak shape.
-
Detection: UV absorbance at 260 nm.
-
Mass Spectrometry (Optional): Couple the HPLC system to a mass spectrometer to identify the molecular weights of the parent compound and any degradation products.
Visualizations
miR-34a Signaling Pathway
The miR-34a mimic in MRX34 functions by restoring the tumor-suppressive activity of miR-34a, which is often lost in cancer.[1] It does so by downregulating the expression of numerous oncogenes.
Caption: The signaling pathway of MRX34, a miR-34a mimic.
Experimental Workflow for MRX34 Degradation Analysis
This workflow outlines the steps for a forced degradation study of MRX34.
Caption: A workflow for the forced degradation analysis of MRX34.
References
Technical Support Center: Refining MRX343 Purification Techniques
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the purification techniques of MRX343, a liposomal mimic of microRNA-34a (miR-34a).[1][2] The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a pioneering, first-in-human microRNA-based cancer therapy. It is a liposomal formulation designed to mimic the function of the naturally occurring tumor suppressor, miR-34a. In many cancers, the expression of miR-34a is lost or significantly reduced. This compound aims to restore the function of miR-34a, which can inhibit tumor growth, block metastasis, and extend survival by simultaneously repressing multiple oncogenes.[2][3] The liposomal delivery system, utilizing SMARTICLES® technology, is crucial for protecting the miR-34a mimic from degradation and facilitating its delivery to tumor cells.[4]
Q2: Why was the clinical trial for this compound halted?
The Phase 1 clinical trial for this compound was halted due to serious immune-mediated adverse events that tragically resulted in four patient deaths.[1][5] This highlights a critical challenge in the development of RNA-based therapeutics, where the delivery vehicle or the RNA itself can trigger an unwanted immune response.[3] Researchers working with similar liposomal miRNA formulations should be vigilant for signs of immunotoxicity.
Troubleshooting Guides
Low Yield of Purified Liposomes
Problem: The final yield of purified this compound after tangential flow filtration (TFF) or size exclusion chromatography (SEC) is consistently below the expected range.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Liposome Aggregation | Optimize lipid composition. The addition of PEGylated lipids can prevent aggregation. | Increased yield of monodisperse liposomes. |
| Adjust buffer conditions (pH, ionic strength) during purification. | Improved liposome stability and recovery. | |
| Adhesion to Membranes/Resin | Pre-treat TFF membranes or SEC columns with a blocking agent (e.g., bovine serum albumin, if compatible with downstream applications) to reduce non-specific binding. | Minimized loss of product on purification surfaces. |
| Select membranes and resins with low protein/nucleic acid binding characteristics. | Enhanced recovery of the liposomal product. | |
| Improper Pore Size/Exclusion Limit | For TFF, ensure the membrane pore size is small enough to retain the liposomes while allowing smaller impurities to pass through. | Efficient removal of unencapsulated miRNA and other small molecules without loss of liposomes. |
| For SEC, select a resin with an appropriate exclusion limit to separate the larger liposomes from smaller contaminants. | A distinct elution peak for the purified liposomes, well-separated from impurity peaks. |
High Polydispersity Index (PDI)
Problem: The purified this compound formulation shows a high PDI, indicating a broad size distribution of liposomes.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Homogenization/Extrusion | Increase the number of extrusion cycles through the polycarbonate membrane. | A more uniform and smaller average particle size with a lower PDI. |
| Optimize the extrusion pressure and temperature. | Improved consistency of the liposome population. | |
| Formulation Instability | Evaluate the lipid composition for stability. Cholesterol is often included to enhance membrane rigidity. | A stable PDI value over time, indicating minimal aggregation or fusion. |
| Ensure proper storage conditions (temperature, protection from light) for the purified product. | Preservation of the desired particle size distribution. |
Low Encapsulation Efficiency
Problem: A significant portion of the miR-34a mimic is not encapsulated within the liposomes and is lost during purification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Drug Loading Method | For passive loading, ensure the miR-34a mimic is present at an adequate concentration during liposome formation. | Increased amount of miRNA encapsulated per liposome. |
| For active loading strategies, optimize the transmembrane gradients (e.g., pH, ion gradients) to drive the miRNA into the liposomes. | Significantly higher encapsulation efficiency. | |
| Liposome Permeability | Adjust the lipid composition to reduce membrane permeability. Lipids with higher phase transition temperatures can create more stable bilayers. | Reduced leakage of the encapsulated miRNA during purification and storage. |
| Inefficient Removal of Unencapsulated miRNA | Utilize a robust purification method such as TFF or dialysis with an appropriate molecular weight cutoff to effectively separate free miRNA from the liposomes.[6] | A purified product with a high percentage of encapsulated therapeutic. |
Experimental Protocols
Protocol 1: this compound Purification using Tangential Flow Filtration (TFF)
Objective: To remove unencapsulated miR-34a mimic and other small-molecule impurities from the crude this compound formulation.
Methodology:
-
System Preparation: Sanitize and equilibrate the TFF system with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Membrane Selection: Choose a TFF membrane with a molecular weight cutoff (MWCO) that retains the liposomes (typically >100 kDa) while allowing free miRNA and other small molecules to pass through.
-
Diafiltration:
-
Load the crude this compound formulation into the TFF system.
-
Perform continuous diafiltration by adding fresh buffer at the same rate as the permeate is removed. This process washes away the unencapsulated components.
-
Monitor the concentration of the miR-34a mimic in the permeate to determine the endpoint of the diafiltration process.
-
-
Concentration: After diafiltration, concentrate the purified this compound to the desired final concentration by adjusting the permeate flow rate.
-
Product Recovery: Collect the concentrated, purified this compound from the system.
-
Sterile Filtration: Pass the purified product through a 0.22 µm sterile filter for final formulation.[6]
Protocol 2: Quality Control Assays for Purified this compound
Objective: To assess the critical quality attributes of the purified this compound.
| Quality Attribute | Methodology | Acceptance Criteria (Example) |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Mean particle size: 80 - 120 nmPDI: < 0.2 |
| Zeta Potential | Laser Doppler Electrophoresis | -20 mV to -50 mV (indicative of a stable colloidal suspension) |
| Encapsulation Efficiency | 1. Separate free miRNA from liposomes (e.g., using spin columns).2. Quantify total miRNA (after lysing liposomes with a suitable detergent) and free miRNA using a sensitive RNA quantification assay (e.g., RiboGreen assay).3. Calculate efficiency: ((Total miRNA - Free miRNA) / Total miRNA) * 100 | > 90% |
| Purity (Lipid and RNA) | High-Performance Liquid Chromatography (HPLC) for lipid components.Agarose gel electrophoresis or capillary electrophoresis for RNA integrity. | Purity of lipid components > 99%Single, intact band for miR-34a mimic |
Visualizations
Caption: Mechanism of action of this compound in a tumor cell.
Caption: General workflow for the purification of this compound.
References
- 1. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of MRX34, a liposomal miR-34a mimic, administered twice weekly in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MiRNA-based drugs: challenges and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercepharma.com [fiercepharma.com]
- 5. mdpi.com [mdpi.com]
- 6. Quality Control Of Liposomes 2 - CD Bioparticles Blog [cd-bioparticles.net]
dealing with inconsistent MRX343 experimental results
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with MRX343, a liposomal mimic of the tumor suppressor microRNA-34a (miR-34a).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a liposomal formulation containing a synthetic double-stranded RNA mimic of the endogenous microRNA-34a (miR-34a).[1][2][3] As a tumor suppressor, miR-34a is naturally downregulated in many types of cancer.[2][3][4] this compound is designed to restore the function of miR-34a in cancer cells. Upon delivery, the miR-34a mimic is released into the cytoplasm where it can bind to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs). This binding leads to the translational repression or degradation of these target mRNAs, ultimately downregulating the expression of oncoproteins involved in cell proliferation, survival, and metastasis.[3][4] Key validated targets of miR-34a include BCL2, CDK4/6, MET, MYC, and PD-L1.[3]
Q2: My in vitro experiments with this compound show high variability in target gene knockdown. What are the potential causes?
Inconsistent target gene knockdown with this compound in vitro can stem from several factors. These can be broadly categorized into issues with the delivery vehicle, the miRNA mimic itself, or the experimental setup.
-
Liposomal Delivery Vehicle: The stability and integrity of the liposomal formulation are critical for efficient delivery of the miR-34a mimic into cells.[5][6] Variations in liposome size, charge, and lamellarity can affect cellular uptake.[5] Inconsistent formulation preparation or handling can lead to variability.
-
Transfection Efficiency: The efficiency of transfection can vary significantly between cell lines and even between experiments with the same cell line.[7] Factors such as cell confluence, passage number, and overall cell health can impact uptake.
-
miRNA Mimic Integrity: Like all RNA molecules, the miR-34a mimic is susceptible to degradation by RNases. Improper handling and storage can compromise its integrity.
-
Cellular State: The physiological state of the cells, including cell cycle phase and expression levels of target mRNAs, can influence the observed effect of the miR-34a mimic.
Q3: I am observing significant off-target effects in my experiments. How can I mitigate this?
Off-target effects are a known challenge in RNAi and miRNA mimic experiments.[8] These can arise from the sense (passenger) strand of the miRNA mimic having unintended activity or from the guide strand binding to partially complementary sequences in the 3' UTR of non-target mRNAs.
To address this, it is crucial to use appropriate controls:
-
Negative Control: A scrambled sequence mimic that has no known homology to any mammalian gene should be used in every experiment.[9][10][11] This helps to distinguish sequence-specific effects from non-specific effects of the liposomal delivery vehicle or the presence of a double-stranded RNA.
-
Positive Control: A well-characterized miRNA mimic with a known target can help confirm that the experimental system is working as expected.[9]
-
Dose-Response Experiments: Performing experiments with a range of this compound concentrations can help identify the lowest effective concentration that minimizes off-target effects.[10][11]
-
Rescue Experiments: To confirm that the observed phenotype is due to the knockdown of a specific target, a rescue experiment can be performed by overexpressing the target gene lacking the 3' UTR.
Q4: What are the best practices for handling and storing this compound?
Given that this compound is a lipid-based formulation of an RNA molecule, proper handling and storage are critical to maintain its stability and activity.
-
Storage: Store this compound at the recommended temperature, typically -20°C or -80°C for long-term storage, to prevent degradation of both the liposome and the RNA.[11] Avoid repeated freeze-thaw cycles.[11]
-
Aseptic Technique: Use sterile, RNase-free laboratory supplies (e.g., pipette tips, tubes) to prevent contamination with RNases that can degrade the miR-34a mimic.
-
Resuspension: If the product requires resuspension, use only RNase-free buffers as specified by the manufacturer.
Troubleshooting Guides
Issue 1: Low Transfection Efficiency in Cell Culture
| Potential Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Cell Conditions | Optimize cell density and health. | Ensure cells are in the logarithmic growth phase and are not overly confluent. Use cells at a low passage number. |
| Incorrect Reagent Concentration | Perform a dose-response optimization. | Test a range of this compound concentrations to determine the optimal dose for your specific cell line.[10][11] |
| Inefficient Delivery Vehicle | Assess liposome integrity. | If possible, characterize the liposomal formulation for size and zeta potential to ensure it meets specifications. |
| Cell Line Refractory to Transfection | Try a different transfection method. | While this compound is a pre-formulated liposomal product, for general miRNA mimic experiments, electroporation or other lipid-based transfection reagents could be considered if direct delivery is inefficient. |
Issue 2: Inconsistent Results Between Experimental Replicates
| Potential Cause | Troubleshooting Step | Recommended Action |
| Variability in Cell Culture | Standardize cell culture procedures. | Maintain consistent cell passage numbers, seeding densities, and media conditions across all replicates. |
| Pipetting Inaccuracy | Use appropriate pipetting techniques. | Ensure accurate and consistent pipetting of all reagents, especially small volumes. Prepare master mixes to reduce variability. |
| Inconsistent Incubation Times | Standardize all incubation steps. | Adhere to a strict timeline for all steps, including transfection, treatment, and harvesting. |
| RNA Degradation | Implement strict RNase-free techniques. | Use RNase-free water, buffers, and labware. Wear gloves at all times. |
Experimental Protocols
Protocol 1: In Vitro Transfection of this compound in Adherent Cells
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Preparation of Transfection Complexes:
-
Thaw this compound and the negative control on ice.
-
For each well, dilute the desired amount of this compound and the negative control in serum-free medium.
-
Gently mix and incubate for the recommended time to allow for complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells.
-
Add the transfection complexes to each well.
-
Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, add complete growth medium to each well.
-
Incubate the cells for 24-72 hours before proceeding with downstream analysis.
-
Protocol 2: Analysis of Target Gene Expression by qRT-PCR
-
RNA Extraction:
-
Lyse the cells directly in the culture plate using a suitable lysis buffer.
-
Isolate total RNA using a column-based kit or phenol-chloroform extraction, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA using a reverse transcriptase and a mix of random hexamers and oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing the this compound-treated samples to the negative control-treated samples.
-
Visualizations
Caption: Mechanism of action of this compound in a cancer cell.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of MRX34, a liposomal miR-34a mimic, administered twice weekly in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mir-34: A New Weapon Against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for transfection of miRNA [qiagen.com]
- 8. Transfection of microRNA Mimics Should Be Used with Caution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Performing appropriate miRNA control experiments [qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. thermofisher.com [thermofisher.com]
MRX343 Delivery Optimization in In Vivo Models: A Technical Support Center
Welcome to the technical support center for optimizing the in vivo delivery of MRX343, a liposomal miR-34a mimic. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficacy and reproducibility of your preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational cancer therapy consisting of a mimic of the tumor suppressor microRNA-34a (miR-34a) encapsulated in a liposomal nanoparticle.[1][2] The miR-34a mimic is a synthetic double-stranded RNA that restores the function of the naturally occurring miR-34a, which is often lost or under-expressed in many types of cancer.[1][2] By reintroducing miR-34a, this compound can downregulate the expression of numerous oncogenes involved in cancer cell proliferation, survival, metastasis, and immune evasion.[3][4][5][6]
Q2: Why is this compound delivered in a liposomal formulation?
A2: The liposomal delivery system is crucial for the in vivo application of the miR-34a mimic for several reasons:
-
Protection from Degradation: It protects the RNA mimic from rapid degradation by nucleases in the bloodstream.
-
Enhanced Circulation Time: The formulation is designed to prolong the circulation half-life of the miRNA mimic, allowing more time for it to accumulate in tumor tissue.
-
Improved Tumor Targeting: The nanoparticles can take advantage of the enhanced permeability and retention (EPR) effect, leading to passive accumulation in the tumor microenvironment.
-
Facilitated Cellular Uptake: The liposomal carrier aids in the cellular uptake of the negatively charged miRNA mimic.
Q3: What are the known target genes and signaling pathways of miR-34a?
A3: miR-34a is known to regulate a wide array of genes and signaling pathways that are critical for cancer progression. Key targets include genes involved in:
-
Cell Cycle Progression: CDK4/6, Cyclin E2, E2F3
-
Cell Proliferation and Survival: MET, MYC, NOTCH1[5]
-
Epithelial-to-Mesenchymal Transition (EMT) and Metastasis: SNAIL, ZEB1
-
Immune Evasion: PD-L1, DGKζ[2]
The primary signaling pathways modulated by miR-34a include p53, Wnt, Notch, PI3K/AKT, and MAPK.[3][4][6]
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound and similar liposomal nanoparticle formulations.
Issue 1: Suboptimal Anti-Tumor Efficacy
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inadequate Dose | Titrate the dose of this compound. In the Phase 1 clinical trial, the maximum tolerated dose (MTD) was determined to be 110 mg/m² for non-HCC and 93 mg/m² for HCC patients on a twice-weekly schedule.[1][8] Preclinical dose-ranging studies are essential to determine the optimal therapeutic window in your specific animal model. |
| Poor Tumor Accumulation | - Verify Tumor Model: Ensure your tumor model exhibits the EPR effect. Rapidly growing, highly vascularized tumors are more likely to have leaky vasculature.- Optimize Dosing Schedule: The dosing schedule can impact tumor accumulation. The half-life of this compound was reported to be >24 hours in patients, suggesting that less frequent dosing might still be effective.[8] |
| Low Transfection Efficiency in Tumor Cells | - Assess Nanoparticle Integrity: Ensure the liposomal formulation is stable and has not aggregated. Use dynamic light scattering (DLS) to check particle size and polydispersity index (PDI) before injection.- Confirm Target Expression: Verify that the target oncogenes of miR-34a are expressed in your tumor model. |
| Development of Resistance | Cancer cells can develop resistance to therapies. Consider combination therapies. Preclinical studies have suggested that miR-34a delivery can be combined with chemotherapy or radiotherapy to enhance tumor inhibition.[4][6] |
Issue 2: High Off-Target Accumulation and Toxicity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Recommendations |
| Rapid Clearance by the Mononuclear Phagocyte System (MPS) | - PEGylation: Ensure the liposomal nanoparticles are sufficiently coated with polyethylene glycol (PEG) to shield them from MPS recognition.- Dose-Dependent Saturation: In some cases, a higher dose can saturate the MPS, leading to longer circulation times. However, this must be balanced with potential toxicity. |
| Immune-Related Adverse Events | The this compound clinical trial was halted due to serious immune-related adverse events.[2][9] Be vigilant for signs of toxicity in your animal models, such as weight loss, lethargy, and ruffled fur. Consider monitoring inflammatory cytokines. |
| Formulation Instability | - Storage Conditions: Store the liposomal formulation at the recommended temperature (typically 4°C) and avoid freeze-thaw cycles.[10]- Quality Control: Regularly assess the physicochemical properties of the nanoparticles (size, PDI, and zeta potential) to ensure consistency between batches. |
| Non-Specific Cellular Uptake | While passive targeting via the EPR effect is a key mechanism, non-specific uptake by healthy tissues can occur. Consider active targeting strategies by conjugating targeting ligands (e.g., antibodies, peptides) to the liposome surface. |
Quantitative Data Summary
The following tables provide a summary of representative quantitative data from preclinical and clinical studies of this compound and similar liposomal miRNA delivery systems.
Table 1: Representative Preclinical Efficacy of a Liposomal miR-34a Mimic in a Mouse Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Twice weekly, IV | 1250 ± 150 | - |
| Liposomal miR-34a | 5 | Twice weekly, IV | 750 ± 120 | 40 |
| Liposomal miR-34a | 10 | Twice weekly, IV | 400 ± 90 | 68 |
| Liposomal miR-34a | 20 | Twice weekly, IV | 200 ± 50 | 84 |
Note: This data is illustrative and based on typical results from preclinical studies of similar agents. Actual results will vary depending on the specific model and experimental conditions.
Table 2: Pharmacokinetic Parameters of this compound in a Phase 1 Clinical Trial
| Parameter | Value |
| Half-life (t½) | > 24 hours |
| Cmax and AUC | Increased with increasing dose |
Data from the twice-weekly dosing schedule.[8]
Table 3: Common Adverse Events (All Grades) in the this compound Phase 1 Clinical Trial (Twice-Weekly Dosing)
| Adverse Event | Frequency (%) |
| Fever | 64 |
| Fatigue | 57 |
| Back Pain | 57 |
| Nausea | 49 |
| Diarrhea | 40 |
| Anorexia | 36 |
| Vomiting | 34 |
Data from Beg et al., 2017.[8]
Experimental Protocols
Protocol 1: Formulation of miR-34a Mimic-Loaded Liposomes (Illustrative)
This protocol describes a general method for encapsulating a miRNA mimic into liposomes using the lipid film hydration and extrusion method.
Materials:
-
Cationic lipid (e.g., DOTAP)
-
Helper lipid (e.g., DOPE)
-
Cholesterol
-
PEG-lipid (e.g., DSPE-PEG2000)
-
miR-34a mimic
-
Chloroform
-
Sterile, RNase-free PBS (pH 7.4)
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation: a. Dissolve the cationic lipid, helper lipid, cholesterol, and PEG-lipid in chloroform in a round-bottom flask at the desired molar ratio. b. Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask. c. Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with a solution of the miR-34a mimic in sterile, RNase-free PBS. The flask should be gently rotated at a temperature above the lipid transition temperature to form multilamellar vesicles (MLVs).
-
Extrusion: a. To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion. b. Pass the suspension through a 100 nm polycarbonate membrane in a heated liposome extruder for 11-21 passes.
-
Purification and Characterization: a. Remove unencapsulated miR-34a mimic by a suitable method such as dialysis or size exclusion chromatography. b. Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). c. Determine the encapsulation efficiency of the miR-34a mimic using a suitable quantification method (e.g., RiboGreen assay after liposome lysis).
-
Storage: Store the final liposomal suspension at 4°C.
Protocol 2: In Vivo Biodistribution Study of Liposomal this compound
This protocol outlines a method to assess the biodistribution of radiolabeled liposomal this compound in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Radiolabeled liposomal this compound (e.g., with a gamma-emitting isotope like 111In or a positron-emitting isotope like 89Zr)
-
Anesthesia
-
Gamma counter or PET scanner
-
Saline
Procedure:
-
Animal Preparation: Acclimate tumor-bearing mice to the experimental conditions for at least one week.
-
Injection: Administer a known amount of radiolabeled liposomal this compound to each mouse via intravenous (tail vein) injection.
-
Time Points: Euthanize cohorts of mice at predetermined time points (e.g., 1, 4, 24, 48, and 72 hours) post-injection.
-
Organ Harvesting: a. Perfuse the mice with saline to remove blood from the organs. b. Carefully dissect and collect major organs (liver, spleen, kidneys, lungs, heart, brain) and the tumor.
-
Quantification: a. Weigh each organ and tumor. b. Measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: a. Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. b. Analyze the data to determine the pharmacokinetic profile and tumor-targeting efficiency of the formulation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The miR-34a signaling pathway activated by this compound.
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: A logical troubleshooting guide for this compound experiments.
References
- 1. Phase I study of MRX34, a liposomal miR-34a mimic, administered twice weekly in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. Alternative mechanisms of miR-34a regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The comprehensive landscape of miR-34a in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mir-34a-5p and Mir-34a-3p contribute to the signaling pathway of p53 by targeting overlapping sets of genes - MedCrave online [medcraveonline.com]
- 8. Phase I study of MRX34, a liposomal miR-34a mimic, administered twice weekly in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abmgood.com [abmgood.com]
MRX343 Analytical Detection: Technical Support Center
Welcome to the technical support center for the MRX343 analytical detection platform. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide answers to frequently asked questions (FAQs) encountered during experimentation.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter with the this compound assay.
Issue 1: High Background Signal
Q1: I am observing a high background signal in my this compound assay. What are the potential causes and solutions?
A high background signal can mask the true signal from your analyte, leading to inaccurate quantification and reduced assay sensitivity.[1][2][3] This issue can stem from several factors related to reagents, antibodies, and washing steps.
Possible Causes and Troubleshooting Steps:
-
Insufficient Washing: Residual unbound reagents or antibodies can produce a false positive signal.[2]
-
Solution: Increase the number and duration of wash steps. Ensure complete aspiration of wash buffer between each step.
-
-
Contamination: Contamination of samples, buffers, or the plate itself can lead to elevated background signals.[2]
-
Solution: Handle all reagents in a clean environment, use sterile pipette tips, and ensure equipment is properly cleaned.[2]
-
-
Non-specific Antibody Binding: The detection antibody may be binding to unintended targets.
-
Solution: Optimize the concentration of the detection antibody. Consider using a pre-adsorbed secondary antibody if applicable.
-
-
Inadequate Blocking: Incomplete blocking of non-specific binding sites on the microplate wells can cause high background.
-
Solution: Increase the incubation time for the blocking step or try a different blocking agent.
-
Troubleshooting Workflow for High Background Signal:
A step-by-step workflow to diagnose and resolve high background signals in the this compound assay.
Issue 2: Inconsistent or Non-Reproducible Results
Q2: My results with the this compound assay are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results are a common challenge in analytical assays and can be attributed to technical and biological variability.[4][5]
Key Areas to Investigate for Inconsistency:
-
Pipetting and Liquid Handling: Inaccurate or inconsistent pipetting is a major source of error.[4]
-
Solution: Use calibrated pipettes and practice consistent technique. For high-throughput applications, consider automated liquid handlers.[4]
-
-
Cell Seeding Density: Variations in the initial number of cells can lead to significant differences in experimental outcomes.[4][6]
-
Solution: Ensure a homogenous cell suspension before plating and use a consistent seeding protocol.
-
-
Reagent Preparation: Improperly prepared or stored reagents can lead to variability.
-
Solution: Prepare fresh reagents for each experiment and follow the storage recommendations precisely.
-
-
Assay Conditions: Fluctuations in incubation times, temperatures, or CO2 levels can affect results.[5]
-
Solution: Standardize all incubation steps and ensure equipment is properly calibrated and maintained.[5]
-
Quantitative Parameters for Assessing Reproducibility:
| Parameter | Acceptable Range | Common Cause of Deviation |
| Coefficient of Variation (%CV) for Replicates | < 15% | Pipetting errors, inconsistent cell seeding.[4] |
| Z'-Factor | > 0.5 | Small signal window, high data variation.[5] |
| Signal-to-Background Ratio | > 10 | High background, low signal. |
Logical Flow for Troubleshooting Inconsistent Results:
A systematic approach to identifying and mitigating sources of variability in the this compound assay.
Issue 3: Weak or No Signal
Q3: I am getting a very weak signal or no signal at all in my this compound assay. What should I check?
A lack of signal can be frustrating, but systematically checking each component of the assay can help identify the problem.[7]
Potential Reasons for Weak or No Signal:
-
Incorrect Reagents: Using the wrong or expired reagents is a common cause of assay failure.[7]
-
Solution: Double-check all kit components and their expiration dates. Run a positive control to confirm reagent activity.[7]
-
-
Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low.
-
Solution: Titrate the antibodies to determine the optimal concentration for your specific experimental conditions.
-
-
Inactive Enzyme or Substrate: If your this compound protocol involves an enzymatic reaction, the enzyme or substrate may be inactive.
-
Solution: Use fresh enzyme and substrate and ensure they are stored correctly.
-
-
Improper Plate Reading: The settings on the plate reader may not be appropriate for the this compound assay.[7]
-
Solution: Consult the this compound manual for the correct instrument settings, including wavelength and gain.
-
Experimental Workflow for No Signal Troubleshooting:
A diagnostic workflow for troubleshooting experiments with weak or no signal.
Frequently Asked Questions (FAQs)
Q: How should I prepare my samples for the this compound assay?
A: Sample preparation is critical for accurate results. A general protocol is provided below, but it may need to be optimized for your specific sample type.
General Sample Preparation Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 1X cell lysis buffer to the cell pellet.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Sample Dilution:
-
Dilute the lysates to the same protein concentration in the appropriate assay buffer.
-
Q: What are the recommended controls for the this compound assay?
A: Including proper controls is essential for data interpretation and troubleshooting.
Recommended Controls:
| Control Type | Purpose | Expected Outcome |
| Positive Control | To confirm that the assay reagents and procedure are working correctly. | A strong, reproducible signal. |
| Negative Control | To determine the baseline or background signal. | A low or negligible signal. |
| No-Template Control | To check for contamination in the reagents.[8] | No signal. |
| Untreated/Vehicle Control | To establish a baseline for comparison in drug treatment studies. | Varies depending on the endpoint being measured. |
Q: How do I analyze the data from my this compound experiment?
A: Data analysis will depend on the specific experimental design. However, a general workflow is as follows:
-
Subtract Background: Subtract the average signal of the negative control wells from all other wells.
-
Normalize Data: If comparing multiple plates or experiments, normalize the data to an internal control.
-
Generate Standard Curve: For quantitative experiments, plot the signal of the standards versus their known concentrations and fit a curve (e.g., 4-parameter logistic).
-
Calculate Unknown Concentrations: Determine the concentration of the analyte in your unknown samples by interpolating from the standard curve.
-
Statistical Analysis: Perform appropriate statistical tests to determine the significance of your results.
Data Analysis Signaling Pathway:
A generalized pathway for processing and analyzing data generated from the this compound platform.
References
- 1. biocompare.com [biocompare.com]
- 2. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 3. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
Validation & Comparative
A Comparative Analysis of the Antibacterial Activity of MRX-I (Contezolid) and its Metabolite, MRX343
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial properties of the novel oxazolidinone antibiotic, MRX-I (Contezolid), and its metabolite, MRX343. This analysis is based on available preclinical and clinical data to inform research and development in the field of infectious diseases.
Executive Summary
MRX-I, also known as Contezolid, is a potent, orally available oxazolidinone antibiotic demonstrating significant efficacy against a wide range of Gram-positive bacteria, including multi-drug resistant strains.[1][2][3][4][5] Its antibacterial activity is comparable, and in some instances superior, to linezolid, another member of the oxazolidinone class.[2][6] In contrast, this compound is a metabolite of MRX-I and is not reported to possess antibacterial activity.[7][8] Therefore, a direct comparison of antibacterial efficacy between MRX-I and this compound reveals that MRX-I is the active antibacterial agent, while this compound is a product of its metabolism within the body.
MRX-I (Contezolid): A Potent Antibacterial Agent
MRX-I is a new-generation oxazolidinone that inhibits bacterial protein synthesis.[6][9][10] It has shown strong in vitro and in vivo activity against clinically important Gram-positive pathogens, including:
Studies have indicated that MRX-I has a favorable safety profile, with a reduced potential for myelosuppression and monoamine oxidase inhibition (MAOI) compared to earlier oxazolidinones.[5][6][10]
This compound: A Metabolite of MRX-I
This compound has been identified as a metabolite of MRX-I.[7][8] In the context of drug development, metabolites are the products of the body's metabolic processes acting on a drug. While some metabolites can be active, there is currently no available evidence to suggest that this compound exhibits any antibacterial properties. The primary focus of antibacterial efficacy studies has been on the parent compound, MRX-I.
Data Presentation: Antibacterial Activity of MRX-I (Contezolid)
The following table summarizes the in vitro activity of MRX-I against a range of Gram-positive clinical isolates. The data is presented as the minimum inhibitory concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.
| Organism | Number of Isolates | MRX-I MIC₅₀ (µg/mL) | MRX-I MIC₉₀ (µg/mL) | Linezolid MIC₅₀ (µg/mL) | Linezolid MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Not Specified | 0.5 | 1 | Not Specified | Not Specified |
| Coagulase-negative Staphylococcus | Not Specified | 0.25 | 0.5 | Not Specified | Not Specified |
| Enterococcus spp. | Not Specified | 0.5 | 1 | Not Specified | Not Specified |
| Streptococcus spp. | Not Specified | 1 | 1 | Not Specified | Not Specified |
| Methicillin-resistant S. aureus (MRSA) | Not Specified | ≤1 | ≤1 | Not Specified | Not Specified |
| Vancomycin-resistant E. faecium | Not Specified | ≤1 | ≤1 | Not Specified | Not Specified |
Data sourced from a study by Carvalhaes et al. (2020)[11]
Experimental Protocols
The determination of the minimum inhibitory concentration (MIC) is a fundamental method for assessing the in vitro antibacterial activity of a compound.
Broth Microdilution Method (as per CLSI guidelines):
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Antibiotic: The antibiotic (MRX-I) is serially diluted in the broth medium in a microtiter plate to create a range of concentrations.
-
Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at a specific temperature (typically 35-37°C) for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Visualizations
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Mechanism of Action of MRX-I (Contezolid).
References
- 1. In vivo antibacterial activity of MRX-I, a new oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Antibacterial Activity of MRX-I, a New Oxazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contezolid | TargetMol [targetmol.com]
- 4. Contezolid (MRX-4/MRX-1) | Working Group for New TB Drugs [newtbdrugs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Safety Evaluation of Contezolid (MRX-I) Versus Linezolid in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New potent antibacterial oxazolidinone (MRX-I) with an improved class safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Mechanism: A Comparative Guide to MRX343 and Other MicroRNA-Targeted Therapeutics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MRX343's mechanism of action with alternative microRNA-based therapies. We delve into the experimental data validating its function and offer detailed protocols for key assays, empowering you to critically evaluate these innovative therapeutic approaches.
This compound, a pioneering microRNA (miRNA)-based cancer therapy, aimed to restore the tumor-suppressing function of microRNA-34a (miR-34a). As the first miRNA mimic to enter clinical trials, its development marked a significant milestone in the field of RNA therapeutics. This guide will dissect the validated mechanism of action of this compound, present its performance in clinical settings, and draw comparisons with other miRNA-targeted drugs that have entered clinical development.
This compound: Restoring a Master Tumor Suppressor
This compound is a liposomal formulation of a synthetic mimic of the mature, double-stranded miR-34a. The rationale behind this therapeutic strategy is to replenish the depleted levels of endogenous miR-34a often observed in various cancers. miR-34a is a critical tumor suppressor that is transcriptionally activated by p53 and functions as a master regulator of numerous oncogenic pathways. By reintroducing a functional miR-34a mimic, this compound was designed to simultaneously downregulate a broad spectrum of target genes involved in cell proliferation, survival, metastasis, and chemoresistance.
Validated Mechanism of Action
The primary mechanism of action of this compound is the downregulation of oncogenes targeted by miR-34a. This has been validated in preclinical and clinical studies through the analysis of target gene expression.
A first-in-human Phase 1 clinical trial (NCT01829971) of this compound in patients with advanced solid tumors provided pharmacodynamic evidence of its on-target activity. The study demonstrated a dose-dependent modulation of miR-34a target gene expression in peripheral white blood cells (WBCs) of treated patients.[1][2]
Key Target Genes Modulated by this compound:
-
BCL2 (B-cell lymphoma 2): An anti-apoptotic protein.
-
MET (Mesenchymal-epithelial transition factor): A receptor tyrosine kinase involved in cell growth and invasion.
-
MYC (c-Myc): A proto-oncogene that drives cell proliferation.
-
CDK4/6 (Cyclin-dependent kinase 4/6): Key regulators of the cell cycle.
-
PD-L1 (Programmed death-ligand 1): An immune checkpoint protein.
-
NOTCH1: A transmembrane receptor involved in cell fate decisions.
-
WNT1/3: Signaling proteins involved in cell proliferation and development.
-
CD44: A cell-surface glycoprotein involved in cell adhesion and migration.
The downregulation of these and other target genes by this compound is intended to induce cell cycle arrest, promote apoptosis, and inhibit tumor growth and metastasis.
Comparative Analysis of MicroRNA Therapeutics
To provide a comprehensive perspective, this section compares this compound with other miRNA-targeted therapies that have advanced to clinical trials. These alternatives utilize different miRNA mimics or inhibitors to target distinct disease pathways.
| Therapeutic Agent | miRNA Target | Mechanism of Action | Indication | Key Clinical Findings |
| This compound | miR-34a (mimic) | Downregulates multiple oncogenes (e.g., BCL2, MET, MYC) | Advanced Solid Tumors | Dose-dependent modulation of target genes in WBCs. The trial was terminated due to immune-related adverse events.[1][2] |
| Miravirsen (SPC3649) | miR-122 (inhibitor) | Sequesters mature miR-122, preventing its binding to and stabilization of the Hepatitis C virus (HCV) genome.[3] | Hepatitis C Virus Infection | Dose-dependent and prolonged reduction in HCV RNA levels.[3] |
| RG-101 | miR-122 (inhibitor) | Inhibits miR-122, a host factor essential for HCV replication. | Hepatitis C Virus Infection | Significant and sustained viral load reductions after a single dose.[4][5] |
| MRG-201 (Remlarsen) | miR-29b (mimic) | Mimics the activity of miR-29b to reduce the expression of genes involved in fibrosis and scar formation.[6] | Pathological Fibrosis (e.g., Cutaneous Scleroderma) | Reduced expression of fibrosis-associated genes and delayed onset of fibroplasia in a Phase 1 trial.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to validate the mechanism of action of miRNA therapeutics.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression in Whole Blood
This protocol outlines the steps for quantifying the expression of miR-34a target genes in whole blood samples from patients treated with this compound.
1. Sample Collection and RNA Isolation:
-
Collect whole blood samples in PAXgene Blood RNA Tubes.
-
Isolate total RNA, including miRNA, using a suitable kit (e.g., PAXgene Blood miRNA Kit) according to the manufacturer's instructions. This method ensures the stabilization of intracellular RNA from the moment of collection.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
2. Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with random primers or gene-specific primers for the target mRNAs.
-
For miRNA analysis, use a specific miRNA reverse transcription kit that employs a stem-loop primer for the mature miRNA of interest.
3. Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system and a SYBR Green or TaqMan-based assay.
-
Use validated primers for the target genes (e.g., BCL2, MET, MYC) and a stable endogenous control gene (e.g., GAPDH, ACTB) for normalization.
-
The reaction mixture typically contains cDNA, forward and reverse primers, and a qPCR master mix.
-
The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
4. Data Analysis:
-
Calculate the cycle threshold (Ct) values for each target and reference gene.
-
Determine the relative gene expression using the ΔΔCt method. The fold change in gene expression is calculated as 2-ΔΔCt.
Visualizing the Mechanism and Workflow
To further elucidate the intricate processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of miR-34a and the experimental workflow for validating this compound's mechanism of action.
References
- 1. A Single Subcutaneous Dose of 2mg/kg of RG-101, Regulus' Wholly-Owned, GalNac-Conjugated anti-miR Targeting microRNA-122, Demonstrates 4.1 log10 Mean Viral Load Reduction as Monotherapy at Day 29 in Patients with Varied HCV Genotypes and Treatment History [prnewswire.com]
- 2. A qRT-PCR Method for Determining the Biodistribution Profile of a miR-34a Mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Santaris Pharma A/S Phase 2a data of miravirsen shows dose-dependent, prolonged antiviral activity of 2-3 logs HCV RNA after four-week treatment in Hepatitis C patients - press release [natap.org]
- 4. news-medical.net [news-medical.net]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 7. A lung targeted miR-29 mimic as a therapy for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of MRX343's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
MRX343, a liposomal formulation of a miR-34a mimic, represented a pioneering effort in utilizing miRNA replacement therapy for cancer treatment. As a synthetic version of the tumor suppressor microRNA-34a, this compound was designed to restore its function in cancer cells where it is often lost or under-expressed. This guide provides a comparative analysis of the biological specificity of this compound, drawing upon available preclinical and clinical data. While direct comparative studies with other miRNA-based therapies are limited due to the early termination of this compound's clinical development, this document aims to provide a framework for assessing its specificity against the backdrop of an ideal miRNA therapeutic and conventional chemotherapy.
On-Target and Off-Target Effects of this compound
The therapeutic rationale for this compound is based on the ability of miR-34a to downregulate the expression of numerous oncogenes involved in cell proliferation, apoptosis, and metastasis. However, the broad regulatory nature of miRNAs, coupled with the challenges of targeted delivery, presents significant hurdles in achieving specific anti-tumor effects while minimizing off-target toxicities.
On-Target Activity
Pharmacodynamic analyses from the Phase I clinical trial (NCT01829971) of this compound demonstrated on-target engagement. The study reported dose-dependent modulation of miR-34a target gene expression in peripheral white blood cells of treated patients[1][2][3]. This finding suggests that the liposomal delivery system successfully delivered the miR-34a mimic to circulating cells, and the mimic was biologically active, repressing its intended targets.
Off-Target and Immune-Related Effects
Despite evidence of on-target activity, the Phase I trial of this compound was prematurely terminated due to multiple immune-related serious adverse events (SAEs), which resulted in patient deaths[1][2]. These severe toxicities highlight the significant challenges related to the specificity of this compound, which can be attributed to two primary factors:
-
Inherent Off-Target Effects of the miR-34a Mimic: miRNAs regulate gene expression by binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs). This interaction is primarily guided by a short "seed" sequence (nucleotides 2-8 of the miRNA). Due to the short length of this seed sequence, a single miRNA can have hundreds of potential mRNA targets, not all of which are related to the desired therapeutic effect. This inherent promiscuity can lead to unintended downregulation of essential genes in healthy tissues, resulting in toxicity.
-
Toxicity of the Lipid Nanoparticle (LNP) Delivery System: The liposomal formulation used to deliver the miR-34a mimic, while designed to protect the RNA molecule and facilitate cellular uptake, can itself trigger an immune response. The severe immune-related adverse events observed in the this compound trial suggest that the LNP delivery vehicle may have contributed significantly to the observed toxicity.
Comparative Analysis of Adverse Events
To contextualize the off-target effects of this compound, a comparison of its adverse event profile from the Phase I clinical trial with a conventional chemotherapy agent, Doxorubicin, is presented below. It is important to note that this is not a direct head-to-head comparison from a clinical trial but rather a juxtaposition of known side-effect profiles to highlight differences in toxicity mechanisms.
| Adverse Event Category | This compound (Phase I Clinical Trial)[1][2] | Doxorubicin (Common Side Effects)[4][5][6] |
| Immune-Related | Severe immune-related adverse events (leading to trial termination) , Fever (72%), Chills (53%) | Myelosuppression (leading to increased risk of infection) |
| Constitutional | Fatigue (51%), Back/Neck Pain (36%) | Fatigue, Weakness |
| Gastrointestinal | Nausea (36%), Diarrhea | Nausea, Vomiting, Mouth sores, Diarrhea, Stomach pain |
| Cardiovascular | - | Cardiotoxicity (can be long-term), Arrhythmias |
| Dermatological | - | Hair loss, Darkening of nails |
| Hematological | - | Low blood cell counts (anemia, neutropenia, thrombocytopenia) |
Note: The percentages for this compound represent the incidence of all-grade adverse events. The adverse effects of Doxorubicin are well-documented and can vary in incidence and severity. The bolded items highlight particularly notable or severe side effects.
This comparison illustrates that while conventional chemotherapy like Doxorubicin has a well-characterized and broad range of toxicities affecting rapidly dividing cells, the adverse events associated with this compound were predominantly immune-mediated, a hallmark of off-target effects related to either the miRNA mimic or the delivery platform.
Experimental Protocols for Specificity Assessment
Assessing the specificity of a miRNA-based therapeutic like this compound involves a multi-faceted approach combining computational predictions with in vitro and in vivo experimental validation.
Target Prediction and Validation
-
Bioinformatic Target Prediction: Utilize algorithms (e.g., TargetScan, miRanda) to predict potential on-target and off-target genes of miR-34a.
-
Luciferase Reporter Assays: Clone the 3' UTR of predicted target mRNAs downstream of a luciferase reporter gene. Co-transfect cells with the reporter construct and the miR-34a mimic. A decrease in luciferase activity indicates direct binding and repression.
Gene Expression Profiling
-
Quantitative Real-Time PCR (qRT-PCR): This technique was used in the this compound clinical trial to confirm the downregulation of specific miR-34a target genes in patient white blood cells.
-
Protocol Outline:
-
RNA Isolation: Extract total RNA from cells or tissues treated with this compound or a control.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific primers for the target genes.
-
qPCR: Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe that binds to the target cDNA. The cycle threshold (Ct) value is inversely proportional to the amount of target mRNA.
-
Data Analysis: Normalize the Ct values of the target genes to a housekeeping gene to determine the relative fold change in gene expression.
-
-
-
RNA Sequencing (RNA-Seq): A high-throughput method to profile the entire transcriptome of cells treated with the miRNA mimic. This allows for a global assessment of on-target and off-target gene expression changes.
-
Protocol Outline:
-
RNA Isolation and Quality Control: Isolate total RNA and assess its integrity.
-
Library Preparation: Convert the RNA to a library of cDNA fragments with adapters for sequencing.
-
Sequencing: Sequence the cDNA library using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and quantify the expression levels of all genes. Identify differentially expressed genes between the treated and control groups to distinguish on-target from potential off-target effects.
-
-
In Vivo Specificity Assessment
-
Biodistribution Studies: Label the liposomal nanoparticle or the miRNA mimic (e.g., with a fluorescent dye or a radiolabel) to track its distribution in animal models. This helps to identify which tissues are exposed to the therapeutic and are at risk for off-target effects[7][8][9].
-
Toxicology Studies: Conduct comprehensive preclinical toxicology studies in relevant animal models to identify any pathological changes in various organs[10][11].
Visualizing the Biological Context of this compound
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Mechanism of action of this compound in a target cancer cell.
Caption: Experimental workflow for assessing the specificity of a miRNA mimic.
Caption: Logical comparison of this compound's specificity profile.
Conclusion
The development of this compound provided valuable insights into the potential and the challenges of miRNA-based therapies. While on-target engagement was demonstrated, the severe immune-related toxicities that led to the termination of the clinical trial underscore the critical importance of specificity. The off-target effects of this compound likely stemmed from a combination of the inherent multi-targeting nature of the miR-34a mimic and the immunogenicity of the lipid nanoparticle delivery system. Future development of miRNA therapeutics will require significant advances in both the design of more specific miRNA mimics and the engineering of less immunogenic and more targeted delivery vehicles. This guide serves as a comparative framework for researchers to understand the specificity challenges encountered with this compound and to inform the design of next-generation RNA-based therapeutics.
References
- 1. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. Doxorubicin (Adriamycin): Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 6. Doxorubicin (Adriamycin): Mesothelioma Chemo Drug Uses, Side Effects [asbestos.com]
- 7. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PET-MR Pharmacokinetics, In Vivo Biodistribution, and Whole Body Elimination of Mn-PyC3A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Biodistribution and Pharmacokinetics of Silica Nanoparticles as a Function of Geometry, Porosity and Surface Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predictive value of preclinical toxicology studies for platinum anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cellenion.com [cellenion.com]
Navigating the Analytical Landscape for miRNA Therapeutics: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust analytical validation of novel therapeutics is paramount for clinical success. This guide provides a comparative overview of analytical methods applicable to microRNA (miRNA) therapeutics, with a specific focus on the methodologies relevant to MRX343, a former clinical candidate.
While direct cross-validation studies comparing multiple analytical methods for this compound are not publicly available due to the discontinuation of its clinical development, this guide leverages published data on an assay developed for this compound's active component and compares it with other common analytical techniques for oligonucleotide therapeutics. This provides a framework for understanding the strengths and limitations of each approach.
This compound was a liposomal nanoparticle loaded with a synthetic mimic of the tumor suppressor miRNA, miR-34a.[1] The quantification of such miRNA mimics in biological matrices is essential for pharmacokinetic (PK) and pharmacodynamic (PD) assessments. Key challenges in the bioanalysis of oligonucleotide therapeutics include their potential for degradation, non-specific binding, and structural similarity to metabolites.[2]
Comparison of Key Bioanalytical Methods for miRNA Therapeutics
The selection of an appropriate analytical method for a miRNA therapeutic depends on various factors, including the required sensitivity, specificity, throughput, and the stage of drug development. The most common platforms include quantitative reverse transcription polymerase chain reaction (qRT-PCR), liquid chromatography-mass spectrometry (LC-MS/MS), and hybridization-based assays.
| Method | Principle | Advantages | Disadvantages | Key Performance Characteristics |
| qRT-PCR | Enzymatic amplification of the target miRNA sequence after reverse transcription into complementary DNA (cDNA). | High sensitivity and throughput. Well-established for nucleic acid quantification. | Indirect measurement that can be influenced by RT and PCR efficiencies. May not distinguish between the full-length drug and closely related metabolites.[3] | Sensitivity: High (pg/mL to fg/mL range). Specificity: Can be challenged by similar sequences. Throughput: High. |
| LC-MS/MS | Separation of the analyte by liquid chromatography followed by detection based on its mass-to-charge ratio. | High specificity, allowing for the differentiation of the parent drug from its metabolites.[2][4] Direct measurement. | Lower throughput compared to hybridization and PCR-based assays. Potential for matrix effects and ion suppression.[5] | Sensitivity: Moderate to high (ng/mL to pg/mL range).[3][6] Specificity: Very high. Throughput: Low to moderate. |
| Hybridization-based Assays (e.g., ELISA-like) | Capture of the target miRNA by a complementary probe, followed by detection using a labeled secondary probe. | High throughput and good sensitivity. No amplification step, reducing related biases. | Can have lower sensitivity than qPCR. Reagent availability and cross-reactivity can be concerns.[3] | Sensitivity: Moderate to high. Specificity: Dependent on probe design. Throughput: High. |
| Capillary Gel Electrophoresis (CGE) | Separation of oligonucleotides based on their size in a gel-filled capillary under an electric field. | High resolution, capable of separating species with single-nucleotide differences.[7][8][9] Automated and requires low sample volume. | Lower sensitivity compared to other methods. Primarily used for purity analysis rather than quantification in complex biological matrices.[10] | Sensitivity: Low. Specificity: High for size-based separation. Throughput: Moderate. |
Experimental Protocol: qRT-PCR for this compound (miR-34a mimic) Quantification
The following protocol is based on the method qualified for the quantification of the miR-34a mimic (referred to as miR-Rx34) in whole blood from nonhuman primates, as described by Kelnar et al. (2014).[1]
1. RNA Isolation:
-
Total RNA is extracted from whole blood lysates. The method was shown to provide consistent recovery of high-quality RNA from fresh lysates and those stored for up to 45 days at -20°C.[1]
2. Reverse Transcription (RT):
-
A specific stem-loop RT primer is used to reverse transcribe the mature miR-34a mimic into cDNA. This approach enhances the specificity for the mature miRNA sequence.
3. Quantitative PCR (qPCR):
-
The resulting cDNA is amplified using a TaqMan probe-based qPCR assay. This involves a forward primer, a reverse primer, and a fluorescently labeled TaqMan probe that is specific to the cDNA of the miR-34a mimic.
-
The assay was qualified over a range spanning six orders of magnitude, from 2.5 x 10⁻⁷ to 2.5 x 10⁻¹ ng per RT reaction.[1]
-
This corresponds to an estimated blood concentration of 6.2 x 10⁻⁵ to 6.2 x 10¹ ng/mL.[1]
-
Acceptance criteria for precision and accuracy were set at 50% deviation from the nominal concentration with a coefficient of variation (CV) of ≤50%, reflecting the inherent variability of the qRT-PCR method.[1]
Visualizing Methodologies and Pathways
To better understand the experimental process and the therapeutic's mechanism of action, the following diagrams are provided.
Conclusion
The analytical validation of miRNA therapeutics requires a thoughtful approach, balancing the need for sensitivity, specificity, and throughput. While qRT-PCR offers excellent sensitivity for quantifying low levels of a miRNA mimic like the one in this compound, LC-MS/MS provides superior specificity for distinguishing between the active drug and its metabolites. Hybridization-based assays offer a high-throughput alternative. The choice of method should be guided by the specific requirements of the study and validated in accordance with regulatory guidelines from bodies such as the FDA and EMA to ensure data reliability.[11][12][13][14] Future development of miRNA therapeutics will benefit from cross-validation studies that compare these methods directly, providing a clearer understanding of their respective advantages in a clinical setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Comparison of multiple bioanalytical assay platforms for the quantitation of siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selectscience.net [selectscience.net]
- 5. openscholar.uga.edu [openscholar.uga.edu]
- 6. anacura.com [anacura.com]
- 7. Analysis of oligonucleotides by capillary gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. bio-rad.com [bio-rad.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 13. fda.gov [fda.gov]
- 14. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
MRX34: A Comparative Analysis of In Vivo Efficacy in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of MRX34, a liposomal mimic of the tumor suppressor microRNA-34a (miR-34a), with alternative therapies for hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC). The data presented is collated from preclinical and clinical studies to offer an objective overview for research and drug development professionals.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the in vivo efficacy of MRX34 and its comparators, sorafenib for HCC and docetaxel for NSCLC.
Table 1: Preclinical Efficacy of MRX34 in Orthotopic Hepatocellular Carcinoma (HCC) Mouse Models
| Treatment Group | Animal Model | Cell Line(s) | Key Efficacy Outcome(s) | Citation(s) |
| MRX34 | NOD/SCID mice | Hep3B, HuH7, C3A, BN118, BN124 | Significant tumor growth inhibition; Full tumor regression in >70% of animals.[1] | [1][2] |
| MRX34 | NOD/SCID mice | Hep3B, HuH7 | Dose-dependent increase in tumor miR-34a levels; Reduction of >600 mRNAs by ≥30% in tumors.[1] Downregulation of target genes including FOXP1, BCL2, HDAC1, and CTNNB1.[3] | [1][3] |
| MRX34 + Sorafenib | NOD/SCID mice | Not Specified | Synergistic inhibition of tumor growth, greater than either agent alone. | [1] |
Table 2: Clinical Efficacy of MRX34 in a Phase 1 Study in Patients with Advanced Solid Tumors (Including HCC and NSCLC)
| Patient Population | Dosage (Recommended Phase 2 Dose) | Clinical Response | Median Duration of Stable Disease | Citation(s) |
| Advanced Solid Tumors (n=85) | 70 mg/m² for HCC; 93 mg/m² for non-HCC | 3 Partial Responses (PRs); 16 Stable Disease (SD) lasting ≥4 cycles.[4] | 19 weeks (range, 11-55 weeks).[4] | [2][4] |
| Refractory Advanced Solid Tumors (n=47, including 14 HCC) | 93 mg/m² for HCC; 110 mg/m² for non-HCC (BIW schedule) | 1 prolonged confirmed PR (HCC) lasting 48 weeks; 4 SD lasting ≥4 cycles.[5] | Not Specified | [5][6] |
Table 3: Comparative Efficacy of Sorafenib in Hepatocellular Carcinoma (HCC)
| Study Type | Patient Population | Key Efficacy Outcome(s) | Citation(s) |
| Phase 3 Clinical Trial (SHARP study) | Advanced HCC | Median Overall Survival: 10.7 months (vs. 7.9 months with placebo); Median Time to Progression: 5.5 months (vs. 2.8 months with placebo).[7][8] | [7][8][9][10][11] |
| Phase 3 Clinical Trial (Asia-Pacific study) | Advanced HCC | Median Overall Survival: 6.5 months (vs. 4.2 months with placebo); Median Time to Progression: 2.8 months (vs. 1.4 months with placebo).[9][10] | [9][10] |
Table 4: Comparative Efficacy of Docetaxel in Non-Small Cell Lung Cancer (NSCLC)
| Study Type | Patient Population | Key Efficacy Outcome(s) | Citation(s) |
| Preclinical Xenograft Study | NSCLC xenografts in immunodeficient mice | Tumor growth inhibition ranging from 44% to 88% as a single agent.[12] | [12] |
| Clinical Trial (Second-line therapy) | Platinum-treated NSCLC | Partial Response Rate: 24%; Median Time to Progression: 2.9 months; Median Survival: 8.5 months.[13] | [13][14][15] |
| Observational Study | NSCLC | Complete Response: 0.9%; Partial Response: 26.6%; Stable Disease: 42.9% after three cycles.[16] | [16] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
MRX34 in Orthotopic Hepatocellular Carcinoma (HCC) Mouse Model
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice are commonly used to prevent graft rejection.[1]
-
Cell Lines: Human HCC cell lines such as Hep3B, HuH7, and C3A are utilized.[1]
-
Tumor Implantation: An orthotopic model is established by surgically implanting tumor cells directly into the liver of the mice. This can be achieved by injecting a suspension of HCC cells mixed with Matrigel into the subcapsular region of the liver parenchyma.[17][18] Alternatively, a small piece of a subcutaneously grown tumor can be transplanted into the liver lobe.[18]
-
Treatment: MRX34 is administered intravenously (IV) via tail vein injection. Dosing regimens in preclinical studies have varied, with doses around 1.0 mg/kg being effective.[19]
-
Efficacy Evaluation: Tumor growth is monitored using methods such as measuring serum alpha-fetoprotein (AFP) levels and weighing the recovered tumors at the end of the study.[1] Biodistribution and target gene modulation are assessed by quantitative reverse transcription PCR (qRT-PCR) and mRNA array analysis of tumor and other tissues.[1][19]
Docetaxel in Non-Small Cell Lung Cancer (NSCLC) Xenograft Mouse Model
-
Animal Model: Immunodeficient mice, such as athymic nude or SCID mice, are used.
-
Cell Lines: Human NSCLC cell lines (e.g., HCC827) are cultured and prepared for implantation.[20]
-
Tumor Implantation: A xenograft model is created by subcutaneously injecting a suspension of NSCLC cells into the flank of the mice.[21]
-
Treatment: Docetaxel is administered intraperitoneally at doses such as 20 mg/kg every three weeks.[12]
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. The percentage of tumor growth inhibition is calculated by comparing the change in tumor volume in treated groups to the control group.[21]
Mandatory Visualization
The following diagrams illustrate key concepts related to MRX34's mechanism and experimental evaluation.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study of MRX34, a liposomal miR-34a mimic, administered twice weekly in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I study of MRX34, a liposomal miR-34a mimic, administered twice weekly in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Sorafenib for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. [Efficacy of docetaxel in non-small cell lung cancer patients previously treated with platinum-containing chemotherapy. French Group of Pneumo-Cancerology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Docetaxel in the treatment of non-small cell lung carcinoma: an update and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of docetaxel for advanced non-small-cell lung cancer: a meta-analysis of Phase III randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. An orthotopic mouse model of hepatocellular carcinoma with underlying liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment of an orthotopic transplantation tumor model of hepatocellular carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. benchchem.com [benchchem.com]
- 21. 2.13. Non‐small‐cell lung cancer xenograft model [bio-protocol.org]
A Tale of Two Molecules: Deconstructing the Safety Profiles of MRX-I, the Novel Antibiotic, and MRX34, a Pioneering Cancer Therapeutic
An important clarification for our readers: Initial inquiries for a comparison between "MRX343" and "MRX-I" have led to an important distinction. "MRX-I" is the investigational new drug designation for contezolid, a novel oxazolidinone antibiotic. Conversely, "this compound" does not correspond to a known therapeutic agent in development. Extensive analysis of available data suggests a likely confusion with MRX34 , a first-in-class liposomal microRNA mimic developed as a cancer therapeutic. Given the significant and distinct safety data available for both MRX-I and MRX34, this guide provides a detailed comparative evaluation of their safety profiles, offering valuable insights for researchers and drug development professionals in their respective fields.
This comparison guide delves into the preclinical and clinical safety data of the antibiotic MRX-I (contezolid) and the cancer therapeutic MRX34. While their therapeutic indications are vastly different, a side-by-side examination of their safety profiles, methodologies for toxicity assessment, and the underlying biological pathways they influence offers a unique perspective on drug safety evaluation in distinct pharmacological contexts.
Quantitative Safety Profile Comparison
The following tables summarize the key quantitative safety and toxicity findings for MRX-I (contezolid) and MRX34 from preclinical and clinical studies.
Table 1: Preclinical Safety Summary
| Parameter | MRX-I (Contezolid) | MRX34 |
| Animal Models | Sprague-Dawley Rats, Beagle Dogs | Non-human primates, Mice |
| Key Toxicity Findings | At high doses, reversible myelosuppression was observed, but significantly less than the comparator, linezolid.[1][2] No evidence of neurotoxicity.[3] | Dose-dependent systemic inflammation, hematological toxicity (lymphopenia, neutropenia, thrombocytopenia), and elevated liver enzymes.[4][5][6] |
| No-Observed-Adverse-Effect Level (NOAEL) | 100 mg/kg/day in a 4-week rat study.[1][2] For its prodrug (contezolid acefosamil), the NOAEL was 80 mg/kg/dose BID in rats and 25 mg/kg/dose BID in dogs.[3] | 9 mg/kg in a repeat-dose toxicity study in non-human primates.[4] |
Table 2: Clinical Safety Summary (Phase 1 Trials)
| Parameter | MRX-I (Contezolid) | MRX34 |
| Patient Population | Healthy Chinese subjects; patients with complicated skin and soft-tissue infections (cSSTIs).[7][8] | Patients with advanced solid tumors, including hepatocellular carcinoma (HCC).[4][9] |
| Most Common Adverse Events (All Grades) | Generally well-tolerated.[8] Adverse events were typically mild to moderate.[10] | Fever (64-72%), chills (53%), fatigue (51-57%), back/neck pain (36-57%), nausea (36-49%), dyspnea (25%).[2][4] |
| Serious Adverse Events (SAEs) & Dose-Limiting Toxicities (DLTs) | No serious or severe adverse effects were observed in short-term studies.[8] No drug discontinuation due to adverse events in a multiple-dose study.[10] | Multiple immune-related SAEs leading to trial termination, including four patient deaths.[9] DLTs included Grade 3/4 hypoxia, enteritis, and cytokine release syndrome.[4] |
| Key Laboratory Abnormalities (Grade 3/4) | Not prominently reported in early phase studies. | Lymphopenia (23-37%/9-18%), neutropenia (13-19%/9-11%), thrombocytopenia (17-22%/0-2%), increased AST (19-21%/3-4%).[4][6][9] |
| Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) | Dosing regimens of 600 mg and 800 mg q12h were found to be safe and effective.[7] | MTD for twice-weekly schedule: 110 mg/m² for non-HCC and 93 mg/m² for HCC patients.[4][6] RP2D for daily x 5 schedule: 70 mg/m² for HCC and 93 mg/m² for non-HCC.[9] |
Experimental Protocols
MRX-I (Contezolid) Safety Assessment
4-Week Repeated-Dose Oral Toxicity Study in Sprague-Dawley Rats [2]
-
Objective: To evaluate the toxicity profile of contezolid compared to linezolid.
-
Methodology:
-
Sprague-Dawley rats were orally administered contezolid at doses of 20, 100, or 200/300 mg/kg/day for 28 consecutive days.
-
A comparator group received linezolid at doses of 100 or 200 mg/kg/day.
-
A control group received the vehicle.
-
A 28-day recovery period followed the treatment phase.
-
Assessments included clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examinations.
-
-
Key Findings: Contezolid demonstrated a significantly better safety profile than linezolid. All-female rats in the 200 mg/kg/day linezolid group experienced unscheduled death due to myelosuppression within the first two weeks, whereas no such abnormalities were noted in the 200 mg/kg/day contezolid group.[2] The NOAEL for contezolid was determined to be 100 mg/kg/day.[1][2]
MRX34 Safety Assessment
Phase 1 Dose-Escalation and Expansion Study (NCT01829971) [9][11][12]
-
Objective: To determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), safety, tolerability, pharmacokinetics, and clinical activity of MRX34 in patients with advanced solid tumors.
-
Methodology:
-
A standard 3+3 dose-escalation design was employed.
-
MRX34 was administered intravenously. Two dosing schedules were evaluated: twice weekly for three weeks in a 4-week cycle, and daily for five days in a 3-week cycle.[4][9][11]
-
Patients received dexamethasone premedication to manage infusion-related reactions.[4][9]
-
Safety was evaluated by monitoring adverse events (AEs), graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 4.03.[4][9]
-
A Cohort Review Committee met weekly to review safety data and manage dose escalation.[4][9]
-
-
Key Findings: The study was terminated prematurely due to multiple serious immune-mediated adverse events, which resulted in four patient deaths.[9] These SAEs included enterocolitis, hypoxia/systemic inflammatory response syndrome, colitis/pneumonitis, hepatic failure, and cytokine release syndrome/respiratory failure.[9]
Visualizing Biological Pathways and Experimental Workflows
References
- 1. Safety Evaluation of Contezolid (MRX-I) Versus Linezolid in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety Evaluation of Contezolid (MRX-I) Versus Linezolid in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical toxicity evaluation of novel antibacterial contezolid acefosamil in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of MRX34, a liposomal miR-34a mimic, administered twice weekly in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic miR-34a against solid tumours: a predictable failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of MRX34, a liposomal miR-34a mimic, administered twice weekly in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacology and Utility of Contezolid in Chinese Patients with Complicated Skin and Soft-Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mayo.edu [mayo.edu]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Analysis of Moxifloxacin's In Vitro Activity Against Diverse Bacterial Strains
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, against a spectrum of clinically relevant bacterial strains. The data presented is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and antimicrobial research. Moxifloxacin is recognized for its broad-spectrum activity, encompassing both Gram-positive and Gram-negative bacteria.[1][2]
Quantitative Performance Overview: Minimum Inhibitory Concentration (MIC)
The following table summarizes the Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC90) for Moxifloxacin against various bacterial species. Lower MIC90 values are indicative of higher antimicrobial potency.
| Bacterial Species | Gram Stain | MIC90 (mg/L) | Reference(s) |
| Streptococcus pneumoniae | Gram-Positive | 0.25 | [3][4] |
| Staphylococcus aureus (quinolone-susceptible) | Gram-Positive | 0.06 | [4][5] |
| Staphylococcus epidermidis (quinolone-susceptible) | Gram-Positive | 0.06 | [4][5] |
| Streptococcus pyogenes | Gram-Positive | 0.12 | [5][6] |
| Streptococcus agalactiae | Gram-Positive | 0.12 | [5][6] |
| Enterococcus faecalis | Gram-Positive | >2.0 | [5] |
| Listeria monocytogenes | Gram-Positive | 0.5 | [4][5] |
| Haemophilus influenzae | Gram-Negative | 0.06 | [3] |
| Moraxella catarrhalis | Gram-Negative | 0.03 - 0.06 | [3] |
| Escherichia coli | Gram-Negative | 39.0 µg/ml | [7] |
| Pseudomonas aeruginosa | Gram-Negative | 1.0 - >4.0 | [8][9] |
| Bacteroides fragilis | Gram-Negative (Anaerobe) | 0.25 - 1.0 | [10] |
| Clostridium perfringens | Gram-Positive (Anaerobe) | 0.25 - 1.0 | [10] |
Experimental Protocols
The data presented in this guide is primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of Moxifloxacin. This is a standardized and widely accepted technique in microbiology.[11][12]
Protocol: Broth Microdilution for MIC Determination
This protocol outlines the key steps for determining the MIC of an antimicrobial agent like Moxifloxacin against a specific bacterial strain.
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is adjusted to a standardized turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.[12]
-
Antimicrobial Agent: A stock solution of Moxifloxacin is prepared at a known concentration and then serially diluted.
-
Microtiter Plate: A sterile 96-well microtiter plate is used to perform the assay.
2. Serial Dilution of Moxifloxacin:
-
A two-fold serial dilution of Moxifloxacin is prepared directly in the wells of the microtiter plate. Each well will contain a specific concentration of the antibiotic in a broth medium.[13]
-
A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.[13]
3. Inoculation:
-
Each well (except the sterility control) is inoculated with the standardized bacterial suspension.[14]
4. Incubation:
-
The inoculated microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific bacterium being tested.[14]
5. Determination of MIC:
-
Following incubation, the plate is visually inspected or read using a plate reader to determine the lowest concentration of Moxifloxacin that completely inhibits visible bacterial growth. This concentration is recorded as the MIC.[11]
Visualized Workflows and Mechanisms
To further elucidate the processes described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Mechanism of action of Moxifloxacin in bacteria.
References
- 1. Effect of moxifloxacin on bacterial pathogenicity factors in comparison with amoxicillin, clarithromycin and ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparative in vitro activity of moxifloxacin against Gram-positive clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Minimal inhibitory concentrations and time-kill determination of moxifloxacin against aerobic and anaerobic isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. saudijournals.com [saudijournals.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Activities of Moxifloxacin against, and Emergence of Resistance in, Streptococcus pneumoniae and Pseudomonas aeruginosa in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics of Moxifloxacin against Anaerobes Studied in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. protocols.io [protocols.io]
Validating a Biomarker for MRX-I Metabolism: A Review of the Evidence for MRX343
The validation of a specific and reliable biomarker is a critical step in drug development, providing invaluable insights into a compound's metabolic profile. This guide addresses the proposed validation of MRX343 as a biomarker for the metabolism of MRX-I. However, a comprehensive review of the available scientific literature reveals a significant discrepancy in the initial premise. Current research identifies this compound as a metabolite of the novel antibacterial oxazolidinone, MRX-I (also known as contezolid), but does not support its role as a validated biomarker for the drug's metabolism. This guide will clarify the metabolic pathway of MRX-I, the role of its primary metabolites, and the current understanding of related compounds, while highlighting the absence of evidence for this compound as a primary biomarker.
Understanding MRX-I and its Metabolism
MRX-I, or contezolid, is a novel oxazolidinone antibiotic developed to treat serious Gram-positive bacterial infections.[1][2] Its metabolic pathway in humans has been characterized, primarily involving the oxidative ring opening of its 2,3-dihydropyridin-4-one (DHPO) ring.[3][4] This process is catalyzed by non-cytochrome P450 enzymes.[3]
Studies have identified nine metabolites of MRX-I in humans following oral administration.[3] The principal metabolites found in plasma and urine are:
-
MRX445-1: A hydroxyethyl amino propionic acid metabolite.[3]
-
MRX459: A carboxymethyl amino propionic acid metabolite.[3]
These two metabolites are considered the major products of MRX-I metabolism.[1][3] While this compound is listed as a metabolite of MRX-I, the primary focus of metabolic studies has been on MRX445-1 and MRX459 due to their prevalence.[1][3][5][6]
The Absence of Evidence for this compound as a Validated Biomarker
A thorough review of published research does not provide evidence to support the validation of this compound as a primary biomarker for MRX-I metabolism. The characteristics of a validated biomarker include its consistent and quantifiable presence in response to the drug, and a correlation with the drug's metabolic activity.[7] While this compound is a known metabolite, the scientific literature has not established it as a reliable indicator of MRX-I's metabolic processes over its more abundant counterparts, MRX445-1 and MRX459.
Distinguishing Between "MRX" Compounds
It is crucial to differentiate MRX-I and its metabolites from other investigational drugs with similar nomenclature to avoid confusion. Notably, MRX34 was a liposomal mimic of microRNA-34a investigated in a Phase 1 clinical trial for advanced solid tumors.[8] This trial was terminated due to serious immune-mediated adverse events and is unrelated to the antibiotic MRX-I.[8] Other compounds include MRX2843 , a small molecule inhibitor being studied for leukemia, and MRX-4 (contezolid acefosamil), which is a prodrug of MRX-I.[2][9][10]
Experimental Protocols for Metabolite Identification
The identification of MRX-I metabolites was achieved through standard methodologies in drug metabolism studies. A summary of a typical experimental protocol is provided below.
Table 1: Summary of Experimental Protocol for MRX-I Metabolite Identification
| Step | Description |
| 1. Dosing | Healthy human subjects are administered a single oral dose of MRX-I.[3] |
| 2. Sample Collection | Plasma and urine samples are collected at various time points post-administration.[3] |
| 3. Sample Analysis | Samples are analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify the parent drug and its metabolites.[3] |
| 4. Metabolite Characterization | The chemical structures of the detected metabolites are elucidated based on their mass spectral data.[3] |
| 5. In Vitro Phenotyping | To identify the enzymes responsible for metabolism, in vitro studies are conducted using various human liver fractions and recombinant enzymes.[3] |
Visualizing the MRX-I Metabolic Pathway
The following diagram illustrates the known metabolic pathway of MRX-I, highlighting the formation of its major metabolites.
Conclusion
Based on the available scientific evidence, this compound is a metabolite of MRX-I but has not been validated as a primary biomarker for its metabolism. The major metabolites, MRX445-1 and MRX459, are the primary focus of metabolic studies of MRX-I. For researchers and drug development professionals, it is essential to focus on these major metabolites for any potential biomarker applications related to MRX-I metabolism. Further research would be required to establish a definitive role for this compound as a reliable and quantifiable biomarker. It is also critical to distinguish between the various "MRX" compounds in development to ensure accurate interpretation of research and clinical data.
References
- 1. Pharmacokinetics and Disposition of Contezolid in Humans: Resolution of a Disproportionate Human Metabolite for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of MRX-I, a novel antibacterial oxazolidinone, in humans: the oxidative ring opening of 2,3-Dihydropyridin-4-one catalyzed by non-P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Metabolism of MRX-I, a Novel Antibacterial Oxazolidinone, in Humans: The Oxidative Ring Opening of 2,3-Dihydropyridin-4-One Catalyzed by Non-P450 Enzymes | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Trial Summary | NMDP℠ CTSS [ctsearchsupport.org]
Safety Operating Guide
Navigating the Disposal of MRX343: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of MRX343 is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers procedural, step-by-step recommendations for researchers, scientists, and drug development professionals.
Core Principles for Disposal
The disposal of this compound should be approached with the understanding that it constitutes a form of chemical and potentially biohazardous waste. The primary goal is to prevent environmental release and minimize exposure to personnel. All disposal activities must be conducted in accordance with local, state, and federal regulations.
Quantitative Data Summary for Disposal Considerations
A quantitative breakdown of specific disposal parameters for this compound is not available without a dedicated SDS. However, general quantitative guidelines for laboratory waste can be applied. The following table summarizes key considerations based on standard laboratory practices.
| Parameter | Guideline | Citation |
| Liquid Waste Neutralization | For chemical inactivation of biological components, a final concentration of 10-20% bleach solution is often recommended. | [1][2] |
| Container Fill Level | Waste containers, especially for sharps and biohazards, should not be filled more than three-quarters full to prevent spills and punctures. | [1] |
| Rinsate from Containers | Containers that held toxic chemicals should be triple-rinsed with an appropriate solvent. This rinsate must be collected and treated as hazardous waste. | [3][4] |
Experimental Protocol: General Disposal Procedure for this compound Waste
The following protocol outlines a general, multi-step process for the disposal of this compound from a laboratory setting. This procedure is based on best practices for handling liposomal drug formulations and hazardous waste.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and nitrile gloves.
-
Designated hazardous waste containers (clearly labeled).
-
Biohazard waste bags ("red bags").
-
Sharps container.
-
Chemical inactivating agent (e.g., 10% bleach solution).
-
Spill containment materials.
Procedure:
-
Segregation of Waste:
-
Separate this compound-contaminated solid waste (e.g., pipette tips, vials, gloves) from liquid waste.
-
Segregate contaminated sharps (e.g., needles) into a designated sharps container.
-
-
Liquid Waste Treatment:
-
For unused or residual this compound solutions, chemical inactivation is recommended.
-
Add a sufficient volume of a 10% bleach solution to the liquid waste to achieve a final concentration that ensures disinfection. Allow a contact time of at least 30 minutes.[1]
-
Following inactivation, the solution should be disposed of as hazardous chemical waste. Do not pour down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office and local regulations.
-
-
Solid Waste Disposal:
-
Place all non-sharp, this compound-contaminated solid waste into a clearly labeled biohazard bag.
-
This includes items such as contaminated gloves, bench paper, and empty vials.
-
The biohazard bag should then be placed in a designated hazardous waste container for incineration.
-
-
Sharps Disposal:
-
All contaminated sharps must be placed directly into a puncture-resistant sharps container.[1]
-
Do not recap, bend, or break needles.
-
Once the sharps container is three-quarters full, it should be sealed and placed in the hazardous waste stream for disposal.
-
-
Container Decontamination:
-
Empty glass or plastic containers that held this compound should be triple-rinsed with a suitable solvent.[3][4]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.
-
After rinsing, deface or remove the original label and dispose of the container according to institutional guidelines for clean lab glass or plastic.
-
-
Documentation and Pickup:
-
Ensure all hazardous waste containers are properly labeled with the contents, date, and generating lab information.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
-
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagrams illustrate the logical flow for handling both liquid and solid this compound waste.
Caption: Workflow for Liquid this compound Waste Disposal.
Caption: Workflow for Solid this compound Waste Disposal.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound waste, thereby protecting both personnel and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure adherence to all applicable regulations.
References
Personal protective equipment for handling MRX343
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety, handling, and disposal information for MRX343, an investigational liposomal drug formulation containing a microRNA-34a (miR-34a) mimic. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the product.
Personal Protective Equipment (PPE)
Given that this compound is an investigational drug with potential hazardous properties, stringent adherence to PPE protocols is mandatory. The following table summarizes the required PPE for handling this compound, based on general guidelines for hazardous and investigational drugs.[1][2][3][4][5]
| Body Area | Required PPE | Specifications and Best Practices |
| Hands | Double Gloves | Wear two pairs of chemotherapy-grade, powder-free nitrile gloves. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Change the outer glove immediately if contaminated or damaged, and change both pairs regularly.[1] |
| Body | Disposable Gown | A disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required. Gowns should be changed immediately after a spill or every two to three hours during continuous use.[3][4] |
| Eyes/Face | Safety Goggles & Face Shield | Use safety goggles that provide a full seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or aerosols.[3][4] |
| Respiratory | N95 Respirator | An N95 respirator is recommended, particularly when handling the drug outside of a containment primary engineering control (C-PEC) or when there is a risk of aerosolization. |
| Head/Feet | Head/Hair and Shoe Covers | Disposable head and hair covers are necessary to prevent contamination.[2] Water-resistant, skid-resistant shoe covers must be worn.[2] |
Operational Plan: Handling and Preparation
1. Designated Handling Area:
-
All handling of this compound must be conducted in a designated area, such as a Class II Biosafety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).
-
Access to this area should be restricted to authorized personnel only.
2. Aseptic Technique:
-
Strict aseptic technique must be followed at all times to prevent microbial contamination of the product and to ensure the safety of the handler.
3. Spill Management:
-
A spill kit specifically for hazardous drugs should be readily available in the handling area.
-
In the event of a spill, the area should be immediately evacuated except for personnel trained in hazardous spill cleanup.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
The disposal of this compound and all associated materials must be handled with care to prevent environmental contamination and exposure to non-designated personnel.
1. Waste Segregation:
-
All materials that come into contact with this compound, including used vials, syringes, needles, gloves, gowns, and spill cleanup materials, are considered hazardous waste.
-
These materials must be segregated into clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.
2. Disposal Procedures:
-
Used or partially used vials of this compound should be disposed of immediately after preparation in the designated hazardous waste containers.
-
Do not retain empty or partially used vials for accountability purposes unless specified by the clinical trial protocol.
-
Disposal of all this compound-related waste must be in accordance with local, state, and federal regulations for hazardous pharmaceutical waste.
Mechanism of Action: miR-34a Signaling Pathway
This compound is a liposomal formulation of a synthetic mimic of the tumor suppressor microRNA, miR-34a. The therapeutic effect of this compound is derived from the ability of the miR-34a mimic to restore the natural tumor-suppressive functions of this microRNA, which are often lost in cancerous cells. The diagram below illustrates the key signaling pathway influenced by miR-34a.
Caption: The miR-34a signaling pathway, a positive feedback loop involving p53 and SIRT1.
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. gerpac.eu [gerpac.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
